molecular formula C10H12O2 B042062 (R)-(-)-2-Phenylbutyric acid CAS No. 938-79-4

(R)-(-)-2-Phenylbutyric acid

Numéro de catalogue: B042062
Numéro CAS: 938-79-4
Poids moléculaire: 164.2 g/mol
Clé InChI: OFJWFSNDPCAWDK-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-(-)-2-Phenylbutyric acid is a high-value, enantiopure chiral building block of significant importance in asymmetric synthesis and medicinal chemistry research. This compound features a stereogenic center at the second carbon of the butyric acid chain, adjacent to the phenyl ring, which confers its distinct three-dimensional structure and reactivity. Its primary research application lies in its use as a chiral precursor or resolving agent for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds where stereochemistry critically influences biological activity and metabolic fate.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354863
Record name (R)-(-)-2-Phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-79-4
Record name (-)-2-Phenylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylbutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-2-Phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-ethyl-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1238B41M1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-(-)-2-Phenylbutyric Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chiral Intermediate

This technical guide provides a comprehensive overview of (R)-(-)-2-Phenylbutyric acid, a chiral building block of significant interest in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document consolidates key technical data, outlines experimental methodologies, and presents logical workflows pertinent to its application.

Core Compound Data

This compound, a derivative of butyric acid with a phenyl substituent at the second carbon, is primarily utilized for its specific stereochemistry in the synthesis of more complex active pharmaceutical ingredients (APIs).

IdentifierValue
CAS Number 938-79-4
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physicochemical PropertiesValue
Appearance Clear, colorless liquid
Boiling Point 270-272 °C
Density 1.055 g/mL at 25 °C
Refractive Index 1.5135 - 1.5165
Optical Rotation [α]20/D ~ -95° to -100° (c=5 in Toluene)

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral precursor. The primary methods for obtaining the desired enantiomer involve the resolution of a racemic mixture of 2-phenylbutyric acid or through stereoselective synthesis.

Experimental Protocols

1. Chiral Resolution of Racemic 2-Phenylbutyric Acid:

A common method for separating the enantiomers of 2-phenylbutyric acid is through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by crystallization.

  • General Procedure:

    • A racemic mixture of 2-phenylbutyric acid is dissolved in a suitable solvent.

    • An equimolar amount of a chiral amine, such as (-)-2-phenethylamine or a derivative of an amino acid like phenylglycine, is added to the solution.

    • The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

    • The less soluble diastereomeric salt will preferentially crystallize out of the solution.

    • The crystals are collected by filtration.

    • The purified diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched this compound.

    • The final product is isolated through extraction and purified.

2. Enantioselective Enzymatic Hydrolysis:

Enzymatic methods offer a highly selective route to one enantiomer. For instance, lipases can be used to selectively catalyze the hydrolysis of a racemic ester of 2-phenylbutyric acid, yielding one enantiomer as the acid while the other remains as the ester.

  • General Procedure:

    • A racemic ester of 2-phenylbutyric acid (e.g., the hexyl ester) is suspended in a buffered aqueous solution.

    • A specific lipase, such as from Candida antarctica, is added to the mixture.

    • The reaction is stirred at a controlled temperature and pH.

    • The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC).

    • Once the desired conversion is achieved, the mixture is acidified.

    • The product, this compound, is extracted from the aqueous phase using an organic solvent.

    • The solvent is removed to yield the enantiomerically pure acid.

3. Enantioselective Analysis by HPLC:

To determine the enantiomeric purity of this compound, a chiral HPLC method is employed.

  • Methodology:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is typically used.

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation.

    • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

    • Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of various pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the final drug product.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: This class of drugs is widely used to treat hypertension and heart failure. The efficacy of many ACE inhibitors is dependent on the specific stereochemistry of their side chains, which can be derived from this compound.

  • Indobufen: The (S)-enantiomer of indobufen exhibits more potent antithrombotic activity than the (R)-enantiomer. The synthesis of (S)-indobufen utilizes (S)-2-phenylbutyric acid, which can be obtained through the resolution of the racemic mixture, where this compound is the other enantiomer.

Biological Activity

While the primary value of this compound in drug development is as a chiral intermediate, some studies have investigated the biological properties of phenylbutyric acid derivatives. It is important to distinguish the specific enantiomer, this compound, from its racemate and its isomer, 4-phenylbutyric acid, as their biological activities can differ significantly. Research on 4-phenylbutyric acid has shown it to be a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can modulate endoplasmic reticulum (ER) stress. However, there is limited specific data on the biological activity and the direct signaling pathways modulated by this compound itself.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow racemic Racemic 2-Phenylbutyric Acid resolution Chiral Resolution (e.g., with Chiral Amine) racemic->resolution Addition of Resolving Agent r_enantiomer This compound resolution->r_enantiomer Crystallization & Isolation s_enantiomer (S)-(+)-2-Phenylbutyric Acid resolution->s_enantiomer From Mother Liquor sample Sample of This compound hplc Chiral HPLC Analysis sample->hplc Injection purity Enantiomeric Purity Determination hplc->purity Chromatogram

Caption: General Workflow for Synthesis and Analysis.

G title Logical Relationship: From Precursor to Pharmaceutical Application start Racemic 2-Phenylbutyric Acid (Starting Material) process Chiral Synthesis / Resolution start->process product This compound (Chiral Intermediate) process->product Isolation of R-enantiomer application Synthesis of Active Pharmaceutical Ingredients (APIs) product->application Used as a Building Block final_product e.g., ACE Inhibitors application->final_product

Caption: From Precursor to Pharmaceutical Application.

Solubility Profile of (R)-(-)-2-Phenylbutyric Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (R)-(-)-2-Phenylbutyric acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information. Furthermore, a detailed experimental protocol for the accurate determination of solubility using the gravimetric method is provided to enable researchers to generate precise data for their specific applications.

Core Concepts in Solubility

This compound is a chiral carboxylic acid with a molecular structure that dictates its solubility behavior. The presence of the polar carboxylic acid group allows for hydrogen bonding with polar solvents, while the non-polar phenyl group and ethyl chain contribute to its solubility in less polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors. It is important to note that for chiral molecules like this compound, the solubility of a single enantiomer in an achiral solvent is identical to that of its corresponding enantiomer and the racemic mixture.

Solubility Data

The following table summarizes the available solubility data for 2-Phenylbutyric acid. It is important to note the general and often qualitative nature of the reported values.

SolventFormulaSolubility DescriptionReported ValueSource
EthanolC₂H₅OHModerate to Soluble-[1][2]
AcetoneC₃H₆OModerate to Soluble-[1]
Diethyl Ether(C₂H₅)₂OMore Soluble-[2]
ChloroformCHCl₃Slightly Soluble-[3]
TolueneC₇H₈Slightly Soluble-[3]
WaterH₂OPoorly Soluble / Slightly Soluble1.39 g/L (Predicted)[4]
Not Specified--417 mg/mL[4]

Note: The quantitative value of 417 mg/mL from the Human Metabolome Database lacks a specified solvent and should be interpreted with caution. The water solubility value is a computational prediction.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

To obtain precise and reliable solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This method relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

  • Pre-weighed, solvent-resistant weighing dishes (e.g., aluminum)

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.[5]

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker bath.[6]

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed weighing dish to remove any undissolved solid particles.[5]

  • Solvent Evaporation and Weighing:

    • Place the weighing dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator for heat-sensitive compounds or high-boiling point solvents.

    • Continue the drying process until a constant weight of the solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

    • Record the final mass of the weighing dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty weighing dish from the final mass of the dish with the dried solute.

    • Solubility can be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the solvent withdrawn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal and equilibrate with agitation (controlled temperature) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter into pre-weighed dish samp1->samp2 anal1 Evaporate solvent samp2->anal1 anal2 Weigh dried solute anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-(-)-2-Phenylbutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules. This document presents quantitative spectral data in structured tables, details experimental protocols, and includes a workflow for NMR-based structure elucidation.

Introduction

This compound is a chiral carboxylic acid. As with many chiral compounds, the precise characterization of its stereochemistry and purity is critical in various fields, particularly in drug development and metabolomics. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This guide focuses on the ¹H and ¹³C NMR spectra, which provide detailed information about the molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. The following table summarizes the ¹H NMR chemical shifts for 2-Phenylbutyric acid in different deuterated solvents. While the data may have been acquired for the racemic mixture, the chemical shifts are identical for the (R)- and (S)-enantiomers.

Proton Assignment Chemical Shift (δ) in CCl₄ (ppm) [1]Chemical Shift (δ) in H₂O at pH 5.0 (ppm) [2]Multiplicity Integration
H-7 (Phenyl)~7.27.37, 7.30, 7.28m5H
H-2 (Methine)-3.41t1H
H-3 (Methylene)-1.97, 1.73m2H
H-4 (Methyl)-0.88t3H
COOH--s (broad)1H

Note: Specific chemical shift values from SpectraBase for CCl₄ were not available, but a typical aromatic region is cited. The data from PubChem in water provides more detailed shifts.[1][2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of a molecule. The following table summarizes the ¹³C NMR chemical shifts for 2-Phenylbutyric acid.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C=O (Carboxylic Acid)~180
C-q (Aromatic)~140
C-H (Aromatic)~128.5, ~127.5, ~126.5
C-2 (Methine)~53
C-3 (Methylene)~26
C-4 (Methyl)~12

Note: The exact chemical shift values can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar functional groups.

Experimental Protocols

While specific, detailed experimental protocols for the cited spectra are not publicly available, a general procedure for obtaining ¹H and ¹³C NMR spectra of a small organic acid like this compound is outlined below. This protocol is based on standard laboratory practices.

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or water-d₂ (D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition:

  • Spectrometer Setup: The analysis is performed using a high-resolution NMR spectrometer (e.g., 300, 400, 500, or 600 MHz).

  • Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an unknown organic compound using NMR spectroscopy. This process integrates data from various NMR experiments to piece together the molecular structure.

NMR_Structure_Elucidation_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Spectral_Analysis 2. Spectral Analysis cluster_Structure_Determination 3. Structure Determination Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Integration Integration Analysis H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->TwoD_NMR C13_NMR->Chem_Shift TwoD_Corr 2D Correlation Analysis TwoD_NMR->TwoD_Corr Fragment_ID Fragment Identification Chem_Shift->Fragment_ID Integration->Fragment_ID Connectivity Determine Connectivity Coupling->Connectivity TwoD_Corr->Connectivity Fragment_ID->Connectivity Stereochem Stereochemical Assignment (NOESY/ROESY) Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

Signaling Pathways

In the context of NMR spectroscopy, "signaling pathways" are not directly applicable in the biological sense. The process involves the excitation of atomic nuclei by radiofrequency pulses and the detection of the resulting signals as they relax. This process is governed by the principles of nuclear magnetic resonance and does not involve a signaling cascade in the way a cell biologist would define it. The workflow diagram provided above serves as a more appropriate representation of the logical process involved in NMR-based structural analysis.

References

FT-IR and mass spectrometry analysis of (R)-(-)-2-Phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of (R)-(-)-2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes visualizations of experimental workflows and molecular fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] The principle is based on the concept that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted to produce a spectrum.

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, typically involves the use of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum is collected with no sample on the ATR crystal. This is done to subtract any absorbance from the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself.[2]

  • Sample Preparation: A small amount of crystalline this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • Sample Analysis: The pressure clamp is engaged to ensure firm contact between the sample and the crystal. The sample is then scanned over a typical wavenumber range of 4000 to 400 cm⁻¹.[1] Multiple scans (e.g., 32 or 64) are often co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Cleaning: After the analysis, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[3]

FT-IR Data Presentation

The FT-IR spectrum of 2-Phenylbutyric acid will exhibit characteristic absorption bands corresponding to its functional groups. The most significant of these are associated with the carboxylic acid moiety and the phenyl group.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-HStretching3300 - 2500Broad, StrongThis very broad peak is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[4][5][6]
Aromatic/Aliphatic C-HStretching3100 - 3000 / 3000 - 2850Medium, SharpPeaks for aromatic C-H are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below.
Carbonyl C=OStretching1760 - 1690Strong, SharpThe exact position depends on dimerization through hydrogen bonding; for dimers, it is typically around 1710 cm⁻¹.[6]
Aromatic C=CStretching1600 - 1450Medium to WeakA series of peaks indicating the presence of the phenyl ring.
Carboxylic Acid C-OStretching1320 - 1210Medium
Carboxylic Acid O-HBending1440 - 1395 and 950 - 910Medium, BroadThe 1440-1395 cm⁻¹ band can be difficult to distinguish from C-H bending bands.[4]

Visualization of FT-IR Experimental Workflow

FTIR_Workflow Start Start Background Collect Background Spectrum (No Sample) Start->Background 1 Prepare Place Sample on ATR Crystal Background->Prepare 2 Analyze Acquire Sample Spectrum Prepare->Analyze 3 Process Perform Fourier Transform & Background Subtraction Analyze->Process 4 Result Generate FT-IR Spectrum Process->Result 5

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Mass Spectrometry

A common method for the analysis of a relatively volatile organic compound like 2-Phenylbutyric acid is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[9] For improved volatilization and to prevent issues in the GC column, the carboxylic acid may be derivatized, for instance, by converting it to its trimethylsilyl (TMS) ester.[10][11]

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The high temperature of the injection port (e.g., 250 °C) vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), which knocks off an electron to form a positively charged molecular ion (M⁺•).[9][12]

  • Fragmentation: The high energy of EI often causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals or molecules.[12]

  • Mass Analysis: The ions (molecular ion and fragments) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Mass Spectrometry Data Presentation

The mass spectrum of 2-Phenylbutyric acid (Molecular Weight: 164.20 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of 2-Phenylbutyric Acid

m/zProposed Ion Structure/IdentityNotes
164[C₁₀H₁₂O₂]⁺•Molecular Ion (M⁺•). Its intensity may be low due to fragmentation.
119[M - COOH]⁺Loss of the carboxyl group (a mass of 45 Da). This is a common fragmentation for carboxylic acids.[13]
91[C₇H₇]⁺Tropylium ion. A very common and stable fragment in the mass spectra of compounds containing a benzyl group.
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the side chain.

Note: The fragmentation pattern is for the underivatized molecule. Derivatization (e.g., with TMS) will lead to a different fragmentation pattern based on the new molecular weight and structure.[10]

Visualization of Mass Spectrometry Workflow and Fragmentation

MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injection Sample Injection & Vaporization Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation Analysis Mass Analysis (by m/z) Fragmentation->Analysis Detection Detection Analysis->Detection Result Generate Mass Spectrum Detection->Result

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway M Molecular Ion (M⁺•) [C₁₀H₁₂O₂]⁺• m/z = 164 F119 [M - COOH]⁺ m/z = 119 M->F119 - •COOH F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F119->F91 - C₂H₄

Caption: A primary fragmentation pathway for 2-Phenylbutyric acid.

Chiral Analysis Considerations

It is critical to note that standard FT-IR and MS techniques cannot differentiate between the (R) and (S) enantiomers of 2-Phenylbutyric acid as they have identical infrared spectra and mass fragmentation patterns. To perform chiral analysis and determine enantiomeric purity, specialized techniques are required. A common approach is the use of chiral chromatography (either GC or HPLC) coupled with mass spectrometry (LC-MS or GC-MS).[14][15] This involves using a chiral stationary phase in the chromatography column that interacts differently with each enantiomer, leading to their separation before they enter the mass spectrometer for detection.

References

An In-Depth Technical Guide to the Optical and Specific Rotation of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical and specific rotation of (R)-(-)-2-Phenylbutyric acid, a chiral carboxylic acid of interest in various chemical and pharmaceutical research areas. This document details the fundamental principles of polarimetry, presents available quantitative data, and offers a detailed experimental protocol for the measurement of its optical activity.

Introduction to Optical Activity and Chirality

Optical activity is a unique property of chiral molecules, which are molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. This compound is a chiral molecule due to the presence of a stereocenter at the second carbon of the butyric acid chain, which is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group, and a phenyl group.

When plane-polarized light passes through a solution containing a chiral molecule, the plane of the light is rotated. This phenomenon is known as optical rotation. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using an instrument called a polarimeter. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The designation (-) in this compound indicates that it is levorotatory, meaning it rotates the plane of polarized light counter-clockwise.

Quantitative Data: Specific Rotation

The specific rotation ([α]) is a standardized measure of the optical rotation of a chiral compound. It is an intrinsic property of a molecule and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.

The specific rotation of this compound has been reported under specific conditions. The available data is summarized in the table below.

Specific Rotation ([α])Temperature (°C)Wavelength (nm)Concentration (c)Solvent
-92° to -98°20D-line (589)4 g/100mLToluene

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for measuring the optical and specific rotation of a solid chiral carboxylic acid, such as this compound.

Materials and Equipment
  • This compound (solid)

  • High-purity solvent (e.g., Toluene)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Beaker and spatula

  • Pasteur pipette or dropper

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Thermometer

Procedure
  • Solution Preparation:

    • Accurately weigh a specific amount of this compound using an analytical balance. For example, to prepare a 4 g/100mL solution in a 10 mL volumetric flask, weigh out 0.400 g of the solid.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., Toluene) to the flask to dissolve the solid. Swirl the flask gently to aid dissolution.

    • Once the solid is completely dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Polarimeter Calibration and Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent. This is the "blank" reading. The reading should be zeroed with the blank in place.

    • Empty the cell and rinse it with a small amount of the prepared solution of this compound.

    • Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) displayed by the instrument. It is good practice to take multiple readings and average them to ensure accuracy.

    • Record the temperature of the solution.

  • Calculation of Specific Rotation:

    • Using the observed rotation (α), the concentration (c), and the path length of the cell (l), calculate the specific rotation ([α]) using the formula mentioned in Section 2.

Visualizations

The following diagrams illustrate the experimental workflow for polarimetry and the conceptual relationship between observed and specific rotation.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis weigh Weigh Solid This compound dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve fill Fill to Mark with Solvent dissolve->fill homogenize Homogenize Solution fill->homogenize fill_cell Rinse and Fill Cell with Sample Solution homogenize->fill_cell calibrate Calibrate Polarimeter with Solvent (Blank) calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure record_temp Record Temperature measure->record_temp calculate Calculate Specific Rotation ([α]) measure->calculate record_temp->calculate

Caption: Experimental workflow for determining the specific rotation of a solid chiral compound.

rotation_relationship cluster_inputs Experimental Parameters cluster_outputs Measured & Calculated Values concentration Concentration (c) observed_rotation Observed Rotation (α) concentration->observed_rotation path_length Path Length (l) path_length->observed_rotation temperature Temperature (T) specific_rotation Specific Rotation ([α]) temperature->specific_rotation wavelength Wavelength (λ) wavelength->specific_rotation observed_rotation->specific_rotation Calculation

Caption: Relationship between experimental parameters and optical rotation values.

Conclusion

This technical guide has provided a detailed overview of the optical and specific rotation of this compound. The key chiroptical property, its specific rotation in toluene, has been presented, along with a comprehensive experimental protocol for its determination. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental concepts of polarimetry. For researchers and professionals in drug development, a thorough understanding and accurate measurement of the optical rotation of chiral molecules like this compound are crucial for enantiomeric purity assessment and quality control. Further research to determine the specific rotation of this compound in a wider range of solvents would be beneficial for the scientific community.

The Biological Versatility of 2-Phenylbutyric Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutyric acid, a derivative of the short-chain fatty acid butyric acid, and its analogues have emerged as a compelling class of compounds with a broad spectrum of biological activities. While structurally similar to the well-studied 4-phenylbutyric acid (PBA), a clinically used histone deacetylase (HDAC) inhibitor and chemical chaperone, 2-phenylbutyric acid and its derivatives possess a distinct pharmacological profile that warrants dedicated investigation. This technical guide provides a comprehensive overview of the known biological activities of 2-phenylbutyric acid and its derivatives, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. This document details experimental methodologies for assessing these activities, summarizes available quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

2-Phenylbutyric acid is a carboxylic acid featuring a phenyl group at the alpha-position of a butyric acid scaffold. This structural motif has garnered interest in medicinal chemistry due to its potential to interact with various biological targets. While much of the research focus has been on its isomer, 4-phenylbutyric acid (PBA), for its role in treating urea cycle disorders and its activity as an HDAC inhibitor, emerging evidence suggests that 2-phenylbutyric acid and its derivatives hold unique therapeutic potential.[1] These compounds have been investigated for a range of applications, including as anti-inflammatory, analgesic, and antihyperlipidemic agents.[2] The chirality of 2-phenylbutyric acid, with its stereocenter at the C2 position, adds another layer of complexity and opportunity for stereospecific drug design, as different enantiomers may exhibit distinct biological activities.

This guide aims to consolidate the current understanding of the biological activities of 2-phenylbutyric acid and its derivatives, providing a foundational resource for researchers in the field.

Biological Activities and Therapeutic Potential

The biological activities of 2-phenylbutyric acid and its derivatives are diverse, with potential applications in several therapeutic areas. The following sections summarize the key findings in anti-inflammatory, analgesic, and anticancer research.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-phenylbutyric acid have shown promise as potent anti-inflammatory and analgesic agents. A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues, which are complex derivatives of 2-phenylbutyric acid, demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes.[3][4] Specifically, compounds FM4 , FM10 , and FM12 were identified as potent inhibitors of both COX-1 and COX-2.[3][4]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-Phenylbutyric Acid Derivatives [3][4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
FM4 Dominant Inhibition0.74
FM10 Dominant Inhibition0.69
FM12 Dominant Inhibition0.18

These findings suggest that derivatives of 2-phenylbutyric acid could be developed as a new class of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is likely through the inhibition of prostaglandin synthesis via the COX pathway.

Anticancer Activity

While direct evidence for the anticancer activity of 2-phenylbutyric acid is limited, studies on its isomer, 4-phenylbutyric acid (PBA), and various other phenylbutyric acid derivatives provide a strong rationale for investigating this potential. PBA is known to act as a histone deacetylase (HDAC) inhibitor, inducing cell cycle arrest, differentiation, and apoptosis in various cancer cells.[5] A mitochondria-targeted prodrug of PBA demonstrated significantly improved anticancer activities, with IC50 values in the low micromolar range against several cancer cell lines.[6]

Table 2: Cytotoxic Activity of a Mitochondria-Targeted 4-Phenylbutyric Acid Prodrug (Compound 53) [6]

Cell LineIC50 (µM)
A375 (Melanoma)2.22 ± 0.01
A549 (Lung Carcinoma)4.72 ± 0.04
MCF7 (Breast Carcinoma)6.02 ± 0.38
MDA-MB-231 (Breast Carcinoma)3.71 ± 0.12

Furthermore, novel amide derivatives of 2-phenylindole, which share structural similarities with 2-phenylbutyric acid derivatives, have shown significant inhibitory activity against canine breast cancer cells, with some compounds exhibiting IC50 values below 20 µM.[7] These studies highlight the potential of the phenylbutyric acid scaffold in the design of novel anticancer agents.

Other Potential Activities

The structural similarity of 2-phenylbutyric acid to other biologically active molecules suggests a broader range of potential applications. For instance, it is a metabolite of the cough suppressant butamirate and has been investigated as an antihyperlipidemic drug.[8] Additionally, the well-documented role of 4-phenylbutyric acid in modulating endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) opens avenues for exploring similar activities for the 2-phenyl isomer in diseases associated with protein misfolding.

Signaling Pathways

While specific signaling pathways modulated by 2-phenylbutyric acid are not yet well-elucidated, the activities of its isomer, 4-phenylbutyric acid (PBA), provide valuable insights into potential mechanisms.

Histone Deacetylase (HDAC) Inhibition

PBA is a known pan-HDAC inhibitor.[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, PBA can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This is a key mechanism behind its anticancer effects. While the HDAC inhibitory activity of 2-phenylbutyric acid has not been extensively quantified, its structural similarity to PBA suggests it may also function as an HDAC inhibitor.

HDAC_Inhibition 2-Phenylbutyric Acid 2-Phenylbutyric Acid HDACs HDACs 2-Phenylbutyric Acid->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts Acetyl Groups Acetyl Groups Acetyl Groups->Histones Loosens Chromatin Gene Expression Gene Expression Chromatin->Gene Expression Represses

Caption: Proposed HDAC inhibition by 2-phenylbutyric acid.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

Studies have shown that phenylbutyrate can induce apoptosis and lipid accumulation through a PPARγ-dependent pathway.[2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ can lead to the regulation of genes involved in these processes. It is plausible that 2-phenylbutyric acid or its derivatives could also interact with and modulate the PPARγ signaling pathway.

PPARg_Pathway 2-Phenylbutyric Acid Derivative 2-Phenylbutyric Acid Derivative PPARγ PPARγ 2-Phenylbutyric Acid Derivative->PPARγ Activates Target Genes Target Genes PPARγ->Target Genes Regulates Transcription Biological Effects Biological Effects Target Genes->Biological Effects Leads to

Caption: Potential modulation of the PPARγ pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 2-Phenylbutyric Acid Derivatives

A general method for the synthesis of 2-phenylbutyric acid amides involves the following steps:

  • Acid Chloride Formation: 2-Phenylbutyric acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the corresponding acid chloride.

  • Amide Coupling: The resulting 2-phenylbutyryl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, to yield the final amide product.

  • Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure 2-phenylbutyric acid derivative.

Synthesis_Workflow Start Start Acid_Chloride Acid Chloride Formation Start->Acid_Chloride Amide_Coupling Amide Coupling Acid_Chloride->Amide_Coupling Purification Purification Amide_Coupling->Purification End End Purification->End

Caption: General workflow for synthesizing 2-phenylbutyric acid amides.

In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents, including the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme Reaction: In a 96-well plate, incubate the enzyme with the test compound for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: The production of prostaglandin F2α is measured colorimetrically at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The HDAC inhibitory activity can be assessed using a fluorometric assay.

  • Reagent Preparation: Prepare the HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (containing trypsin and a known HDAC inhibitor like Trichostatin A as a control), and the test compounds.

  • Enzyme Reaction: In a black 96-well plate, incubate the HDAC enzyme with the test compound.

  • Substrate Addition: Add the fluorogenic substrate to start the reaction.

  • Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT assay.

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on derivatives of 2-phenylbutyric acid suggest that modifications to both the carboxylic acid moiety and the phenyl ring can significantly impact biological activity.

  • Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can in turn affect its biological activity.

  • Phenyl Ring Substitution: The introduction of various substituents on the phenyl ring can influence the compound's interaction with target proteins. For example, in the case of the anti-inflammatory derivatives, the presence of an isopropylbenzyl group was associated with potent COX inhibition.[3][4]

Further systematic SAR studies are needed to fully elucidate the structural requirements for optimal activity in different therapeutic areas.

Conclusion and Future Directions

2-Phenylbutyric acid and its derivatives represent a promising class of compounds with diverse biological activities. While research in this area is still in its early stages compared to its 4-phenyl isomer, the existing data on their anti-inflammatory, analgesic, and potential anticancer effects are encouraging.

Future research should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of 2-phenylbutyric acid derivatives for specific biological targets.

  • Elucidation of mechanisms of action: To identify the specific signaling pathways modulated by these compounds.

  • In vivo efficacy studies: To validate the therapeutic potential of promising candidates in relevant animal models of disease.

  • Stereospecific synthesis and evaluation: To investigate the differential biological activities of the R- and S-enantiomers of 2-phenylbutyric acid and its derivatives.

By addressing these key areas, the full therapeutic potential of this versatile chemical scaffold can be unlocked, leading to the development of novel and effective treatments for a range of diseases.

References

Mechanism of action of phenylbutyric acid as a histone deacetylase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylbutyric acid (PBA), a short-chain fatty acid, has garnered significant attention for its therapeutic potential, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor. By altering the epigenetic landscape of the cell, PBA modulates gene expression, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of PBA as an HDAC inhibitor, offering a comprehensive resource for researchers and drug development professionals. The guide details the molecular interactions of PBA with HDAC enzymes, its impact on histone acetylation, and the subsequent downstream signaling cascades. Furthermore, it presents a compilation of quantitative data on its inhibitory activity and provides detailed protocols for key experimental assays to facilitate further research in this field.

Introduction: The Epigenetic Role of Histone Acetylation

Gene expression is meticulously regulated by a complex interplay of genetic and epigenetic factors. Histone acetylation, a key epigenetic modification, plays a pivotal role in controlling chromatin structure and gene accessibility. The acetylation of lysine residues on the N-terminal tails of histone proteins is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs transfer an acetyl group to lysine residues, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]

An imbalance in the activities of HATs and HDACs is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. Phenylbutyric acid is one such molecule that functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2]

Mechanism of Action of Phenylbutyric Acid

Direct Inhibition of Histone Deacetylases

Phenylbutyric acid is a reversible inhibitor of class I and II histone deacetylases.[2] Its mechanism of action involves the chelation of the zinc ion (Zn2+) located within the active site of these enzymes. This zinc ion is crucial for the catalytic activity of HDACs, specifically for activating a water molecule that hydrolyzes the acetyl group from lysine residues. By binding to this zinc ion, PBA obstructs the catalytic function of the enzyme, preventing the deacetylation of histones. While PBA is considered a pan-HDAC inhibitor, its affinity for different HDAC isoforms can vary.

Induction of Histone Hyperacetylation

The primary consequence of HDAC inhibition by PBA is the accumulation of acetylated histones, a state referred to as histone hyperacetylation. This increased acetylation of histones, particularly on H3 and H4 tails, leads to the relaxation of chromatin structure.[3][4] The more open chromatin conformation allows for greater accessibility of transcription factors and the transcriptional machinery to DNA, thereby modulating the expression of a multitude of genes. Studies have demonstrated that treatment with PBA leads to a significant increase in the levels of acetylated histones H3 and H4 in various cell types.[3][5]

Quantitative Analysis of PBA's HDAC Inhibitory Activity

The potency of PBA as an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific HDAC isoform and the assay conditions.

Cell LineHDAC ClassIC50 (mM)Reference
LN-229 (Glioblastoma)Class I & II1.21[6]
LN-18 (Glioblastoma)Class I & II1.92[6]

Note: Comprehensive IC50 values for PBA against individual purified HDAC isoforms are not consistently reported in the literature, reflecting its characterization as a pan-HDAC inhibitor often studied in cellular contexts.

Downstream Signaling Pathways and Cellular Effects

The PBA-induced hyperacetylation of histones triggers a cascade of downstream events, leading to significant changes in gene expression and cellular phenotype.

Regulation of Gene Expression

By altering chromatin accessibility, PBA influences the transcription of numerous genes involved in critical cellular processes:

  • Cell Cycle Arrest: PBA has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[6][7] p21 plays a crucial role in halting the cell cycle at the G1/S and G2/M checkpoints, thereby inhibiting cell proliferation.

  • Apoptosis: PBA can promote apoptosis, or programmed cell death, in cancer cells by modulating the expression of pro- and anti-apoptotic genes.

  • Differentiation: In certain cancer cell types, PBA can induce cellular differentiation, causing malignant cells to revert to a more mature and less proliferative state.

  • Inflammation and Immunity: PBA has been shown to upregulate the expression of interleukin-8 (IL-8), a chemokine involved in inflammatory responses.[3][4]

  • Growth Factor Signaling: Studies have indicated that PBA can upregulate the expression of HER3 and HER4, members of the epidermal growth factor receptor (EGFR) family, which can, in turn, activate downstream signaling pathways like the ERK pathway.

Signaling_Pathway PBA Phenylbutyric Acid HDAC HDACs (Class I & II) PBA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones (Hyperacetylation) Histones->Ac_Histones Acetylation Chromatin Chromatin Remodeling (Relaxation) Ac_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation IL8 IL8 Gene_Expression->IL8 HER HER Gene_Expression->HER Cell_Cycle Cell_Cycle p21->Cell_Cycle ERK ERK HER->ERK

Dual Role as a Chemical Chaperone

It is important to note that PBA also functions as a chemical chaperone, assisting in the proper folding of proteins and alleviating endoplasmic reticulum (ER) stress. This activity is independent of its HDAC inhibitory function but may contribute to its overall therapeutic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of phenylbutyric acid.

In Vitro HDAC Activity Assay

This assay measures the direct inhibitory effect of PBA on HDAC enzyme activity.

HDAC_Activity_Assay_Workflow start Start prep Prepare Reagents: - HDAC Enzyme - Acetylated Substrate - PBA dilutions - Assay Buffer start->prep incubation Incubate HDAC enzyme with varying concentrations of PBA prep->incubation add_substrate Add acetylated fluorogenic substrate incubation->add_substrate reaction Allow deacetylation reaction to proceed add_substrate->reaction develop Add developer to stop reaction and generate fluorescent signal reaction->develop measure Measure fluorescence (proportional to HDAC activity) develop->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Methodology:

  • Reagent Preparation: Prepare solutions of purified HDAC enzyme, an acetylated fluorogenic or colorimetric substrate, and a series of PBA dilutions in assay buffer.

  • Incubation: In a microplate, incubate the HDAC enzyme with various concentrations of PBA (and a vehicle control) for a specified time to allow for binding.

  • Substrate Addition: Add the acetylated substrate to each well to initiate the deacetylation reaction.

  • Reaction: Incubate the plate to allow the HDAC enzyme to deacetylate the substrate.

  • Development: Add a developer solution that specifically acts on the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Measurement: Read the fluorescence or absorbance using a plate reader. The signal intensity is inversely proportional to the HDAC inhibitory activity of PBA.

  • Data Analysis: Plot the signal intensity against the PBA concentration to determine the IC50 value.

Cellular Histone Acetylation Analysis by Western Blot

This method is used to assess the effect of PBA on histone acetylation levels within cells.

Western_Blot_Workflow start Start cell_culture Culture cells and treat with PBA at desired concentrations and time points start->cell_culture lysis Harvest cells and extract nuclear proteins cell_culture->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities to determine relative acetylation levels detection->analysis end End analysis->end

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of PBA for different time periods. Include a vehicle-treated control group.

  • Protein Extraction: Harvest the cells and perform nuclear protein extraction to enrich for histones.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or anti-beta-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation in PBA-treated cells compared to controls.[5][8]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of acetylated histones with specific genomic regions.

ChIP_Workflow start Start crosslinking Treat cells with PBA and then crosslink proteins to DNA with formaldehyde start->crosslinking lysis_sonication Lyse cells and shear chromatin into smaller fragments using sonication or enzymatic digestion crosslinking->lysis_sonication immunoprecipitation Immunoprecipitate chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) lysis_sonication->immunoprecipitation wash Wash to remove non-specifically bound chromatin immunoprecipitation->wash elution_reverse Elute the immunoprecipitated chromatin and reverse the crosslinks wash->elution_reverse dna_purification Purify the DNA elution_reverse->dna_purification analysis Analyze the enriched DNA by qPCR or sequencing (ChIP-seq) dna_purification->analysis end End analysis->end

Methodology:

  • Cell Treatment and Crosslinking: Treat cells with PBA and then crosslink proteins to DNA using formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of a desired size range (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular acetylated histone mark (e.g., acetyl-H3K9).

  • Washing: Wash the antibody-chromatin complexes to remove non-specifically bound material.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the DNA from the eluted material.

  • Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters to determine the enrichment of acetylated histones at those sites, or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.[9][10][11][12][13]

Conclusion

Phenylbutyric acid exerts its biological effects in large part through its function as a histone deacetylase inhibitor. By inhibiting Class I and II HDACs, PBA leads to histone hyperacetylation, chromatin relaxation, and altered expression of genes that regulate key cellular processes. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms underlying PBA's action, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of phenylbutyric acid. Further research focusing on isoform-specific inhibitory profiles and the interplay between its HDACi and chemical chaperone activities will continue to refine our understanding of this multifaceted molecule.

References

The Role of (R)-(-)-2-Phenylbutybutyric Acid as a Chiral Building Block in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (R)-(-)-2-Phenylbutyric acid and its enantiomer are pivotal chiral building blocks in the pharmaceutical industry. Their significance lies in providing a key stereocenter for the synthesis of a range of active pharmaceutical ingredients (APIs). This technical guide delineates the methodologies for obtaining enantiopure 2-phenylbutyric acid, including classical chemical resolution and modern biocatalytic approaches. It further explores its application as a chiral synthon, with a focus on its role in the synthesis of anti-inflammatory drugs and precursors for angiotensin-converting enzyme (ACE) inhibitors. Detailed experimental protocols, quantitative data, and process workflows are provided to support researchers, scientists, and professionals in drug development and manufacturing.

Introduction: The Importance of Chiral Phenylalkanoic Acids

Chirality is a fundamental principle in drug design and development, as the enantiomers of a molecule often exhibit markedly different pharmacological and toxicological profiles.[1] 2-Phenylbutyric acid, a simple phenylalkanoic acid, possesses a single stereocenter at the C2 position, making its enantiomers, (R)-(-)- and (S)-(+)-2-phenylbutyric acid, valuable starting materials for asymmetric synthesis.

The primary utility of these enantiomers is as chiral intermediates for more complex molecules where the stereochemistry at the phenyl-substituted carbon is crucial for biological activity. For instance, (S)-2-phenylbutyric acid is a key intermediate in the synthesis of the antithrombotic drug Indobufen, where the (S)-enantiomer displays significantly higher activity.[2] Similarly, derivatives such as (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) are essential precursors for manufacturing widely used ACE inhibitors like enalapril and benazepril.[3] This guide focuses on the synthesis and application of the (R)-enantiomer, while also drawing relevant examples from its (S)-counterpart to illustrate the broader utility of this chiral scaffold.

Methods for Obtaining Enantiopure 2-Phenylbutyric Acid

The generation of enantiomerically pure this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric synthesis of a related chiral precursor.

Chemical Resolution of Racemic 2-Phenylbutyric Acid

Classical resolution remains a robust and widely used method for separating enantiomers on an industrial scale. This process involves the diastereoselective crystallization of salts formed between the racemic acid and a chiral resolving agent, typically a chiral amine. A study by Afraz et al. investigated a series of chiral amino alcohols derived from natural amino acids as resolving agents for racemic 2-phenylbutyric acid, with several showing high efficiency.

Table 1: Efficiency of Chiral Amino Alcohols in the Resolution of Racemic 2-Phenylbutyric Acid

Resolving AgentConfiguration of AcidEnantiomeric Excess (e.e.) of Crystalline Salt (%)Yield (%)Resolution Efficiency (S-value)
(S)-(-)-2-Amino-1,1-diphenyl-3-methyl-1-butanolS80540.86
(S)-(-)-2-Amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanolR67570.76
(S)-(-)-2-Amino-1,1-bis(4-anisyl)-2-phenyl-1-ethanolS76610.92
(2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-pentanolR39430.33
(S)-(-)-2-Amino-1,1-bis(4-tolyl)-3-methyl-1-butanolR62350.44
Data sourced from Afraz, M. C., et al. (2004).[4]
Biocatalytic and Enzymatic Methods

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral compounds. While direct asymmetric synthesis of (R)-2-phenylbutyric acid is less common, the asymmetric reduction of its precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) is well-established. This method utilizes stereoselective carbonyl reductases, often coupled with a cofactor regeneration system to enhance efficiency and reduce costs.

Table 2: Biocatalytic Asymmetric Reduction of OPBE to (R)-HPBE

Enzyme SystemSubstrate Conc.Conversion Rate (%)Enantiomeric Excess (e.e.) (%)Key Conditions
Carbonyl Reductase (CpCR) coupled with Glucose Dehydrogenase (GDH) in E. coli30 mM98.399.9pH 7.0, 30 °C, NADP⁺, Glucose for cofactor regeneration
CpCR-GDH system with substrate feeding strategy920 mM (total)>99 (calculated)>99High-density fermentation, continuous feeding to overcome substrate inhibition

*Data sourced from Dai, Y., et al. (2024).[3]

This compound as a Chiral Building Block

The primary value of enantiopure 2-phenylbutyric acid lies in its utility as a starting material or synthon, where its stereocenter is incorporated into a larger, more complex target molecule.

Synthesis of ACE Inhibitor Precursors

As highlighted, the (R)-hydroxy derivative, (R)-HPBE, is a direct precursor to the homophenylalanine moiety found in several ACE inhibitors.[3] The synthetic strategy involves the enzymatic reduction of the corresponding keto-ester, establishing the crucial (R)-stereocenter at the alcohol position. This alcohol can then be further functionalized (e.g., converted to an amine) to build the final drug structure, effectively making (R)-2-phenylbutyric acid derivatives the foundational chiral building block.

Synthesis of Indobufen

A clear example of the direct use of a 2-phenylbutyric acid enantiomer is in the synthesis of Indobufen, a reversible platelet aggregation inhibitor. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[2] The synthesis involves using (S)-2-phenylbutyric acid as the key intermediate, demonstrating how the chirality of the starting material is preserved and is critical for the final product's efficacy. While this example uses the (S)-enantiomer, the synthetic principle directly applies to the (R)-enantiomer for constructing other chiral targets. A common synthetic route involves the condensation of a 2-(4-aminophenyl)butyric acid derivative with phthalic anhydride, followed by reduction.[5]

Experimental Protocols

Protocol for Chemical Resolution of (±)-2-Phenylbutyric Acid

This protocol is a representative example based on the findings of Afraz et al.[4]

  • Salt Formation: Dissolve one equivalent of racemic 2-phenylbutyric acid (e.g., 0.88 mmol) and one equivalent of the chosen chiral resolving agent (e.g., (S)-(-)-2-Amino-1,1-bis(4-anisyl)-2-phenyl-1-ethanol) in a minimal amount of a suitable hot solvent, such as methanol or diethyl ether.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, permit slow evaporation of the solvent until crystals begin to form.

  • Isolation: Collect the diastereomeric salt crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the collected crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

  • Extraction: Extract the liberated enantiopure 2-phenylbutyric acid with an organic solvent such as diethyl ether (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylbutyric acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or capillary electrophoresis.

Protocol for Biocatalytic Synthesis of (R)-HPBE

This protocol is a representative example based on the work of Dai et al.[3]

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain co-expressing the carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) in a suitable fermentation medium. Harvest the cells by centrifugation to obtain wet cells.

  • Reaction Setup: In a temperature-controlled vessel (30 °C), prepare a reaction buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Reagent Addition: To the buffer, add the wet cells (e.g., 0.1 g/mL), the substrate ethyl 2-oxo-4-phenylbutyrate (OPBE, e.g., 30 mM), glucose (e.g., 50 g/L) for cofactor regeneration, and the cofactor NADP⁺ (e.g., 0.1 mM).

  • Reaction Execution: Stir the mixture at 30 °C for the required reaction time (e.g., 24 hours), monitoring the conversion of OPBE to (R)-HPBE by HPLC.

  • Work-up and Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-HPBE product. Further purification can be achieved by column chromatography if necessary.

  • Analysis: Determine the conversion rate and the enantiomeric excess of the (R)-HPBE product by chiral HPLC.

Conclusion

This compound stands as a valuable and versatile chiral building block in modern organic synthesis, particularly for the pharmaceutical industry. Its utility is demonstrated through its derivatives, which serve as key precursors for blockbuster drugs like ACE inhibitors, and through the direct incorporation of its chiral scaffold into APIs such as Indobufen. With robust methods for its enantioselective preparation, including high-efficiency chemical resolution and advanced biocatalytic processes, this compound provides a reliable and essential source of chirality for the development of life-saving medicines. The information presented in this guide offers a solid foundation for scientists and researchers to leverage this important synthon in their synthetic endeavors. It is important to note that the role of this compound in biological signaling pathways is not documented, as its primary function is that of a synthetic intermediate rather than a bioactive molecule itself.

Appendices: Diagrams and Workflows

A.1: Visualizations of Synthetic Pathways and Relationships

G Workflow for Chemical Resolution of (±)-2-Phenylbutyric Acid racemic_acid Racemic (±)-2-Phenylbutyric Acid salt_formation 1. Salt Formation (Diastereoselective) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Amino Alcohol) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization 2. Selective Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration diastereomeric_salt Crystalline Diastereomeric Salt ((R)-Acid • (S)-Base) filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in (S)-Acid) filtration->mother_liquor acidification 4. Acidification (HCl) diastereomeric_salt->acidification extraction 5. Extraction (Ether) acidification->extraction final_product This compound extraction->final_product G Biocatalytic Synthesis of (R)-HPBE cluster_cofactor Cofactor Regeneration Cycle cluster_main Main Reaction glucose Glucose gdh Glucose Dehydrogenase (GDH) glucose->gdh Substrate gluconolactone Glucono-lactone gdh->gluconolactone nadph NADPH gdh->nadph nadp NADP+ nadp->gdh cpcr Carbonyl Reductase (CpCR) nadph->cpcr Reducing Power opbe Ethyl 2-Oxo-4-phenylbutyrate (OPBE) opbe->cpcr hpbe (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester ((R)-HPBE) cpcr->nadp Consumed cpcr->hpbe G Logical Relationships of Chiral 2-Phenylbutyric Acid in Synthesis cluster_synthesis Enantioselective Preparation cluster_application Pharmaceutical Applications racemic Racemic (±)-2-Phenylbutyric Acid resolution Chemical Resolution racemic->resolution r_pba This compound (Chiral Building Block) resolution->r_pba s_pba (S)-(+)-2-Phenylbutyric Acid (Chiral Building Block) resolution->s_pba biocatalysis Biocatalytic Route (via Precursors like OPBE) biocatalysis->r_pba Leads to derivatives like (R)-HPBE ace_precursor Key Intermediates for ACE Inhibitors (e.g., (R)-HPBE) r_pba->ace_precursor Used as derivative indobufen Indobufen (Antithrombotic Drug) s_pba->indobufen Direct intermediate ace_inhibitors Enalapril, Benazepril, etc. ace_precursor->ace_inhibitors

References

The Discovery and History of 2-Phenylbutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutyric acid, a substituted short-chain fatty acid, has garnered significant interest in the scientific community for its therapeutic potential and applications as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of 2-phenylbutyric acid. It details the evolution of its synthesis, explores its physicochemical and biological properties, and elucidates its known mechanisms of action, including its role as a histone deacetylase (HDAC) inhibitor and a modulator of cellular stress pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Phenylbutyric acid, also known as 2-phenylbutanoic acid or α-ethylphenylacetic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Structurally, it is a derivative of butyric acid with a phenyl group attached to the alpha-carbon. The presence of a chiral center at this position means that 2-phenylbutyric acid can exist as two enantiomers, (R)- and (S)-2-phenylbutyric acid, a feature that is critical to its biological activity and pharmaceutical applications.

While the related compound, 4-phenylbutyric acid, is more widely known as an FDA-approved drug for urea cycle disorders and as a chemical chaperone, 2-phenylbutyric acid has carved its own niche as a key intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives have been explored for their potential as anti-inflammatory, analgesic, and antihyperlipidemic agents.[2][3] This guide delves into the historical context of its discovery, the progression of its synthetic methodologies, and the current understanding of its biological functions and therapeutic prospects.

History of Discovery and Synthesis

Pinpointing the exact first synthesis of 2-phenylbutyric acid in the historical literature is challenging. However, the foundational organic chemistry required for its synthesis was well-established by the late 19th and early 20th centuries. The synthesis of related α-phenylalkanoic acids was an active area of research during this period, with notable advancements in condensation and alkylation reactions. Early methods for the synthesis of such compounds likely involved the alkylation of phenylacetonitrile or the reaction of organometallic reagents with appropriate precursors.

A significant body of work on the synthesis and resolution of α-aryl-alkyl carboxylic acids emerged throughout the 20th century, driven by the burgeoning pharmaceutical industry.[4] The development of stereoselective synthesis and chiral separation techniques has been particularly important for isolating the individual enantiomers of 2-phenylbutyric acid to study their distinct pharmacological properties.[5]

Physicochemical Properties

2-Phenylbutyric acid is a white to off-white crystalline solid with a characteristic aromatic odor.[3][6] It exhibits moderate solubility in organic solvents and is poorly soluble in water.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
CAS Number 90-27-7[7]
Melting Point 39-43 °C[6]
Boiling Point 270-272 °C[2]
Density 1.055 g/mL at 25 °C[8]
pKa 4.34 ± 0.10[3]
Appearance White to off-white crystalline powder[6]

Evolution of Synthesis

The synthesis of 2-phenylbutyric acid has evolved from classical organic reactions to more sophisticated and stereoselective methods.

Historical Synthesis Methods

Early synthetic approaches to α-phenylalkanoic acids often involved multi-step procedures with moderate yields. One common historical approach would have been the alkylation of a phenylacetic acid ester followed by hydrolysis.

Modern Synthetic Methods

Modern synthetic chemistry offers more efficient and scalable routes to 2-phenylbutyric acid. These methods often focus on achieving high yields and, where necessary, high enantiopurity.

A common and efficient method for the synthesis of 2-phenylbutanoic acid is the oxidation of 2-phenylbutanal. The Jones oxidation, using chromium trioxide in sulfuric acid and acetone, is a robust method for this transformation.[9]

For the production of enantiomerically pure (S)-2-phenylbutyric acid, a key intermediate for the synthesis of the antithrombotic drug indobufen, enzymatic resolution has been developed. This method utilizes lipases to selectively hydrolyze a racemic ester of 2-phenylbutyric acid, yielding the desired enantiomer with high optical purity.[5]

Biological Activity and Mechanisms of Action

The biological effects of 2-phenylbutyric acid are believed to be multifaceted, with evidence pointing towards its role as a histone deacetylase (HDAC) inhibitor and a modulator of cellular stress responses, similar to its better-studied isomer, 4-phenylbutyric acid.[10][11]

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is known to be a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, phenylbutyrate promotes histone acetylation, resulting in a more open chromatin state and the transcription of genes involved in processes such as cell cycle arrest, differentiation, and apoptosis.[13] This mechanism is central to its potential anti-cancer effects.

HDAC_Inhibition HDAC Histone Deacetylases (HDACs) Acetyl_Lysine Acetylated Lysine on Histones Deacetylated_Lysine Deacetylated Lysine on Histones Acetyl_Lysine->Deacetylated_Lysine HDACs Chromatin_Relaxed Open Chromatin (Transcriptionally Active) Acetyl_Lysine->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Lysine->Chromatin_Condensed Gene_Expression Gene Expression (e.g., p21) Chromatin_Relaxed->Gene_Expression Phenylbutyrate 2-Phenylbutyric Acid Phenylbutyrate->HDAC Inhibits

Mechanism of HDAC Inhibition by 2-Phenylbutyric Acid.
Modulation of NF-κB Signaling

Recent studies have shown that phenylbutyrate can antagonize the NF-κB signaling pathway.[14][15] The transcription factor NF-κB is a key regulator of inflammation. In response to inflammatory stimuli, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines. Phenylbutyrate has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[15]

NFkB_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Poly(I:C)) IKK IKK Complex Stimuli->IKK IkBa_p Phosphorylated IκBα IKK->IkBa_p Phosphorylates NFkB_active NF-κB (active) IkBa_p->NFkB_active Degradation of IκBα & NF-κB release IkBa IκBα NFkB_inactive NF-κB IκBα Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Translocates to nucleus and activates transcription Nucleus Nucleus Phenylbutyrate 2-Phenylbutyric Acid Phenylbutyrate->IkBa_p Inhibits Phosphorylation ER_Stress Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Chronic Stress Protein_Folding Correct Protein Folding & Trafficking Phenylbutyrate 2-Phenylbutyric Acid (Chemical Chaperone) Phenylbutyrate->Misfolded_Proteins Facilitates Folding Phenylbutyrate->ER_Stress Reduces

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-(-)-2-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its enantiomerically pure form is often crucial for the desired biological activity and to minimize potential side effects. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. This compound serves as a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs). The demand for enantiomerically pure compounds has driven the development of various synthetic strategies. This document outlines three robust methods to obtain this compound with high enantiomeric purity.

Synthetic Strategies Overview

Three primary methods for the enantioselective synthesis of this compound are presented:

  • Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral olefin, such as 2-phenyl-2-butenoic acid, using a chiral catalyst to induce stereoselectivity.

  • Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective alkylation, followed by the removal of the auxiliary to yield the desired enantiomer.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The following diagram provides a high-level overview of these synthetic pathways.

cluster_main Enantioselective Synthesis of this compound cluster_methods start Prochiral or Racemic Precursors method1 Asymmetric Hydrogenation start->method1 method2 Chiral Auxiliary-Mediated Alkylation start->method2 method3 Enzymatic Kinetic Resolution start->method3 end_product This compound method1->end_product method2->end_product method3->end_product

Caption: Overview of synthetic strategies for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the different synthetic methods discussed in this document.

Table 1: Asymmetric Hydrogenation of 2-Phenyl-2-butenoic Acid

Catalyst/LigandSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Ru(OAc)₂/(R)-BINAPMethanol5025249592
[Rh(COD)₂]BF₄/(R,R)-Me-DuPhosEthanol102512>9995

Table 2: Chiral Auxiliary-Mediated Alkylation

Chiral AuxiliaryAlkylating AgentBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Overall Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl IodideNaHMDSTHF-7895:585
(S)-(-)-4-benzyl-2-oxazolidinoneEthyl IodideLDATHF-7898:288

Table 3: Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyric Acid Ester

EnzymeSubstrateSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of (R)-acid (%)
Candida antarctica Lipase B (CALB)Racemic ethyl 2-phenylbutyrateHexane3048~50>99
Pseudomonas cepacia Lipase (PCL)Racemic methyl 2-phenylbutyrateToluene4072~5098

Experimental Protocols

Method 1: Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of 2-phenyl-2-butenoic acid using a chiral Rhodium catalyst.

cluster_workflow Asymmetric Hydrogenation Workflow start 2-Phenyl-2-butenoic acid + Chiral Rh Catalyst step1 Dissolve in Ethanol start->step1 step2 Pressurize with H₂ step1->step2 step3 Reaction at 25°C step2->step3 step4 Solvent Removal step3->step4 step5 Purification (Chromatography) step4->step5 end_product This compound step5->end_product

Caption: Workflow for asymmetric hydrogenation.

Materials:

  • 2-Phenyl-2-butenoic acid (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • (R,R)-Me-DuPhos (0.011 eq)

  • Anhydrous, degassed ethanol

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with 2-phenyl-2-butenoic acid and the chiral rhodium catalyst precursor, [Rh(COD)₂]BF₄, and the ligand, (R,R)-Me-DuPhos.

  • Add anhydrous, degassed ethanol to dissolve the reactants.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with argon three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Stir the reaction mixture at 25°C for 12 hours.

  • Carefully vent the autoclave and purge with argon.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Chiral Auxiliary-Mediated Alkylation

This protocol utilizes an Evans' type chiral auxiliary for the diastereoselective alkylation to synthesize this compound.

cluster_workflow Chiral Auxiliary Workflow start Acylation of Chiral Auxiliary step1 Enolate Formation (LDA, -78°C) start->step1 step2 Diastereoselective Alkylation (Ethyl Iodide) step1->step2 step3 Auxiliary Cleavage (LiOH/H₂O₂) step2->step3 step4 Purification step3->step4 end_product This compound step4->end_product cluster_workflow Enzymatic Resolution Workflow start Racemic Ethyl 2-Phenylbutyrate + CALB step1 Incubate in Hexane/Buffer start->step1 step2 Selective Hydrolysis of (R)-ester step1->step2 step3 Reaction Monitoring (HPLC) step2->step3 step4 Separation of Acid and Ester step3->step4 end_product This compound step4->end_product

Chiral Resolution of Racemic 2-Phenylbutyric Acid Using Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-phenylbutyric acid via diastereomeric salt formation using amino alcohols as resolving agents. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient separation of the enantiomers of this important chiral building block.

Introduction

Chiral 2-phenylbutyric acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The separation of its racemic mixture into individual enantiomers is a critical step to ensure stereospecificity and therapeutic efficacy. One of the most effective and widely used methods for this purpose is classical resolution through the formation of diastereomeric salts with a chiral resolving agent. This process leverages the different physicochemical properties of the resulting diastereomers, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the enantiomerically pure acid can be recovered from the separated salt.

This guide focuses on the use of chiral amino alcohols, particularly those derived from readily available amino acids, as resolving agents. These agents have demonstrated high efficiency in the resolution of 2-aryl-alkyl carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle involves the reaction of a racemic mixture of a chiral acid with an enantiomerically pure chiral base (the amino alcohol) to form a mixture of two diastereomeric salts.

(±)-2-Phenylbutyric Acid + (S)-Amino Alcohol → [(R)-Acid · (S)-Base] + [(S)-Acid · (S)-Base]

These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, most notably their solubility in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. After separation of the crystalline salt, the desired enantiomer of 2-phenylbutyric acid can be liberated by treatment with a strong acid.

Quantitative Data Summary

The following table summarizes the efficiency of various amino alcohols derived from phenylglycine and phenylalanine in the resolution of racemic 2-phenylbutyric acid. The data is adapted from the work of Ariaans, G. J. A., et al. (1998).

Resolving AgentConfiguration of Recovered AcidEnantiomeric Excess (e.e.) (%)Yield (%)Efficiency (S-value)
(S)-(-)-2-Amino-1,1-diphenyl-1-propanolS37550.41
(S)-(-)-2-Amino-1,1-bis(4-methylphenyl)-1-propanolS50250.25
(S)-(-)-2-Amino-1,1-bis(4-methoxyphenyl)-1-propanolS80540.86
(R)-(+)-2-Amino-1,1-diphenyl-1-propanolR67570.76
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanolS76610.92
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanolR39430.33
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanolR62350.44

S-value is a measure of the efficiency of the resolution, where S = (yield × e.e.) / (50 × 100). An S-value of 1 represents a perfect resolution.

Experimental Protocols

The following protocols are generalized from established procedures for the chiral resolution of carboxylic acids using amino alcohols and can be adapted for the specific case of 2-phenylbutyric acid.

Protocol 1: Small-Scale Resolution by Slow Evaporation

This protocol is suitable for initial screening of resolving agents and conditions.

Materials:

  • Racemic 2-phenylbutyric acid

  • Chiral amino alcohol (e.g., (S)-(-)-2-Amino-1,1-bis(4-methoxyphenyl)-1-propanol)

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for melting point determination

  • Chiral HPLC or GC system for e.e. determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a small flask, dissolve one equivalent of racemic 2-phenylbutyric acid (e.g., 0.88 mmol, 144.5 mg) and one equivalent of the chiral amino alcohol in a minimal amount of a suitable solvent (e.g., hot methanol or diethyl ether).

    • Stir the solution until all solids have dissolved.

  • Fractional Crystallization:

    • Allow the solution to stand at room temperature for slow evaporation of the solvent.

    • Crystals of the less soluble diastereomeric salt should form over a period of 12-48 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a low temperature.

  • Recovery of the Enantiomerically Enriched 2-Phenylbutyric Acid:

    • Dissolve the crystalline diastereomeric salt in a mixture of ethyl acetate and water.

    • Acidify the aqueous layer to pH 1-2 with 2M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-phenylbutyric acid.

  • Analysis:

    • Determine the yield, melting point, and optical rotation of the recovered acid.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Protocol 2: Larger-Scale Resolution by Cooling Crystallization

This protocol is suitable for resolving larger quantities of racemic 2-phenylbutyric acid.

Materials:

  • Same as Protocol 4.1, with appropriately scaled quantities.

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve racemic 2-phenylbutyric acid (e.g., 14.5 mmol, 2.38 g) and the chosen chiral amino alcohol (e.g., 14.5 mmol) in a sufficient volume of hot methanol to achieve complete dissolution.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature.

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals thoroughly.

  • Recovery of the Enantiomerically Enriched 2-Phenylbutyric Acid:

    • Follow the same procedure as described in Protocol 4.1, step 4.

  • Analysis:

    • Perform the same analyses as described in Protocol 4.1, step 5.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the chiral resolution of racemic 2-phenylbutyric acid.

Chiral_Resolution_Workflow racemic_acid Racemic (±)-2-Phenylbutyric Acid diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid·(S)-Base] + [(S)-Acid·(S)-Base] racemic_acid->diastereomeric_salts resolving_agent Chiral Amino Alcohol (e.g., (S)-(-)-Isomer) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Crystals of Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt fractional_crystallization->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 pure_enantiomer1 Enantiomerically Enriched 2-Phenylbutyric Acid acidification1->pure_enantiomer1 pure_enantiomer2 Other Enantiomer of 2-Phenylbutyric Acid acidification2->pure_enantiomer2

Caption: General workflow for chiral resolution.

Experimental_Protocol_Flow start Start dissolve Dissolve Racemic Acid and Chiral Amino Alcohol in Solvent start->dissolve crystallize Induce Crystallization (Slow Evaporation or Cooling) dissolve->crystallize filter Filter to Isolate Diastereomeric Salt Crystals crystallize->filter recover_acid Recover Enriched Acid (Acidification & Extraction) filter->recover_acid analyze Analyze Yield, Purity (e.e.) recover_acid->analyze end End analyze->end

Caption: Key steps in the experimental protocol.

Troubleshooting and Optimization

  • Poor Crystal Formation: If crystals do not form, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low Enantiomeric Excess: The e.e. can often be improved by recrystallizing the diastereomeric salt before proceeding to the acid recovery step.

  • Solvent Selection: The choice of solvent is crucial for successful resolution. Solvents should be screened to find one in which the diastereomeric salts have a significant solubility difference. Common solvents for this type of resolution include alcohols (methanol, ethanol), ethers (diethyl ether), and esters (ethyl acetate), or mixtures thereof.

  • Temperature Control: The temperature at which crystallization occurs can significantly impact the selectivity. A slow, controlled cooling process is generally preferred over rapid cooling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Be cautious when working with flammable solvents and hot solutions.

By following these application notes and protocols, researchers can effectively perform the chiral resolution of racemic 2-phenylbutyric acid, a key step in the synthesis of enantiomerically pure compounds for various applications in the pharmaceutical and chemical industries.

Application Notes and Protocols: Synthesis of (R)-(-)-2-Phenylbutyric Acid via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Phenylbutyric acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Asymmetric hydrogenation of the prochiral precursor, (Z)-2-phenyl-2-butenoic acid, represents a highly efficient and atom-economical method to obtain the desired (R)-enantiomer with high enantiopurity. This protocol outlines the use of chiral metal complexes, particularly iridium and ruthenium-based catalysts, for this enantioselective transformation.

Recent advancements in catalysis have led to the development of highly active and selective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[1][2] Iridium complexes with chiral spiro-phosphino-oxazoline ligands (Ir-SIPHOX) have demonstrated exceptional performance, achieving high enantioselectivities and turnover numbers under mild reaction conditions.[1][2] Similarly, ruthenium complexes with chiral diphosphine ligands like BINAP are also effective for this transformation.[3] The choice of catalyst and reaction conditions can be tailored to achieve optimal results in terms of yield and enantiomeric excess.

Experimental Workflow

The general experimental workflow for the synthesis of this compound via asymmetric hydrogenation is depicted below.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Catalyst_precursor Catalyst Precursor ([Ir(COD)Cl]₂ or RuCl₂(PPh₃)₃) Catalyst_formation In situ Catalyst Formation Catalyst_precursor->Catalyst_formation Chiral_ligand Chiral Ligand ((R)-SIPHOX or (R)-BINAP) Chiral_ligand->Catalyst_formation Autoclave Autoclave/Reactor Catalyst_formation->Autoclave Substrate Substrate ((Z)-2-Phenyl-2-butenoic acid) Substrate->Autoclave Solvent_Base Solvent & Base (e.g., Methanol, Triethylamine) Solvent_Base->Autoclave Solvent_removal Solvent Removal Autoclave->Solvent_removal Reaction Completion H2 H₂ Gas H2->Autoclave Extraction Extraction Solvent_removal->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of (Z)-2-phenyl-2-butenoic acid to this compound using different catalytic systems.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst/LigandSubstrate/Catalyst RatioH₂ Pressure (atm)Temp. (°C)Time (h)SolventYield (%)e.e. (%) (Configuration)Ref.
[Ir(COD)Cl]₂ / (R)-SIPHOX1000502512Methanol>9998 (R)[1][2]
[Ir(COD)Cl]₂ / (R)-SIPHOX10000502524Methanol>9997 (R)[1][2]

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

Catalyst/LigandSubstrate/Catalyst RatioH₂ Pressure (atm)Temp. (°C)Time (h)SolventYield (%)e.e. (%) (Configuration)Ref.
Ru((R)-BINAP)Cl₂100902520Methanol>9995 (R)[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using Iridium-SIPHOX Catalyst

This protocol is adapted from the highly efficient method developed by Zhou and co-workers.[1][2]

Materials:

  • (Z)-2-Phenyl-2-butenoic acid

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-SIPHOX (chiral spiro-phosphino-oxazoline ligand)

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.0005 mmol, 1 mol%) and (R)-SIPHOX (0.0011 mmol, 2.2 mol%). Anhydrous methanol (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, (Z)-2-phenyl-2-butenoic acid (0.5 mmol) and triethylamine (0.54 mmol) are dissolved in methanol (1 mL).

  • Hydrogenation: The substrate solution is transferred to a glass-lined stainless steel autoclave. The freshly prepared catalyst solution is then added to the autoclave under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.

  • The reaction mixture is stirred at 25 °C for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute HCl and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

  • Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation using Ruthenium-BINAP Catalyst

This protocol is based on established methods for Ru-catalyzed asymmetric hydrogenations.[3]

Materials:

  • (Z)-2-Phenyl-2-butenoic acid

  • Ru((R)-BINAP)Cl₂

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a glass-lined stainless steel autoclave, add (Z)-2-phenyl-2-butenoic acid (0.5 mmol), Ru((R)-BINAP)Cl₂ (0.005 mmol, 1 mol%), and anhydrous methanol (1 mL).

  • Add triethylamine (0.54 mmol) to the mixture.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 90 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 20 hours.

  • Work-up and Purification: After the reaction, carefully depressurize the autoclave. Remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Safety Precautions:

  • The use of high-pressure hydrogen gas requires appropriate safety measures and equipment. All reactions should be carried out in a well-ventilated fume hood.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Synthesis of Key Chiral Intermediates for ACE Inhibitors from (R)-2-Hydroxy-4-phenylbutyrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiotensin-converting enzyme (ACE) inhibitors are a class of medications widely used in the treatment of hypertension and congestive heart failure.[1][2][3] The synthesis of many of these drugs, including Lisinopril, Benazepril, and Enalapril, relies on key chiral intermediates to establish the required stereochemistry for pharmacological activity.[1][4][5] A crucial building block for several "pril" drugs is (R)-2-hydroxy-4-phenylbutyric acid and its esters, such as (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE).[1][6][7] This document provides detailed protocols for the chemical synthesis of advanced intermediates for Lisinopril and Benazepril starting from (R)-2-hydroxy-4-phenylbutyrate esters. Additionally, a highly efficient biocatalytic method for producing the (R)-HPBE precursor is presented.

Overview of Synthetic Pathways

The general strategy involves activating the hydroxyl group of an (R)-2-hydroxy-4-phenylbutyrate ester to create a good leaving group. This is followed by a nucleophilic substitution reaction with the appropriate amine-containing moiety to form the core of the target ACE inhibitor.

G cluster_0 General Synthetic Strategy Start (R)-2-Hydroxy-4-phenylbutyrate Ester Activation Activation of Hydroxyl Group Start->Activation Sulfonyl Chloride or Triflic Anhydride Intermediate Activated Intermediate (e.g., Sulfonate Ester) Activation->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub Amine Moiety (e.g., Protected Lysine, Benzazepinone) ACE_Intermediate Advanced ACE Inhibitor Intermediate Nucleophilic_Sub->ACE_Intermediate

Caption: General workflow for synthesizing ACE inhibitor intermediates.

Protocol 1: Synthesis of a Lisinopril Intermediate

This protocol details the synthesis of N²-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine, a key intermediate for Lisinopril, via a two-step, one-pot reaction starting from an (R)-2-hydroxy-4-phenylbutyrate ester.[8][9][10] The process involves the formation of a sulfonate ester followed by nucleophilic substitution with a protected lysine salt.[8][9][10]

Reaction Workflow

G cluster_1 Lisinopril Intermediate Synthesis Start (R)-2-Hydroxy-4-phenylbutyrate Ester (e.g., Ethyl Ester) Step1 Step 1: Sulfonylation (p-toluenesulfonyl chloride, Base, Organic Solvent) Start->Step1 Filtration1 Filter Reaction Mixture Step1->Filtration1 Step2 Step 2: Nucleophilic Substitution (Add Trifluoroacetyl Lysine Salt to Filtrate) Filtration1->Step2 Workup Work-up (Filtration, Solvent Evaporation, Crystallization) Step2->Workup Product N²-[1-(S)-alkoxycarbonyl-3-phenylpropyl] -N⁶-trifluoroacetyl-L-lysine Workup->Product

Caption: Workflow for the synthesis of a key Lisinopril intermediate.

Quantitative Data

The following table summarizes the reactants and reported yield for a representative synthesis.

ReactantMolar RatioExample QuantityNotes
(R)-2-hydroxy-4-phenylbutyric acid ethyl ester1.020.8 gStarting material
Dichloromethane-110 mLSolvent for Step 1
Sodium Carbonate~4.042.4 gBase for Step 1
p-toluenesulfonyl chloride~1.326.6 gActivating agent for Step 1
Trifluoroacetyl lysine tetramethylammonium salt~1.562.3 gNucleophile for Step 2
Product Yield -35.9 g (83.0%) N²-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine
Product Purity (HPLC) -98.9% -

Data synthesized from patent literature which may use various esters and salts.[8]

Detailed Experimental Protocol

Step 1: Formation of the Sulfonate Ester

  • To a 250 mL three-necked flask, add 20.8 g of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, 110 mL of dichloromethane, and 42.4 g of sodium carbonate.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 26.6 g of p-toluenesulfonyl chloride to the stirred suspension. The addition temperature should be maintained between 0-5 °C.[9]

  • After the addition is complete, warm the reaction mixture to 25 °C and stir for 8 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the reaction solution to remove solid byproducts. The filtrate contains the activated sulfonate intermediate.[8][10]

Step 2: Nucleophilic Substitution

  • To the filtrate obtained from Step 1, add 62.3 g of trifluoroacetyl lysine tetramethylammonium salt.[8]

  • Stir the resulting mixture at 15 °C for 10 hours.[8]

  • After the reaction is complete, filter the solution.

  • Evaporate the solvent (dichloromethane) from the filtrate under reduced pressure.

  • Add a suitable crystallization solvent (e.g., n-heptane) to the residue and stir to induce crystallization.[8]

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain N²-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine.[8][10] The reported yield is 35.9 g (83.0%) with an HPLC purity of 98.9%.[8]

Protocol 2: Synthesis of a Benazepril Intermediate

This protocol describes a method for synthesizing a key intermediate for Benazepril. The synthesis involves the activation of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester by converting it to its corresponding triflate, followed by condensation with an amino benzazepinone derivative.[11]

Reaction Workflow

G cluster_2 Benazepril Intermediate Synthesis Start (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester Step1 Triflate Formation (Trifluoromethanesulfonic anhydride, Dichloromethane) Start->Step1 Intermediate Triflate Intermediate Step1->Intermediate Step2 Condensation (Amino Benzazepinone, N-Methylmorpholine) Intermediate->Step2 Product Benazepril Step2->Product

Caption: Workflow for the synthesis of Benazepril.

Quantitative Data
ReactantRoleSolvent/Base
(R)-2-hydroxy-4-phenyl butyric acid ethyl esterStarting materialDichloromethane
Trifluoromethanesulfonic anhydrideActivating agent-
Amino benzazepinone derivative (e.g., (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one)NucleophileN-methylmorpholine (NMM)
Product Benazepril or its ester precursor-

Note: Specific quantities and yields for this exact sequence were not detailed in a single source, but the pathway is well-established.[11][12] An alternative nucleophilic substitution using an (R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate intermediate reported a diastereomeric ratio of SS:SR = 96:4.[11]

Detailed Experimental Protocol
  • Dissolve (R)-2-hydroxy-4-phenylbutyric acid ethyl ester in dichloromethane in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

  • Slowly add trifluoromethanesulfonic anhydride to the solution.

  • Stir the reaction mixture at low temperature until the formation of the triflate intermediate is complete (monitor by TLC or HPLC).

  • In a separate flask, dissolve the amino benzazepinone derivative (e.g., (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one) and N-methylmorpholine (NMM) in dichloromethane.[11]

  • Add the solution of the amino benzazepinone to the freshly prepared triflate solution at low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the condensation is complete.

  • Upon completion, perform a standard aqueous work-up. Quench the reaction with water or a mild aqueous base, separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Benazepril precursor.[11]

Alternative Protocol: Biocatalytic Synthesis of (R)-HPBE

A modern, highly efficient, and environmentally friendly method to produce the key starting material, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), is through the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using engineered enzymes.[1][6][7] This biocatalytic approach offers excellent enantioselectivity and high conversion rates.

Reaction Workflow

G cluster_3 Biocatalytic Synthesis of (R)-HPBE Start Ethyl 2-oxo-4-phenylbutyrate (OPBE) Bioreduction Asymmetric Bioreduction - Carbonyl Reductase (CpCR) - Cofactor Regeneration (GDH) - E. coli expression system Start->Bioreduction Product (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester ((R)-HPBE) Bioreduction->Product

Caption: Biocatalytic workflow for the synthesis of (R)-HPBE.

Quantitative Data
ParameterValueConditions / Notes
SubstrateEthyl 2-oxo-4-phenylbutyrate (OPBE)Starting material for the bioreduction
BiocatalystRecombinant E. coli expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)GDH is used for in-situ NADPH cofactor regeneration
Conversion Rate>98%Achieved with an initial substrate concentration of 30 mM OPBE
Enantiomeric Excess (ee)>99.9%Demonstrates extremely high stereoselectivity of the enzymatic reduction
Final Product Concentration (fed-batch)912 mMAchieved using a substrate feeding strategy, showing high process efficiency and scalability

Data from a study on engineered bi-enzyme coupled systems.[1][7]

General Experimental Protocol
  • Fermentation: Cultivate the recombinant E. coli strain (e.g., BL21 co-expressing CpCR and GDH) in a suitable fermentation medium to generate the biocatalyst. High-density fermentation can be employed to maximize enzyme yield.[1][7]

  • Bioreduction:

    • Prepare a reaction buffer (e.g., phosphate buffer).

    • Add the cell lysate or whole cells from the fermentation, the substrate (OPBE), and a co-substrate for cofactor regeneration (e.g., glucose for the GDH system).

    • Maintain the reaction at an optimal temperature (e.g., 30-45 °C) and pH with stirring.[6]

    • For higher product titers, a substrate feeding strategy can be implemented to overcome substrate toxicity or inhibition, allowing for the conversion of high concentrations of OPBE (up to 920 mM).[1]

  • Work-up and Purification:

    • Monitor the reaction for the disappearance of OPBE and the formation of (R)-HPBE via HPLC.

    • Once the reaction is complete, separate the biomass by centrifugation.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude (R)-HPBE.

    • Further purification can be performed if necessary, although the high purity and ee% often simplify this step.

Conclusion

The protocols provided outline robust and effective methods for the synthesis of key chiral intermediates used in the manufacturing of major ACE inhibitors. The chemical synthesis routes starting from (R)-2-hydroxy-4-phenylbutyrate esters offer reliable pathways to advanced intermediates for drugs like Lisinopril and Benazepril. Furthermore, the inclusion of a biocatalytic protocol for the synthesis of the (R)-HPBE starting material highlights a modern, highly efficient, and sustainable alternative to traditional chemical methods, providing researchers with scalable options for producing these critical pharmaceutical building blocks with exceptional optical purity.

References

Application Notes: Derivatization of (R)-(-)-2-Phenylbutyric Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Phenylbutyric acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals. Its enantiomeric purity is critical for the efficacy and safety of the final drug product. Accurate and sensitive analytical methods are therefore essential for its quantification and chiral purity assessment. Direct analysis of 2-phenylbutyric acid by gas chromatography (GC) or reversed-phase high-performance liquid chromatography (HPLC) is often challenging due to its low volatility and high polarity.

Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For carboxylic acids like 2-phenylbutyric acid, derivatization is employed to:

  • Increase volatility and thermal stability for GC analysis.

  • Enhance detectability for HPLC analysis by introducing a chromophoric or fluorophoric tag.

  • Enable the separation of enantiomers on a non-chiral stationary phase by forming diastereomers with a chiral derivatizing agent.

These application notes provide detailed protocols for three common derivatization methods for the analytical determination of this compound: chiral derivatization for HPLC-UV analysis, esterification for GC-MS analysis, and silylation for GC-MS analysis.

Application Note 1: Chiral Derivatization for Enantioselective HPLC Analysis

Principle

This method involves the reaction of the carboxylic acid enantiomers with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated by chromatography on a standard, achiral column (e.g., C18). This approach is highly effective for determining the enantiomeric excess (e.e.) of chiral carboxylic acids. A novel reagent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), has been shown to be effective for this purpose.[1]

Experimental Protocol

Materials:

  • This compound (PBA) standard or sample

  • N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reaction vials (e.g., 1.5 mL glass vials)

  • Heating block or water bath

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of PBA in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1-10 mM.

  • Derivatization Reaction:

    • In a reaction vial, combine the PBA sample/standard with the derivatization reagent OTPA.

    • Add the coupling agents EDC and HOBt to facilitate the amide bond formation.

    • The reaction is typically carried out in an organic solvent like acetonitrile.

  • Reaction Conditions: Heat the mixture at 40°C for 90 minutes.[1] Epimerization during this reaction has been reported to be negligible.[1]

  • HPLC Analysis:

    • After cooling, the reaction mixture can be directly injected or diluted with the mobile phase before injection into the HPLC system.

    • Column: ODS (C18) column (4.6 mm × 150 mm, 5.0 µm).[1]

    • Mobile Phase: A suitable mixture of acetonitrile and water, optimized for the separation of the diastereomers.

    • Detection: UV detection at an appropriate wavelength.

    • Flow Rate: Typically 1.0 mL/min.

Data Presentation

The performance of chiral derivatization can be evaluated based on several parameters. The table below summarizes typical results for the derivatization of various chiral carboxylic acids using OTPA, demonstrating the method's applicability.

AnalyteResolution (Rs)Linearity (r²)Limit of Detection (LOD) (µmol/L)
Ketoprofen1.54 - 2.23> 0.99711.4 - 7.6
Naproxen1.54 - 2.23> 0.99711.4 - 7.6
Ibuprofen1.54 - 2.23> 0.99711.4 - 7.6
2-Phenylpropionic acid1.54 - 2.23> 0.99711.4 - 7.6
2-Phenylbutyric acid (PBA) 1.54 - 2.23 > 0.9971 1.4 - 7.6
Data adapted from a study on a novel chiral derivatization reagent for carboxylic acids.[1]

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis PBA This compound (PBA) Sample Reaction Mix and Heat (40°C, 90 min) PBA->Reaction Reagent Chiral Derivatizing Agent (e.g., OTPA) Reagent->Reaction Coupling Coupling Agents (EDC, HOBt) Coupling->Reaction HPLC Inject into HPLC (C18 Column) Reaction->HPLC Forms Diastereomers Detect UV Detection HPLC->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for chiral derivatization of PBA for HPLC analysis.

Application Note 2: Esterification with Diazomethane for GC-MS Analysis

Principle

For GC analysis, the polar and non-volatile carboxylic acid group must be converted into a more volatile and thermally stable functional group. Esterification, particularly methylation, is a common and highly efficient method. Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters with nitrogen gas as the only byproduct.[2][3] This clean reaction minimizes sample cleanup. However, diazomethane is highly toxic and explosive, requiring strict safety precautions.[2][4]

Experimental Protocol

Materials:

  • This compound (PBA) standard or dried sample extract

  • Diazomethane precursor (e.g., Diazald®)

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Methanol

  • Reaction vials with screw caps

  • Diazomethane generation apparatus

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Safety First: All work with diazomethane must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use specialized glassware with smooth joints to avoid grinding, which can trigger an explosion.

  • Diazomethane Generation (In-situ): Diazomethane is typically generated immediately before use from a precursor.[2][4] A common method involves the base-catalyzed decomposition of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). An ethereal solution of diazomethane is produced and should be kept cold.

  • Sample Preparation: The sample containing PBA must be dry, as water will react with diazomethane. Dissolve the dried sample in a suitable solvent like diethyl ether or a mixture containing methanol.

  • Derivatization Reaction:

    • Slowly add the ethereal solution of diazomethane dropwise to the sample solution at room temperature.

    • Continue adding the reagent until a faint yellow color persists, indicating a slight excess of diazomethane and complete reaction.[3]

    • Allow the reaction to proceed for 5-10 minutes.

  • Quenching: Add a few drops of a weak acid (e.g., acetic acid) to quench any excess diazomethane. The yellow color will disappear.

  • GC-MS Analysis: The resulting solution containing the 2-phenylbutyric acid methyl ester can be concentrated under a gentle stream of nitrogen and then injected into the GC-MS.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-350.

Data Presentation

The success of the derivatization is confirmed by the GC-MS data. The resulting methyl ester will have a characteristic retention time and mass spectrum.

ParameterExpected Result
Analyte2-Phenylbutyric acid methyl ester
Molecular Weight178.23 g/mol
Retention TimeInstrument and method dependent
Key Mass Fragments (m/z)178 (M+), 119, 91 (tropylium ion), 59
Note: This derivatization converts both enantiomers into the same methyl ester. Enantiomeric separation would require a chiral GC column.

Workflow Diagram

G cluster_prep Reagent & Sample Prep cluster_deriv Derivatization (in Fume Hood) cluster_analysis Analysis PBA Dry PBA Sample in Diethyl Ether Reaction Add Diazomethane to Sample (until yellow persists) PBA->Reaction CH2N2_Gen Generate Diazomethane (In-situ) CH2N2_Gen->Reaction Ethereal Solution Quench Quench Excess Reagent (Acetic Acid) Reaction->Quench Forms Methyl Ester GCMS Inject into GC-MS (Non-polar column) Quench->GCMS Data Mass Spectrum Analysis GCMS->Data

Caption: Workflow for esterification of PBA with diazomethane for GC-MS.

Application Note 3: Silylation for GC-MS Analysis

Principle

Silylation is a robust and widely used derivatization technique for GC analysis. It involves replacing the active hydrogen of the carboxylic acid group with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6] Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common, often used with a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocol

Materials:

  • This compound (PBA) standard or dried sample extract

  • Silylating reagent (e.g., BSTFA + 1% TMCS, or MTBSTFA)

  • Solvent/Catalyst (e.g., Anhydrous Pyridine or Acetonitrile)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Ensure the sample containing PBA is completely dry. Any moisture will react with the silylating reagent, reducing the yield and potentially damaging the GC column.

  • Derivatization Reaction:

    • Dissolve the dried sample residue in a small volume of anhydrous pyridine (e.g., 50 µL).

    • Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction Conditions: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[6][7] The reaction can then be cooled to room temperature.

  • GC-MS Analysis: The derivatized sample can be injected directly into the GC-MS.

    • Column: A non-polar or mid-polar capillary column is suitable.

    • Injector Temperature: 250-280°C.

    • Oven Program: A typical program would be an initial temperature of 60-80°C, held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the derivative (e.g., m/z 50-400 for TMS derivative).

Data Presentation

The silylated derivative of 2-phenylbutyric acid will be readily identifiable by GC-MS.

ParameterExpected Result (TMS Derivative)
Analyte2-Phenylbutyric acid trimethylsilyl ester
Molecular Weight236.36 g/mol
Retention TimeInstrument and method dependent
Key Mass Fragments (m/z)221 (M-15), 117, 91, 73 (base peak for TMS)
Note: As with esterification, this derivatization does not separate enantiomers unless a chiral GC column is employed.

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis PBA Dry PBA Sample Mix Add Solvent and Silylating Reagent (BSTFA) PBA->Mix Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->Mix Reaction Tightly Cap and Heat (60-80°C, 30-60 min) Mix->Reaction GCMS Inject into GC-MS (Non-polar column) Reaction->GCMS Forms Silyl Ester Data Mass Spectrum Analysis GCMS->Data

Caption: Workflow for silylation of PBA for GC-MS analysis.

References

Application Notes and Protocols for Chiral HPLC Analysis of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Phenylbutyric acid is a chiral carboxylic acid of interest in the pharmaceutical and chemical industries. Due to the stereospecific nature of biological systems, the enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the separation and quantification of these enantiomers is crucial for quality control, stereoselective synthesis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like 2-phenylbutyric acid.

This document provides detailed application notes and protocols for the chiral HPLC analysis of this compound, targeting researchers, scientists, and drug development professionals. It covers methodologies using three common types of chiral stationary phases: polysaccharide-based, protein-based, and Pirkle-type (ligand-exchange) columns.

Method 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities. Columns like Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are frequently employed for the separation of acidic compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral polymer.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • (±)-2-Phenylbutyric acid racemic standard

  • This compound enantiomeric standard

  • HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

3. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the racemic standard solution. The resolution between the two enantiomeric peaks should be ≥ 1.5.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of the individual standards. The elution order may vary depending on the specific column and conditions.[1]

Data Presentation

Table 1: Representative Chromatographic Data on Polysaccharide-Based CSPs

Chiral Stationary PhaseMobile PhaseAnalyteRetention Time (min)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-Hn-Hexane/IPA/TFA (90:10:0.1)(S)-(+)-2-Phenylbutyric acidt1 (est. ~8.5)ValueValue
This compoundt2 (est. ~9.8)
Chiralcel® OD-Hn-Hexane/IPA/TFA (90:10:0.1)(S)-(+)-2-Phenylbutyric acidt1 (est. ~10.2)ValueValue
This compoundt2 (est. ~11.5)

Note: Retention times are estimated based on typical separations of similar arylpropionic acids. Actual values may vary. The separation factor (α) is calculated as k₂'/k₁', and the resolution (Rs) should be determined from the experimental chromatogram.

Method 2: Protein-Based Chiral Stationary Phases

Protein-based CSPs, such as CHIRAL-AGP (alpha-1-acid glycoprotein), are used in reversed-phase mode and offer broad applicability for a variety of chiral compounds, including acids.[2] The separation is based on a combination of ionic, hydrophobic, and hydrogen bonding interactions between the analyte and the protein.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • CHIRAL-AGP column (100 x 4.0 mm, 5 µm)

  • (±)-2-Phenylbutyric acid racemic standard

  • This compound enantiomeric standard

  • HPLC-grade acetonitrile, sodium phosphate monobasic, and sodium phosphate dibasic

2. Chromatographic Conditions:

  • Mobile Phase: 20 mM Sodium Phosphate Buffer (pH 6.0) / Acetonitrile (90:10, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

3. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the racemic standard solution. Adjust the mobile phase pH and acetonitrile content to optimize resolution (Rs ≥ 1.5).

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the enantiomer peaks based on the retention times of the individual standards.

Data Presentation

Table 2: Representative Chromatographic Data on a Protein-Based CSP

Chiral Stationary PhaseMobile PhaseAnalyteRetention Time (min)Separation Factor (α)Resolution (Rs)
CHIRAL-AGP20 mM Phosphate Buffer (pH 6.0)/ACN (90:10)(S)-(+)-2-Phenylbutyric acidt1 (est. ~7.2)ValueValue
This compoundt2 (est. ~8.1)

Note: Retention times are estimated. The pH of the mobile phase is a critical parameter for optimizing the separation on protein-based columns.

Method 3: Pirkle-Type (Ligand-Exchange) Chiral Stationary Phases

Pirkle-type columns operate on the principle of forming transient diastereomeric complexes between the analyte and the CSP.[3] For the separation of amino acids and hydroxy acids, ligand-exchange chromatography is a common approach. The Chirex® 3126 phase, which is based on (D)-penicillamine, is suitable for this type of separation.[4][5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chirex® 3126 (D)-penicillamine column (150 x 4.6 mm, 5 µm)

  • (±)-2-Phenylbutyric acid racemic standard

  • This compound enantiomeric standard

  • HPLC-grade methanol, water, and copper (II) sulfate

2. Chromatographic Conditions:

  • Mobile Phase: 2 mM Copper (II) Sulfate in Water / Methanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

3. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the racemic standard solution. A separation factor of approximately 1.26 is expected.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the enantiomer peaks. With a (D)-penicillamine CSP, the (S)-enantiomer is often retained longer.

Data Presentation

Table 3: Published Chromatographic Data on a Pirkle-Type CSP

Chiral Stationary PhaseMobile PhaseAnalyteRetention Time (min)Separation Factor (α)Resolution (Rs)
Chirex® 3126Not specified in detail, likely aqueous/organic(S)-(+)-2-Phenylbutyric acidNot specified1.26Not specified
This compoundNot specified

Source: Phenomenex Chirex Chiral HPLC Applications guide.

Visualization of Experimental Workflows

Chiral_HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_standard Prepare Racemic and Enantiomeric Standards inject_std Inject Standard for System Suitability prep_standard->inject_std prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System and Column prep_mobile->equilibrate equilibrate->inject_std inject_std->inject_sample If Rs >= 1.5 acquire_data Acquire Chromatographic Data inject_sample->acquire_data peak_id Identify Enantiomer Peaks acquire_data->peak_id quantify Quantify Peak Areas peak_id->quantify calculate Calculate Resolution (Rs) and Separation Factor (α) quantify->calculate report Generate Report calculate->report

Caption: General workflow for chiral HPLC method development and analysis.

Method_Selection_Logic start Start: Separate Enantiomers of This compound screen_csp Screen Different CSP Types start->screen_csp polysaccharide Polysaccharide CSP (e.g., Chiralpak AD-H) Normal Phase screen_csp->polysaccharide Broad applicability protein Protein-Based CSP (e.g., CHIRAL-AGP) Reversed Phase screen_csp->protein Aqueous samples pirkle Pirkle-Type CSP (e.g., Chirex 3126) Ligand-Exchange screen_csp->pirkle Specific for acids optimize Optimize Mobile Phase (Solvent ratio, pH, additives) polysaccharide->optimize protein->optimize pirkle->optimize validate Validate Method (Resolution, Linearity, Accuracy) optimize->validate

Caption: Logical relationship for selecting a chiral HPLC method.

References

Application Notes: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylbutyric acid is a carboxylic acid with applications in various fields, including its use as a chemical intermediate and its relevance in metabolomic studies. Accurate and sensitive quantification of 2-phenylbutyric acid in complex biological matrices is often crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds.

However, due to its polar carboxylic acid group, 2-phenylbutyric acid exhibits low volatility and poor chromatographic peak shape, making its direct analysis by GC challenging.[1][2] To overcome these limitations, a chemical derivatization step is necessary. This process converts the polar analyte into a more volatile and thermally stable derivative, significantly improving its chromatographic behavior and enabling sensitive detection by GC-MS.[3][4] The most common derivatization technique for carboxylic acids is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.[1]

This document provides detailed protocols for the extraction, derivatization, and subsequent analysis of 2-phenylbutyric acid using GC-MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for extracting 2-phenylbutyric acid from a biological matrix such as plasma or serum.

Materials:

  • Sample (e.g., 500 µL of plasma or serum)

  • Internal Standard (IS) solution (e.g., deuterated 2-phenylbutyric acid or a structurally similar compound like 2-ethylbutyric acid)

  • Hydrochloric Acid (HCl), 6 M

  • Ethyl Acetate (or Methyl tert-butyl ether - MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Centrifuge tubes (2 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of the sample. Spike with an appropriate amount of internal standard solution to ensure accurate quantification.

  • Acidification: Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[3] This ensures that the carboxylic acid is in its protonated form, making it more soluble in organic solvents.

  • Extraction: Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic phase.[3]

  • Phase Separation: Centrifuge the mixture at 3,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times, combining the organic extracts to maximize recovery.[3]

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).[5] The dried residue is now ready for derivatization.

Derivatization: Silylation

This protocol details the conversion of the extracted 2-phenylbutyric acid into its more volatile trimethylsilyl (TMS) ester. Silylating reagents are highly sensitive to moisture, so it is critical to ensure all glassware is dry and the sample extract is completely free of water.[1]

Materials:

  • Dried sample extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Reconstitution: Dissolve the dried sample residue in 50 µL of anhydrous pyridine.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[1][5]

  • Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes in a heating block.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of TMS-derivatized 2-phenylbutyric acid. These may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[5]
Injection ModeSplitless[5][6]
Injector Temperature250°C
Carrier GasHelium, constant flow rate of 1.0 mL/min[1][6]
Oven ProgramInitial 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min[1]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[1][4]
Ionization Energy70 eV[1][4]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan Mode: m/z 50-500 (for method development and qualitative analysis)[1]
Selected Ion Monitoring (SIM): Monitor characteristic ions for quantitative analysis (provides higher sensitivity)[6]

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of TMS-derivatized 2-phenylbutyric acid. Note that the exact retention time and mass fragments should be determined experimentally. The performance metrics are representative values for similar derivatized organic acids and may vary based on instrumentation and matrix effects.[6][7]

Parameter Value / Description Reference
Analyte 2-Phenylbutyric acid-TMS derivative
Retention Time (RT) To be determined experimentally (dependent on column and oven program)
Characteristic Ions (m/z) To be determined experimentally. Expected fragments would include the molecular ion [M]+, [M-15]+ (loss of CH₃), and others specific to the TMS-ester structure.
Linearity (R²) ≥ 0.99[6][8]
Limit of Detection (LOD) 0.2 - 1.0 µM[6]
Limit of Quantification (LOQ) 0.5 - 5.0 µM[6][7][8]
Precision (%RSD) < 15%[6][9]
Accuracy / Recovery 80 - 120%[6][9]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample (pH ≈ 1) Spike->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Dry & Evaporate Organic Extract LLE->Dry Deriv Silylation Reaction (BSTFA + 1% TMCS, 60-80°C) Dry->Deriv Inject Inject into GC-MS Deriv->Inject GC_Sep GC Separation Inject->GC_Sep MS_Det MS Detection (Scan or SIM) GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Quant Quantification & Reporting Data_Acq->Quant

Caption: Workflow for the GC-MS analysis of 2-phenylbutyric acid.

Derivatization Reaction Logic

Derivatization_Logic Analyte 2-Phenylbutyric Acid (Polar, Non-Volatile) Process Derivatization (Silylation) Analyte->Process Reagent Silylating Reagent (BSTFA + 1% TMCS) Reagent->Process Product TMS-Derivative (Non-Polar, Volatile) Process->Product GCMS Suitable for GC-MS Analysis Product->GCMS

Caption: Logical flow of the silylation derivatization process.

References

(R)-(-)-2-Phenylbutyric Acid: A Versatile Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Phenylbutyric acid and its derivatives are valuable chiral building blocks in the synthesis of a diverse range of pharmaceutical compounds. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with key therapeutic agents derived from this precursor. The information is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A significant application of this compound lies in its conversion to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester ((R)-HPBE). These intermediates are crucial for the synthesis of several widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension and congestive heart failure.[1][2] The stereochemistry of the (R)-enantiomer is critical for the therapeutic efficacy of these drugs.[3]

Table 1: ACE Inhibitors Derived from (R)-2-Hydroxy-4-phenylbutyric Acid Precursors

ACE InhibitorPrecursorTherapeutic Use
Enalapril(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)Hypertension, Heart Failure
Lisinopril(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)Hypertension, Heart Failure
Benazepril(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)Hypertension, Heart Failure
Ramipril(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)Hypertension, Heart Failure, Post-Myocardial Infarction
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by blocking the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5][6] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[4][7]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Stimulates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Results in Aldosterone->Blood_Pressure Contributes to ACE_Inhibitors (R)-2-Phenylbutyric Acid Derivative-based ACE Inhibitors ACE_Inhibitors->ACE Inhibit Estrogen_Signaling cluster_0 Estrogen Estrogen (E2) ER Estrogen Receptor (ER) Estrogen->ER Binds to Tamoxifen Tamoxifen (from 2-Phenylbutyric Acid) Tamoxifen->ER Competitively Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Transcription_On Gene Transcription (Proliferation) ERE->Gene_Transcription_On Activates Gene_Transcription_Off Inhibition of Gene Transcription ERE->Gene_Transcription_Off Inhibited Coactivators Coactivators Coactivators->ER Recruited by E2-bound ER Corepressors Corepressors Corepressors->ER Recruited by Tamoxifen-bound ER HDAC_Inhibition Chromatin_Closed Condensed Chromatin (Heterochromatin) Chromatin_Open Open Chromatin (Euchromatin) Chromatin_Closed->Chromatin_Open Acetylation Gene_Silencing Gene Silencing Chromatin_Closed->Gene_Silencing Leads to Chromatin_Open->Chromatin_Closed Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin_Open->Gene_Expression Allows for HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) PBA_Derivatives Phenylbutyrate Derivatives PBA_Derivatives->HDAC Inhibit

References

Application Notes and Protocols: (R)-(-)-2-Phenylbutyric Acid and its Derivatives as Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-(-)-2-Phenylbutyric acid and its derivatives as chiral building blocks in asymmetric synthesis. The primary focus is on the enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester, a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors, for which substantial data exists. Additionally, a representative protocol illustrates the potential application of this compound as a chiral auxiliary in asymmetric alkylation reactions.

Part 1: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester

(R)-2-Hydroxy-4-phenylbutyric acid and its ethyl ester, (R)-HPBE, are critical chiral intermediates in the synthesis of several ACE inhibitors, including enalapril, benazepril, and lisinopril.[1][2] Enzymatic, whole-cell biocatalysis offers a highly efficient and stereoselective route to these compounds, overcoming challenges associated with chemical synthesis.

Data Presentation: Biocatalytic Asymmetric Reduction

The following table summarizes the quantitative data for the highly efficient synthesis of (R)-HPBE from ethyl 2-oxo-4-phenylbutyrate (OPBE) using an engineered bi-enzyme coupled system.[2]

Substrate ConcentrationProductConversion RateEnantiomeric Excess (ee)Key Enzyme SystemReference
30 mM OPBE(R)-HPBE98.3%>99.9%Carbonyl reductase (CpCR) & Glucose dehydrogenase (GDH)[2]
920 mM OPBE (fed-batch)(R)-HPBE~99% (912 mM product)>99.9%Carbonyl reductase (CpCR) & Glucose dehydrogenase (GDH)[2]
Experimental Protocol: Whole-Cell Biocatalysis for (R)-HPBE Synthesis

This protocol is based on the methodology described for a highly efficient, engineered bi-enzyme coupled system.[2]

1. Biocatalyst Preparation (Recombinant E. coli Strain):

  • An E. coli BL21 strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for NADPH regeneration is cultured.

  • High-density fermentation is performed to achieve a high cell density and enzyme activity (e.g., 1960 U/mL in the fermentation broth).[2]

  • The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst.

2. Asymmetric Reduction Reaction (Fed-Batch Process):

  • To a temperature-controlled bioreactor, add the appropriate buffer solution (e.g., phosphate buffer).

  • Add the whole-cell biocatalyst to the reactor.

  • Initiate the reaction by adding an initial concentration of ethyl 2-oxo-4-phenylbutyrate (OPBE), for example, 120 mM.[2]

  • Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH with agitation.

  • After an initial reaction period (e.g., 2 hours), begin a continuous feed of the OPBE substrate at a determined rate (e.g., 80 mM/h) to avoid substrate inhibition at high concentrations.[2]

  • The reaction progress is monitored by techniques such as HPLC to determine the concentration of the substrate and product.

  • Once the desired total substrate concentration is reached (e.g., 920 mM), the feed is stopped, and the reaction is allowed to proceed to completion.[2]

3. Product Isolation and Purification:

  • After the reaction is complete, the biomass is separated from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the product, (R)-HPBE, is then subjected to extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Visualization: Enzymatic Synthesis Workflow

The following diagram illustrates the biocatalytic process, including the key enzymes and the cofactor regeneration cycle.

Enzymatic_Synthesis cluster_cell Recombinant E. coli Cell cluster_cofactor Cofactor Regeneration OPBE Ethyl 2-oxo-4- phenylbutyrate (OPBE) CpCR Carbonyl Reductase (CpCR) OPBE->CpCR Substrate HPBE (R)-HPBE CpCR->HPBE Product (ee >99.9%) NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Reduction GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Asymmetric_Alkylation cluster_workflow Asymmetric Alkylation using a Chiral Auxiliary A (R)-(-)-2-Phenylbutyric Acid B Chiral Auxiliary (e.g., Hydrazide) A->B Step 1a: Derivatization C Formation of Chiral Substrate Conjugate (e.g., Hydrazone) B->C Step 1b: Conjugation D Deprotonation (LDA, -78°C) C->D Step 2a E Diastereoselective Alkylation (R-X) D->E Step 2b F Cleavage of Auxiliary E->F Step 3 G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (R)-(-)-2-Phenylbutyric acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
YLD-001 Low yield in enzymatic synthesis. Suboptimal enzyme activity due to improper storage or degradation.[1] Incorrect reaction conditions (pH, temperature).[1] Poor quality or inhibitory concentration of the substrate.[1] The chosen enzyme may have low specificity for the substrate.[1]Verify enzyme activity with a control assay. Optimize pH and temperature for the specific enzyme used.[1] Use high-purity substrate and test a range of concentrations to rule out substrate inhibition.[1] Select an enzyme known for high activity with the specific precursor, such as an (R)-specific enoyl-CoA hydratase for corresponding substrates.[1]
YLD-002 Low enantiomeric excess (ee) in the final product. Inefficient chiral resolving agent in chemical resolution. Poor stereoselectivity of the enzyme in biocatalytic methods. Racemization of the product under the reaction or workup conditions.Screen a variety of chiral resolving agents; for example, amino alcohols derived from phenylglycine have shown high efficiencies.[2] Select a highly stereoselective enzyme; for instance, engineered bi-enzyme systems have achieved enantiomeric excess of 99.9%.[3] Analyze the stability of the chiral center under all experimental conditions and adjust pH, temperature, or solvent to minimize racemization.
RXN-001 The reaction is not proceeding to completion. Insufficient reaction time.[1] Catalyst deactivation (in both chemical and enzymatic reactions). In enzymatic reactions with cofactor regeneration, the regeneration system may be inefficient.Perform a time-course experiment to determine the optimal reaction duration.[1] For chemical synthesis, ensure the catalyst is fresh and used in the correct amount. For enzymatic synthesis, check for inhibitors or denaturing conditions. Ensure all components of the cofactor regeneration system (e.g., a second enzyme and its substrate) are active and at optimal concentrations.[3][4]
PRD-001 Difficulty in product isolation and purification. The product has poor solubility in the extraction solvent.[5] Formation of side products with similar properties to the desired product.This compound has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[5] Optimize the extraction solvent system. Use chromatographic techniques (e.g., HPLC) for purification. Modify reaction conditions to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high yield and enantioselectivity?

There are two main approaches: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This often involves the asymmetric reduction of a prochiral precursor like 2-oxo-4-phenylbutyric acid (OPBA) using stereoselective enzymes such as dehydrogenases or reductases.[6] These methods can achieve high conversion rates and excellent enantiomeric excess (ee >99%).[3][4] A key aspect of this approach is the use of a cofactor regeneration system to make the process economically viable.[6]

  • Chemical Synthesis: This can involve the resolution of a racemic mixture of 2-phenylbutyric acid. Dynamic kinetic resolution (DKR) is an efficient method that can produce chiral 2-arylalkanoic esters in high yields (up to 99%).[7] Another approach is multi-step synthesis using chiral auxiliaries.[8][9]

Q2: How can I optimize the reaction conditions for enzymatic synthesis?

Optimization of several parameters is crucial for maximizing yield and enantioselectivity:

  • pH: The optimal pH depends on the specific enzyme used. For example, in the production of (R)-HPBA using a reconstructed d-lactate dehydrogenase, the highest yield was observed at pH 6.5.[4]

  • Temperature: Enzyme activity is temperature-dependent. A common starting point is 30°C.[3]

  • Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. It's important to determine the optimal substrate concentration by testing a range of values.[1][4]

  • Cofactor Regeneration: In systems requiring cofactors like NADPH, an efficient regeneration system is necessary. This can be achieved by using a coupled-enzyme system, for example, with glucose dehydrogenase (GDH) to regenerate NADPH.[3]

Q3: What are some effective chiral resolving agents for 2-phenylbutyric acid?

Several chiral amino alcohols have been successfully used as resolving agents for 2-phenylbutyric acid. Derivatives of phenylglycine and phenylalanine have shown very high efficiencies.[2]

Q4: Are there any safety precautions I should be aware of during the synthesis?

Yes, standard laboratory safety procedures should always be followed. When working with specific reagents, consult their Material Safety Data Sheets (MSDS). For instance, some chemical synthesis routes may involve strong acids, bases, or flammable solvents.[8][10] Reactions under pressure, such as those in an autoclave for hydrolysis, require appropriate equipment and safety measures.[11]

Experimental Protocols

Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)

This protocol is based on the asymmetric bioreduction of 2-oxo-4-phenylbutyric acid (OPBA) using a coupled enzyme system.[4]

Materials:

  • E. coli cells co-expressing a mutant d-lactate dehydrogenase and formate dehydrogenase (E. coli DF).

  • 2-oxo-4-phenylbutyric acid (OPBA)

  • Sodium formate

  • Phosphate buffer (200 mM, pH 6.5)

Procedure:

  • Prepare the biocatalyst by harvesting and washing the E. coli DF cells.

  • Set up the biotransformation reaction in a suitable vessel at 37°C.

  • The reaction mixture should contain 200 mM phosphate buffer (pH 6.5), 6 g/L dry cell weight of E. coli DF, 75 mM OPBA, and 75 mM sodium formate.[4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC to determine the concentrations of OPBA and (R)-HPBA.

  • The reaction is typically complete within 90 minutes under these optimal conditions.[4]

  • Upon completion, isolate the (R)-HPBA from the reaction mixture using standard extraction and purification techniques.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Methods for (R)-HPBA and its Derivatives

PrecursorBiocatalystKey ConditionsConversion RateEnantiomeric Excess (ee)ProductReference
2-oxo-4-phenylbutyric acid (OPBA)E. coli DF (d-LDH mutant and FDH)pH 6.5, 37°C, 75 mM OPBA~97.8%>99%(R)-HPBA[4]
Ethyl 2-oxo-4-phenylbutyrate (OPBE)E. coli BL21 with co-expressed CpCR and GDHpH 7.0, 30°C, 30 mM OPBE98.3%99.9%(R)-HPBE[3]
Ethyl 2-oxo-4-phenylbutyrate (OPBE)E. coli BL21 with co-expressed CpCR and GDH (with substrate feeding)pH 7.0, 30°C, final OPBE concentration of 920 mM~99.1%Not specified(R)-HPBE[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_biocatalyst Prepare Biocatalyst (e.g., E. coli DF cells) prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) reaction_setup Set up Biotransformation (pH, Temp, Concentrations) prep_biocatalyst->reaction_setup prep_reagents->reaction_setup incubation Incubate and Monitor (e.g., via HPLC) reaction_setup->incubation quenching Quench Reaction incubation->quenching isolation Product Isolation (Extraction) quenching->isolation purification Purification (e.g., Chromatography) isolation->purification analysis Final Product Analysis (Yield, ee) purification->analysis

Caption: Workflow for enzymatic synthesis of this compound.

cofactor_regeneration OPBA 2-Oxo-4-phenylbutyric acid (OPBA) HPBA (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) OPBA->HPBA Carbonyl Reductase (CpCR) NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Coupled-enzyme system for cofactor regeneration.

References

Technical Support Center: Purification of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-(-)-2-Phenylbutyric acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from a racemic mixture?

A1: The most prevalent method for resolving racemic 2-phenylbutyric acid is through diastereomeric salt crystallization.[1] This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1]

Q2: Which chiral resolving agents are effective for the resolution of 2-phenylbutyric acid?

A2: A variety of chiral resolving agents can be used. While classic and readily available agents include naturally occurring bases like brucine and quinine, synthetic chiral amines such as (S)-(-)-α-phenylethylamine are also commonly employed.[2] Research has also shown that chiral amino alcohols derived from amino acids, like those from phenylglycine and phenylalanine, can be highly efficient for the resolution of 2-phenylbutyric acid.[3]

Q3: How do I choose the right solvent for the diastereomeric crystallization?

A3: The choice of solvent is a critical factor for successful resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] It is common practice to screen a range of solvents with varying polarities. For the diastereomeric salts of 2-phenylbutyric acid, alcohols such as methanol and ethanol are often effective.[1][3] Solvent mixtures, for instance, benzene/methanol, have also been reported.[3]

Q4: How is the purified this compound recovered from the diastereomeric salt?

A4: After isolating the less soluble diastereomeric salt by filtration, the purified carboxylic acid is regenerated by treating the salt with a strong acid, such as hydrochloric acid (HCl).[2] This protonates the carboxylate anion, precipitating the free carboxylic acid, which can then be isolated. The chiral resolving agent remains in the aqueous layer as its corresponding ammonium salt.

Q5: What kind of yields and enantiomeric excess (e.e.) can I expect?

A5: The yield and enantiomeric excess are highly dependent on the choice of resolving agent and the crystallization conditions. With efficient resolving agents and optimized conditions, it is possible to achieve high enantiomeric excess, in some cases approaching 100% after recrystallization.[3] The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer from the racemate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via diastereomeric salt crystallization.

Problem 1: Poor or No Crystal Formation
Possible Cause Suggested Solution
Inappropriate Solvent The diastereomeric salt may be too soluble or insoluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, or mixtures).[1]
Solution is Undersaturated Concentrate the solution by carefully evaporating some of the solvent to induce supersaturation.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath. Rapid cooling can inhibit crystal nucleation.[1]
Lack of Nucleation Sites Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the desired diastereomeric salt.
Problem 2: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)
Possible Cause Suggested Solution
Incomplete Separation of Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with different solvents or solvent mixtures to maximize the solubility difference.[1]
Co-precipitation of the More Soluble Diastereomer The cooling rate may be too fast, leading to the trapping of the undesired diastereomer in the crystal lattice.[1] Employ a slower cooling rate.
Insufficient Purity of the Resolving Agent Ensure the chiral resolving agent is of high enantiomeric purity. Impurities can negatively impact the resolution efficiency.
Single Crystallization is Insufficient Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent to enhance the diastereomeric and, consequently, the enantiomeric purity.
Problem 3: Oiling Out Instead of Crystallization
Possible Cause Suggested Solution
Solution is Too Concentrated Dilute the solution with more of the same solvent and reheat to dissolve the oil, then allow it to cool slowly.
Inappropriate Solvent The solvent may not be suitable for crystallization. Try a different solvent or a solvent mixture.
Cooling Rate is Too Rapid An oil may form if the solution is cooled too quickly. Allow for a very slow cooling process.

Data Presentation

Table 1: Illustrative Data on the Resolution of Racemic 2-Phenylbutyric Acid with Various Chiral Amino Alcohols.

Resolving Agent Derived FromConfiguration of ProductEnantiomeric Excess (e.e.) (%)Yield (%)
Phenylglycine Derivative 1(S)8054
Phenylglycine Derivative 2(R)6757
Phenylalanine Derivative(S)7661

Note: This data is adapted from a study on the efficient resolution of 2-phenylbutyric acid and is intended for illustrative purposes.[3] Actual results will vary depending on the specific experimental conditions.

Table 2: Example of Solvent Screening for Diastereomeric Recrystallization.

Solvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield of Crystals (%)Observations
Methanol6575Rapid crystallization upon cooling.
Ethanol8860Slower crystal growth, well-formed needles.[1]
Isopropanol9545Very slow crystallization over several hours.[1]
Acetone5580Fine powder precipitated quickly.[1]
Ethyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.[1]

Note: This data is illustrative and highly dependent on the specific substrates and conditions.[1]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Phenylbutyric Acid using (S)-(-)-α-Phenylethylamine

This protocol describes a general procedure for the resolution. Optimal quantities and conditions should be determined empirically.

1. Formation of the Diastereomeric Salt:

  • In an Erlenmeyer flask, dissolve the racemic 2-phenylbutyric acid in a suitable solvent (e.g., methanol or a 1:1 mixture of benzene and methanol).[3] A typical starting concentration is 0.5-1.0 M.

  • Gently warm the solution to ensure complete dissolution.

  • In a separate container, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in a minimal amount of the same solvent.

  • Slowly add the resolving agent solution to the warmed solution of the racemic acid with continuous stirring.

2. Crystallization of the Less Soluble Diastereomeric Salt:

  • Allow the mixture to cool slowly to room temperature. Crystal formation may be observed during this time.

  • To maximize the yield of the crystals, place the flask in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Air-dry the crystals.

3. Recrystallization to Enhance Purity (Optional but Recommended):

  • Dissolve the collected crystals in a minimal amount of the hot solvent from which they were originally crystallized.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize the diastereomeric salt.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

4. Liberation of this compound:

  • Suspend the purified diastereomeric salt in water.

  • With vigorous stirring, add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper).

  • The this compound will precipitate as a white solid or oil.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

5. Analysis:

  • Determine the yield and measure the specific rotation using a polarimeter.

  • Confirm the enantiomeric excess by a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric ester or amide and analyzing by standard HPLC or NMR.

Mandatory Visualization

experimental_workflow racemic_acid Racemic (R,S)-2-Phenylbutyric Acid in Solution resolving_agent Add (S)-(-)-alpha-Phenylethylamine racemic_acid->resolving_agent salt_formation Formation of Diastereomeric Salts ((R)-acid-(S)-base & (S)-acid-(S)-base) resolving_agent->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt Crystals ((R)-acid-(S)-base) filtration->crystals Solid mother_liquor Mother Liquor with More Soluble Salt ((S)-acid-(S)-base) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) crystals->acidification extraction Solvent Extraction acidification->extraction pure_acid Purified this compound extraction->pure_acid

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Enantiomeric Excess (e.e.) check_purity Check Purity of Resolving Agent start->check_purity recrystallize Perform Recrystallization of Diastereomeric Salt check_purity->recrystallize Agent is Pure end_low_ee Issue Persists check_purity->end_low_ee Agent is Impure optimize_solvent Optimize Crystallization Solvent recrystallize->optimize_solvent end_high_ee High Enantiomeric Excess recrystallize->end_high_ee e.e. Improved slow_cooling Decrease Cooling Rate optimize_solvent->slow_cooling slow_cooling->end_high_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Optimization of reaction conditions for the synthesis of (R)-(-)-2-Phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2-Phenylbutyric acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful synthesis of this important chiral compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The main strategies for obtaining this compound with high enantiopurity include:

  • Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral precursor, such as 2-phenyl-2-butenoic acid, using a chiral catalyst.

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of 2-phenylbutyric acid or its ester derivative, allowing for the separation of the desired (R)-enantiomer.

  • Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting racemic 2-phenylbutyric acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1]

Q2: How can I monitor the progress and enantiomeric excess (ee) of my reaction?

A2: The progress and enantiomeric excess of the reaction can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] It is crucial to develop and validate an analytical method that provides good separation of the enantiomers (Resolution > 1.5) before starting the experiments.[3]

Q3: What are the common challenges in synthesizing this compound?

A3: Common challenges include achieving high enantioselectivity, obtaining good yields, difficult separation of the desired enantiomer from the starting materials and the other enantiomer, and catalyst deactivation or inhibition.

Troubleshooting Guides

Asymmetric Hydrogenation

Q: My asymmetric hydrogenation reaction shows low enantioselectivity (ee). What are the potential causes and solutions?

A: Low enantioselectivity in asymmetric hydrogenation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Enantioselectivity

G Troubleshooting: Low Enantioselectivity in Asymmetric Hydrogenation start Low Enantioselectivity (ee) Observed catalyst Check Catalyst and Ligand - Purity and integrity - Correct enantiomer of ligand - Proper catalyst preparation and handling start->catalyst catalyst->start Impure/Incorrect Re-prepare/Source new conditions Verify Reaction Conditions - Solvent purity (anhydrous?) - Temperature control - Hydrogen pressure catalyst->conditions Catalyst OK conditions->start Incorrect Optimize conditions substrate Examine Substrate - Purity (impurities can act as poisons) - Presence of coordinating groups conditions->substrate Conditions Correct substrate->start Impure Purify substrate protocol Review Experimental Protocol - Catalyst loading - Substrate to catalyst ratio - Reaction time substrate->protocol Substrate Pure protocol->start Incorrect Adjust parameters analysis Validate Analytical Method - Chiral HPLC/GC column performance - Peak resolution and integration protocol->analysis Protocol Followed analysis->start Invalid Re-validate method end Improved Enantioselectivity analysis->end Method Validated

Caption: Troubleshooting workflow for low enantioselectivity.

  • Catalyst and Ligand: The purity and integrity of the chiral ligand and the metal precursor are critical. Ensure you are using the correct enantiomer of the ligand for the desired (R)-product. The catalyst should be prepared and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[3]

  • Reaction Conditions:

    • Solvent: The choice of solvent and its purity can significantly impact enantioselectivity. The presence of impurities, including water, can be detrimental.[3][4] In some cases, solvent choice can even reverse enantioselectivity.[5][6][7]

    • Temperature and Pressure: These parameters often need to be optimized for a specific catalyst-substrate system. Inconsistent temperature control can lead to variable results.[3]

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity.[3]

  • Catalyst Loading: The catalyst loading should be optimized. Too low a concentration may result in a slow reaction, while too high a concentration can sometimes lead to side reactions or be economically unviable.[4]

Q: The reaction is slow or incomplete. How can I improve the reaction rate and conversion?

A:

  • Catalyst Activity: Ensure the catalyst is active. If using a pre-catalyst, ensure it is properly activated. Catalyst deactivation can occur due to impurities in the substrate or solvent.

  • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes increase the reaction rate. However, this needs to be optimized as excessive pressure might affect selectivity.

  • Temperature: Increasing the reaction temperature can enhance the rate, but it may also negatively impact enantioselectivity. A careful balance is required.

Enzymatic Resolution

Q: My enzymatic resolution is giving low enantiomeric excess (ee). What could be the issue?

A:

  • Enzyme Selection and Activity: The choice of enzyme is crucial. Not all lipases will exhibit high enantioselectivity for 2-phenylbutyric acid or its esters. Screen different enzymes to find the most suitable one. Ensure the enzyme is active and used under its optimal pH and temperature conditions.

  • Substrate Form: The enantioselectivity of the enzyme can be influenced by the type of ester used (e.g., methyl, ethyl, hexyl ester).[8][9]

  • Reaction Time and Conversion: Enzymatic resolutions are kinetic. Stopping the reaction at approximately 50% conversion is often necessary to achieve high ee for both the product and the remaining substrate. Pushing the conversion beyond this point will decrease the ee of the remaining substrate.

  • Inhibition: Substrate or product inhibition can occur, slowing down the reaction and potentially affecting selectivity.[10] In such cases, strategies like substrate feeding or in-situ product removal might be necessary.

  • Solvent Effects: The choice of organic solvent can influence enzyme activity and enantioselectivity.[11]

Q: The yield of the desired (R)-enantiomer is low. How can I improve it?

A:

  • Racemization: To overcome the 50% theoretical yield limit of a kinetic resolution, the undesired (S)-enantiomer can be racemized and recycled. This can be achieved through chemical methods.

  • Reaction Conditions: Optimize reaction parameters such as temperature, pH, and substrate concentration to maximize the enzyme's activity and stability.

Chiral Resolution with Diastereomeric Salts

Q: I am having difficulty crystallizing the diastereomeric salt. What should I do?

A:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. A range of chiral amines should be screened to find one that forms a well-defined crystalline salt with one of the enantiomers of 2-phenylbutyric acid.[2]

  • Solvent System: The solvent system is crucial for successful crystallization. A mixture of solvents is often used to achieve the right balance of solubility for the two diastereomeric salts. Experiment with different solvent polarities and ratios.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.[12]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it as a seed crystal to induce crystallization.

Q: The purity of the resolved this compound is low after acidification of the diastereomeric salt. Why?

A:

  • Incomplete Separation of Diastereomers: The initial crystallization may not have completely separated the two diastereomeric salts. Recrystallization of the salt before acidification can improve its diastereomeric purity.

  • Incomplete Acidification or Extraction: Ensure that the acidification step is complete to fully liberate the free carboxylic acid. Subsequent extraction into an organic solvent should be performed efficiently to recover the product.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of chiral 2-phenylbutyric acid derivatives, providing a comparison of different methods and conditions.

Table 1: Chiral Resolution of 2-Phenylbutyric Acid with Chiral Amines [2]

Resolving AgentConfiguration of ProductEnantiomeric Excess (ee) (%)Yield (%)S-Value*
(S)-(-)-2-amino-1,1-diphenyl-1-propanolS80540.86
(S)-(-)-2-amino-1,1-bis(4-tolyl)-1-propanolR67570.76
(S)-(-)-2-amino-1,1-bis(4-anisyl)-1-propanolS76610.92

*S-value represents the efficiency of the resolution.

Table 2: Enzymatic Resolution of 2-Phenylbutyric Acid Esters [8]

Lipase SourceSubstrateAdditiveConversion Rate (%)Enantiomeric Excess (ee) (%)
Candida antarctica A2-phenylbutyric acid hexyl esterHydroxyethyl-β-cyclodextrinHigh≥ 96

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Phenylbutyric Acid

This protocol is a general guideline for the resolution of racemic 2-phenylbutyric acid using a chiral amine.

Workflow for Chiral Resolution

G Experimental Workflow: Chiral Resolution start Start: Racemic 2-Phenylbutyric Acid dissolve Dissolve Racemic Acid and Chiral Amine in a Suitable Solvent start->dissolve heat Heat to Dissolve dissolve->heat cool Slowly Cool to Induce Crystallization heat->cool filter Filter to Isolate the Less Soluble Diastereomeric Salt cool->filter wash Wash the Crystals filter->wash acidify Acidify the Salt to Liberate the Chiral Acid wash->acidify extract Extract the Chiral Acid with an Organic Solvent acidify->extract dry Dry and Evaporate the Solvent extract->dry end End: Enantiomerically Enriched this compound dry->end

Caption: Workflow for chiral resolution via diastereomeric salt formation.

  • Salt Formation:

    • In an appropriate flask, dissolve one equivalent of racemic 2-phenylbutyric acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add one equivalent of the chosen chiral resolving agent (e.g., an enantiomerically pure chiral amine).

    • Heat the mixture gently with stirring until all solids are dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration.

  • Isolation of the Chiral Acid:

    • Suspend the collected diastereomeric salt in water.

    • Acidify the suspension with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyric Acid Ester

This protocol describes a typical procedure for the enzymatic resolution of a racemic ester of 2-phenylbutyric acid.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution with the optimal pH for the chosen lipase.

    • Add the racemic 2-phenylbutyric acid ester to the buffer.

    • Add the lipase (either free or immobilized).

  • Reaction:

    • Stir the mixture at the optimal temperature for the enzyme.

    • Monitor the reaction progress by taking samples periodically and analyzing the conversion and enantiomeric excess of both the remaining ester and the formed acid by chiral HPLC or GC.

  • Work-up:

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme.

    • Separate the resulting acid from the unreacted ester. This can usually be achieved by extraction with a basic aqueous solution to remove the acid, followed by acidification of the aqueous layer and re-extraction of the acid into an organic solvent.

  • Purification and Analysis:

    • Purify the separated acid and ester if necessary.

    • Determine the yield and enantiomeric excess of the final products.

References

Troubleshooting low enantioselectivity in the synthesis of (R)-(-)-2-Phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-(-)-2-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the enantioselectivity of their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound that can lead to low enantioselectivity.

Q1: My enantiomeric excess (ee%) is significantly lower than expected. What is the first thing I should check?

A1: The first and most critical step is to validate your analytical method for determining the enantiomeric excess. An inaccurate or unvalidated method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can provide misleading results.

Troubleshooting Steps:

  • Resolution: Ensure baseline separation of the two enantiomers. A resolution factor (Rs) greater than 1.5 is generally recommended.

  • Accuracy: Prepare and analyze standard samples with known ratios of the (R) and (S) enantiomers to confirm the accuracy of your method.

  • Precision: Inject the same sample multiple times to ensure the reproducibility of your results. The relative standard deviation (RSD) should be minimal.

  • Linearity: Verify that the detector response is linear over a range of concentrations for both enantiomers.

Q2: I've validated my analytical method, but the enantioselectivity of my reaction is still low. What should I investigate next?

A2: Scrutinize the quality and purity of your catalyst or enzyme, reagents, and solvents. Asymmetric syntheses are highly sensitive to impurities.

Troubleshooting Steps:

  • Catalyst/Enzyme:

    • Purity: Ensure the catalyst or enzyme is of high purity and activity. For chemical catalysts, consider purification by recrystallization or chromatography. For enzymes, ensure there are no contaminating enzymes that could lead to the formation of the undesired enantiomer.

    • Handling and Storage: Many catalysts are sensitive to air and moisture. Ensure proper handling under an inert atmosphere (e.g., argon or nitrogen) and appropriate storage conditions.

    • Source: If possible, try a batch of catalyst or enzyme from a different supplier.

  • Reagents and Solvents:

    • Purity: Use high-purity reagents and solvents. Impurities can act as inhibitors or competing substrates.

    • Anhydrous Conditions: For many asymmetric reactions, especially those involving organometallic reagents, strictly anhydrous solvents are crucial. Consider using freshly distilled solvents or commercially available anhydrous grades.

Q3: How do reaction conditions affect the enantioselectivity of the synthesis?

A3: Reaction parameters such as temperature, solvent, and concentration can have a profound impact on enantioselectivity.

Troubleshooting Steps & Key Considerations:

  • Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. However, this is not a universal rule, and the optimal temperature should be determined experimentally.[1] It's important to note that in some cases, a reversal of enantioselectivity can be observed at different temperatures.

  • Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting enantioselectivity. A screening of different solvents is often necessary to find the optimal one.

  • Concentration: Substrate and reagent concentrations can influence the reaction kinetics and, in some cases, the enantioselectivity. High substrate concentrations can sometimes lead to lower ee%.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize the effect of various parameters on the enantioselectivity of reactions analogous to the synthesis of this compound.

Table 1: Effect of pH on Enzymatic Reduction of 2-Oxo-4-phenylbutyrate (OPBE) to (R)-2-Hydroxy-4-phenylbutyrate Ethyl Ester ((R)-HPBE)

pHConversion Rate (%)Enantiomeric Excess (ee%) of (R)-HPBE
6.085>99
7.098>99
7.599>99
8.09598
9.08095

Data adapted from a study on a related chiral molecule.

Table 2: Effect of Temperature on Lipase-Catalyzed Kinetic Resolution

Temperature (°C)Enantioselectivity (E value)
2033
3025
4014

This data illustrates the common trend of increasing enantioselectivity at lower temperatures in lipase-catalyzed resolutions of a similar chiral acid.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic 2-Phenylbutyric Acid

This protocol provides a general guideline for the kinetic resolution of racemic 2-phenylbutyric acid using a lipase.

Materials:

  • Racemic 2-phenylbutyric acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica B)

  • Anhydrous organic solvent (e.g., isooctane, toluene)

  • Acyl donor (e.g., vinyl acetate or an alcohol like n-butanol)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • To a dried flask under an inert atmosphere, add racemic 2-phenylbutyric acid (1 equivalent) and the chosen anhydrous organic solvent.

  • Add the acyl donor (1.1 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • If necessary, add activated molecular sieves.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in a water bath).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the ee% of the remaining acid and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted this compound and the ester of (S)-2-Phenylbutyric acid in high enantiomeric excess.

  • After the reaction, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Separate the unreacted acid from the ester product by extraction or chromatography.

  • The ester can be hydrolyzed to obtain (S)-2-Phenylbutyric acid if desired.

Protocol 2: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary (Evans Oxazolidinone)

This protocol outlines the general steps for the synthesis of this compound using an Evans-type chiral auxiliary.[2]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Butyryl chloride

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a base like n-butyllithium.

    • Add butyryl chloride and allow the reaction to warm to room temperature.

    • Purify the resulting N-acyloxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA to form the enolate.

    • Add the alkylating agent (benzyl bromide) and stir at -78 °C for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

    • Purify the product by column chromatography. The diastereomeric ratio can be determined by NMR.

  • Cleavage of the Chiral Auxiliary:

    • The alkylated auxiliary can be cleaved under various conditions to yield the desired carboxylic acid. For example, hydrolysis with lithium hydroxide in a mixture of THF and water.

    • After hydrolysis, the chiral auxiliary can be recovered and the this compound can be isolated and purified.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed validate_method Validate Analytical Method (HPLC/GC) start->validate_method First Step check_reagents Scrutinize Reagents & Catalyst Purity validate_method->check_reagents Method is Valid sub_validate Resolution > 1.5? Accuracy Confirmed? Precision Acceptable? validate_method->sub_validate optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are Pure sub_reagents Fresh/Purified Catalyst? Anhydrous Solvents? High Purity Substrate? check_reagents->sub_reagents high_ee High Enantioselectivity Achieved optimize_conditions->high_ee Optimized sub_optimize Screen Temperatures Test Different Solvents Vary Concentrations optimize_conditions->sub_optimize

Caption: A troubleshooting workflow for addressing low enantioselectivity.

Synthesis_Strategies cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis racemic Racemic 2-Phenylbutyric Acid kr Enzymatic or Chemical Resolution racemic->kr prochiral Prochiral Starting Material as Chiral Catalyst or Chiral Auxiliary prochiral->as r_acid This compound kr->r_acid as->r_acid

Caption: Common synthetic strategies for obtaining this compound.

References

Preventing racemization of (R)-(-)-2-Phenylbutyric acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Compound Synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the racemization of (R)-(-)-2-Phenylbutyric acid during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process that converts an enantiomerically pure substance, such as this compound, into an equal mixture of both (R) and (S) enantiomers, known as a racemate. In the context of drug development and chemical synthesis, the biological activity of a molecule is often exclusive to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making the preservation of stereochemical purity a critical requirement.[1]

Q2: What is the primary chemical mechanism causing racemization in this molecule?

A: The primary mechanism of racemization for this compound involves the activation of its carboxylic acid group for a subsequent reaction (e.g., amide bond formation). This activation increases the acidity of the hydrogen atom on the chiral alpha-carbon (the α-proton). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. This intermediate can then be protonated from either face with roughly equal probability, leading to the formation of both (R) and (S) enantiomers and a loss of the original stereochemistry.[1][2]

RacemizationMechanism

Q3: Which factors have the most significant impact on racemization?

A: Several factors influence the degree of racemization. The most critical are:

  • Base: The strength and steric hindrance of the base used are pivotal.[3] Strong bases like diisopropylethylamine (DIPEA) or less hindered bases can significantly promote racemization.[3][4]

  • Coupling Reagent: The choice of reagent to activate the carboxylic acid is a crucial factor. Some reagents generate highly reactive intermediates that are more prone to racemization.[1][5]

  • Temperature: Higher reaction temperatures increase the rate of enolization and subsequent racemization. Maintaining low temperatures is essential.[1][4]

  • Reaction Time: Longer exposure to basic conditions or elevated temperatures can lead to a greater loss of stereochemical integrity.

Q4: How does the choice of coupling reagent affect racemization?

A: Coupling reagents convert the carboxylic acid into a more reactive form. The stability and reactivity of this activated intermediate determine the risk of racemization.

  • Carbodiimides (e.g., DCC, EDC): When used alone, these reagents can lead to significant racemization. However, their performance is drastically improved by using them in combination with additives.[1][6]

  • Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated intermediate to form more stable active esters. These esters are less prone to racemization and still sufficiently reactive to form the desired product.[3][6]

  • Phosphonium & Uronium/Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents are generally considered safer in terms of racemization and are highly efficient.[1][6] HATU, in particular, is a very effective coupling reagent that can minimize racemization.[1]

  • Novel Reagents (e.g., Ynamides, TCFH-NMI, NDTP): Newer classes of coupling reagents have been developed specifically to be "racemization-free".[7][8] Ynamide reagents, for instance, form stable α-acyloxyenamide active esters that ensure a racemization-free condensation.[5]

Troubleshooting Guide

Problem: Significant loss of enantiomeric excess (%ee) is observed in my product.

This common issue can usually be traced back to one or more factors in the reaction setup. Use the following guide to diagnose and solve the problem.

TroubleshootingWorkflow Start Problem: High Racemization Observed CheckBase Step 1: Evaluate the Base Start->CheckBase CheckTemp Step 2: Check Reaction Temperature CheckBase->CheckTemp Base is appropriate (e.g., NMM) Sol_Base Solution: - Use a weaker, sterically hindered base (e.g., NMM, 2,4,6-collidine). - Use the minimum necessary amount. CheckBase->Sol_Base Strong or unhindered base (e.g., DIPEA, TEA)? CheckReagent Step 3: Review Coupling Reagent CheckTemp->CheckReagent Reaction was run at low temp (≤ 0°C) Sol_Temp Solution: - Run reaction at 0°C or lower. - Ensure cooling is consistent. CheckTemp->Sol_Temp Reaction run at room temp or higher? Sol_Reagent Solution: - If using carbodiimide, add HOBt or Oxyma. - Switch to a modern uronium/phosphonium reagent (e.g., HATU, PyBOP). - Consider a 'racemization-free' reagent. CheckReagent->Sol_Reagent Yes

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesTypical Racemization RiskRecommended Use Case
Carbodiimides DCC, DIC, EDCHigh (if used alone) General synthesis, but always with an additive like HOBt or Oxyma to suppress racemization.[1][6]
Additives HOBt, HOAt, OxymaLow (when used with carbodiimides) Essential for minimizing racemization in carbodiimide-mediated couplings.[3]
Phosphonium Salts BOP, PyBOPLow to Moderate Effective for sterically hindered couplings with reduced risk of racemization compared to carbodiimides alone.[1][9]
Uronium/Aminium Salts HBTU, TBTU, HATULow Highly efficient and reliable for peptide synthesis and other amidations where stereopurity is critical.[6]
Novel Reagents Ynamides, Allenones, TCFH-NMIVery Low ("Racemization-Free") Ideal for highly sensitive substrates or when maximum preservation of enantiomeric excess is required.[5][7][8]
Table 2: Illustrative Effect of Base on Racemization

The following data, adapted from a study on N-Acetyl-phenylalanine, illustrates how the choice and amount of base can dramatically affect stereochemical purity during an amide coupling reaction using TBTU.[4] A similar trend is expected for this compound.

EntryBaseEquivalents of BaseTemperatureResult
1DIPEA2.0Room TempHigh degree of racemization observed.[4]
2DIPEA1.0Room TempSignificant racemization still occurs.[4]
3DIPEA1.00 °CRacemization is reduced, but still present.[4]
4NMM1.50 °CGenerally provides low levels of racemization.[1][3]

This table is illustrative. NMM (N-methylmorpholine) is recommended over DIPEA (N,N-Diisopropylethylamine) for preserving stereochemistry.[1][3]

Recommended Experimental Protocol: Low-Racemization Amide Synthesis

This protocol for coupling this compound with a generic amine (R-NH₂) is designed to minimize racemization by using a modern coupling reagent (HATU), a weak base (NMM), and controlled temperature.[1]

Materials:

  • This compound (1.0 eq)

  • Amine source (e.g., R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (1.5 eq)

  • Anhydrous DMF (solvent)

  • Standard workup reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to preserve stereochemical purity.[1]

  • Activation: To the cooled solution, add HATU (1.1 eq) followed by N-methylmorpholine (NMM) (1.5 eq). Stir the mixture at 0 °C for 2-5 minutes.

  • Amidation: Add the amine (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes. Afterwards, let it warm slowly to room temperature and continue stirring for an additional 2-4 hours, or until completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product as necessary, typically by column chromatography.

Analysis:

  • It is crucial to determine the enantiomeric excess (%ee) of the final product using a chiral analytical method, such as chiral HPLC or SFC, to confirm the success of the racemization-prevention strategy.

References

Scaling up the synthesis of (R)-(-)-2-Phenylbutyric acid for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-(-)-2-Phenylbutyric acid to a pilot plant scale. The information is presented in a question-and-answer format to directly address potential challenges.

Overview of Scalable Synthetic Strategies

The primary methods for producing enantiomerically pure this compound on a larger scale are enzymatic kinetic resolution and classical diastereomeric salt resolution. Asymmetric synthesis routes are also viable but often require specialized catalysts and conditions that can be more challenging to scale.

Synthesis_Strategies cluster_enzymatic Enzymatic Kinetic Resolution cluster_classical Classical Resolution racemic Racemic 2-Phenylbutyric Acid or Ester enzymatic_hydrolysis Lipase-Catalyzed Stereoselective Hydrolysis racemic->enzymatic_hydrolysis diastereomeric_salt Diastereomeric Salt Formation with Chiral Amine racemic->diastereomeric_salt r_acid This compound separation1 Extraction & Separation separation2 Separation s_ester (S)-2-Phenylbutyrate Ester (unreacted) racemization Racemization of (S)-enantiomer s_ester->racemization s_acid (S)-(+)-2-Phenylbutyric Acid s_acid->racemization enzymatic_hydrolysis->r_acid enzymatic_hydrolysis->s_ester crystallization Fractional Crystallization diastereomeric_salt->crystallization crystallization->s_acid in mother liquor acidification Acidification crystallization->acidification acidification->r_acid

Caption: Scalable synthesis strategies for this compound.

Comparison of Synthesis Methods

The choice of synthesis method for pilot-scale production depends on factors such as cost, desired purity, cycle time, and available equipment.

ParameterEnzymatic Kinetic ResolutionClassical Diastereomeric Resolution
Chiral Selector Lipase (e.g., from Candida antarctica)Chiral amine (e.g., (R)-1-phenylethylamine)
Typical Substrate Racemic 2-phenylbutyrate esterRacemic 2-phenylbutyric acid
Typical Yield ~45% (per cycle, theoretical max 50%)Variable, depends on resolving agent and cycles
Enantiomeric Excess >95%>90% after recrystallization
Key Advantage High selectivity, mild conditionsWell-established, lower cost of resolving agent
Key Disadvantage Higher cost of enzyme, potential for inactivationOften requires multiple recrystallizations, solvent intensive

Experimental Protocols

Protocol 1: Pilot-Scale Enzymatic Kinetic Resolution

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-phenylbutyrate methyl ester.

Materials and Equipment:

  • Pilot-scale reactor (e.g., 100 L glass-lined or stainless steel) with temperature control and agitation.

  • Racemic methyl 2-phenylbutyrate.

  • Immobilized Lipase B from Candida antarctica (CALB).

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Toluene or other suitable organic solvent for extraction.

  • Aqueous HCl solution (e.g., 2 M).

  • Filtration system (e.g., Nutsche filter-dryer).

Enzymatic_Workflow start Start charge_reactor Charge Reactor: - Phosphate Buffer - Racemic Methyl 2-Phenylbutyrate start->charge_reactor end End Product: This compound equilibrate Equilibrate Temperature (e.g., 30-40°C) and Agitation charge_reactor->equilibrate add_enzyme Add Immobilized Lipase (CALB) equilibrate->add_enzyme reaction Monitor Reaction Progress (HPLC for conversion and ee) add_enzyme->reaction filter_enzyme Filter to Recover Immobilized Enzyme reaction->filter_enzyme extract Transfer to Extraction Vessel - Add Toluene filter_enzyme->extract acidify Acidify Aqueous Layer (pH < 2 with HCl) extract->acidify separate Separate Aqueous and Organic Layers acidify->separate wash_organic Wash Organic Layer with Brine separate->wash_organic concentrate Concentrate Organic Layer (Rotary Evaporation) wash_organic->concentrate crystallize Crystallize Product from Toluene concentrate->crystallize isolate Isolate and Dry Product (Filtration and Vacuum Drying) crystallize->isolate isolate->end

Caption: Pilot-scale workflow for enzymatic resolution.

Procedure:

  • Reactor Setup: Charge the reactor with the phosphate buffer solution and racemic methyl 2-phenylbutyrate.

  • Equilibration: Start agitation and adjust the temperature to the optimal range for the lipase (e.g., 30-40°C).

  • Enzyme Addition: Once the temperature is stable, add the immobilized lipase to the reactor.

  • Reaction Monitoring: Monitor the reaction by taking samples periodically and analyzing for conversion and enantiomeric excess (ee) of the (R)-acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining substrate.

  • Enzyme Recovery: Once the target conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Downstream Processing: The filtrate containing the (R)-acid and unreacted (S)-ester is then subjected to downstream processing as outlined in the diagram below.

Protocol 2: Pilot-Scale Downstream Processing

Downstream_Workflow filtrate Filtrate from Enzymatic Reaction (contains (R)-acid and (S)-ester) extraction Liquid-Liquid Extraction - Add Toluene - Separate aqueous and organic layers filtrate->extraction r_acid_product This compound (Final Product) s_ester_recovered (S)-Methyl-2-Phenylbutyrate (for racemization/recycle) extraction->s_ester_recovered Organic Layer (contains (S)-ester) acidification Acidify Aqueous Layer (pH < 2 with HCl) extraction->acidification Aqueous Layer re_extraction Re-extract with Toluene acidification->re_extraction combine_organic Combine Organic Layers containing (R)-acid re_extraction->combine_organic wash_brine Wash with Brine combine_organic->wash_brine drying_agent Dry over Na2SO4 wash_brine->drying_agent concentration Concentrate under Vacuum drying_agent->concentration crystallization Crystallize from Toluene concentration->crystallization filtration_drying Filter and Dry Product crystallization->filtration_drying filtration_drying->r_acid_product

Caption: Downstream processing workflow for product isolation.

Troubleshooting Guide

QuestionPossible Cause(s)Suggested Solution(s)
Why is the reaction rate slower at pilot scale compared to the lab? - Inefficient mixing leading to poor substrate-enzyme contact.- Poor temperature control, with hot or cold spots in the reactor.- Enzyme deactivation due to high shear stress from the impeller.- Optimize agitation speed. A balance is needed between sufficient mixing and minimizing shear. Consider impeller design (e.g., pitched-blade turbine).- Ensure the reactor's heating/cooling jacket is functioning correctly and that the heat transfer fluid is at the correct temperature and flow rate.- Use immobilized enzyme which is more robust. If using free enzyme, consider a lower agitation speed or a different impeller type.
Why is the enantiomeric excess (ee) of the product lower than expected? - Reaction has proceeded beyond 50% conversion, leading to the hydrolysis of some of the (S)-ester.- Non-selective hydrolysis due to incorrect pH or temperature.- Presence of impurities in the substrate that may inhibit or alter enzyme selectivity.- Stop the reaction at a conversion of 48-50% for optimal ee. Implement strict in-process controls (IPCs) using HPLC.- Verify and maintain the pH and temperature of the reaction mixture within the optimal range for the enzyme.- Ensure the starting racemic ester is of high purity.
We are observing emulsion formation during liquid-liquid extraction. How can this be resolved? - High agitation speed during extraction.- Insufficient difference in density between the aqueous and organic phases.- Reduce the agitation speed during extraction. Use a slower, gentle mixing to allow for phase contact without forming a stable emulsion.- Add brine (saturated NaCl solution) to the aqueous phase to increase its density and help break the emulsion.
The product is not crystallizing out of the solvent. What should we do? - Solution is not sufficiently saturated.- Presence of impurities that inhibit crystallization.- Concentrate the solution further to increase the saturation of the product.- Try cooling the solution to a lower temperature.- "Seed" the solution with a small crystal of pure this compound to induce crystallization.- Consider an additional purification step (e.g., charcoal treatment) to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the enzymatic resolution at a pilot scale? A1: The most reliable method is to take samples from the reactor at regular intervals and analyze them by chiral High-Performance Liquid Chromatography (HPLC). This will allow you to determine both the percentage conversion of the starting ester and the enantiomeric excess of the this compound being formed.

Q2: Can the unreacted (S)-ester be recycled? A2: Yes, the recovered (S)-ester can be racemized back to a racemic mixture and recycled into the process. This is a key step for improving the overall process economy. Racemization can be achieved by heating with a base, but conditions must be carefully optimized to avoid decomposition.

Q3: What are the key safety precautions when running this process at a pilot scale? A3:

  • Enzyme Handling: Avoid inhalation of enzyme dust by using appropriate personal protective equipment (PPE), such as dust masks or respirators.[1][2][3] Enclosed charging systems are recommended for adding the enzyme to the reactor. Prevent skin contact by wearing gloves and protective clothing.[1][2]

  • Solvent Handling: Use solvents like toluene in a well-ventilated area and with equipment that is properly grounded to prevent static discharge. Ensure all electrical equipment is rated for use in a flammable solvent environment.

  • Pressure and Temperature: Pilot-scale reactors should be equipped with pressure relief devices. Monitor the temperature of the reaction closely, especially if there is a potential for exothermic or endothermic events.

Q4: How can the filtration and drying of the final product be optimized at a pilot scale? A4: For pilot-scale operations, a Nutsche filter-dryer is an efficient piece of equipment that allows for filtration, washing, and drying in a single contained unit.[4] This minimizes product handling and potential contamination. The drying process can be optimized by controlling the temperature, vacuum level, and agitation to ensure efficient solvent removal without degrading the product.

Q5: What are the critical process parameters that need to be controlled during scale-up? A5:

  • Agitation Rate: This affects mixing efficiency, mass transfer, and shear forces on the enzyme.[5][6]

  • Temperature: Directly impacts reaction rate and enzyme stability.

  • pH: Crucial for maintaining optimal enzyme activity and selectivity.

  • Rate of Reagent Addition: Important for controlling reaction exotherms and maintaining homogeneity.

  • Heat Transfer: The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.[7] The performance of the reactor's heating/cooling system is critical.

References

Challenges in the chiral separation of 2-phenylbutyric acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the chiral separation of 2-phenylbutyric acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of 2-phenylbutyric acid challenging?

A1: The chiral separation of 2-phenylbutyric acid can be challenging due to the high specificity required for chiral recognition. Chiral stationary phases (CSPs) are highly selective, meaning that small, subtle changes to the chromatographic system can significantly impact the separation's selectivity and success.[1] As an organic acid, its ionization state must be carefully controlled to achieve reproducible results and good peak shape.[2][3]

Q2: Which type of High-Performance Liquid Chromatography (HPLC) column is most effective for separating 2-phenylbutyric acid enantiomers?

A2: Polysaccharide-based CSPs are the most popular and broadly successful for this type of separation due to their high chiral recognition power. Columns with selectors such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives are excellent starting points.[4][5][6] Immobilized polysaccharide CSPs are also a strong choice as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be used during method development.[7]

Q3: Why is an acidic modifier, like trifluoroacetic acid (TFA), typically added to the mobile phase?

A3: For acidic compounds like 2-phenylbutyric acid, an acidic modifier is crucial for two main reasons. First, it suppresses the dissociation of the analyte's carboxylic acid group, ensuring it is in a single, neutral form, which leads to better peak shape and reduced tailing.[8] Second, it can improve selectivity by influencing the hydrogen bonding and ionic interactions between the analyte and the chiral stationary phase.[1][3][9] A typical concentration for an acidic modifier is between 0.1% and 0.5% (v/v).[8][10]

Q4: What is the typical effect of temperature on the resolution of 2-phenylbutyric acid enantiomers?

A4: Temperature plays a complex role in chiral separations.[8] Generally, lower temperatures (e.g., 10-25°C) tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[8] However, this is not universal, and in some cases, higher temperatures can improve peak efficiency. Therefore, temperature should be treated as a key parameter to be optimized for each specific method.[8]

Q5: Are there alternative techniques to HPLC for this separation?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC. SFC often provides faster separations and can offer complementary selectivity.[11][12] It uses compressed CO2 as the primary mobile phase, which is less toxic and can reduce solvent costs.[11] Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to a more volatile ester.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of 2-phenylbutyric acid.

Problem: Poor or No Resolution Between Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks. What are the first steps to improve the separation?

A:

  • Verify CSP Selection: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based columns are a reliable starting point.[8] If initial screening fails, trying a CSP with a different selector (e.g., switching from a cellulose-based to an amylose-based column) is recommended.[13]

  • Optimize Mobile Phase Composition: The percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the normal-phase mobile phase is critical. Systematically vary the modifier concentration in small increments (e.g., from 10% to 20% and then to 5%).[8]

  • Check Acidic Additive: Ensure an acidic modifier like TFA or acetic acid is present at an appropriate concentration (typically 0.1%).[9] Its absence can lead to poor or no separation for acidic analytes.

  • Lower the Temperature: Decrease the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Lower temperatures often enhance the energetic difference in the interactions between the enantiomers and the CSP, leading to better resolution.[8]

  • Reduce Flow Rate: If some separation is observed, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution.

G start Poor or No Resolution csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase - Vary % alcohol modifier - Check acidic additive (0.1% TFA) csp->mobile_phase  Yes fail Try Alternative CSP / Mode (e.g., SFC, different column) csp->fail  No temp Optimize Temperature - Decrease in 5°C increments mobile_phase->temp flow Optimize Flow Rate - Decrease flow rate (e.g., 1.0 -> 0.5 mL/min) temp->flow success Resolution Achieved flow->success  Improved flow->fail  No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem: Asymmetric or Tailing Peaks

Q: My peaks are showing significant tailing. How can I improve the peak shape?

A:

  • Check Mobile Phase Modifier: For an acidic analyte like 2-phenylbutyric acid, peak tailing is often caused by unwanted secondary interactions with the stationary phase. Ensure your mobile phase contains an acidic modifier (e.g., 0.1% TFA) to minimize these interactions.[8]

  • Assess Column Health: A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent as recommended by the manufacturer. For many polysaccharide CSPs, flushing with 100% isopropanol or ethanol can remove contaminants.[8] If washing doesn't help, the column may be degraded.

  • Reduce Sample Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or diluting the sample.

  • Beware of Additive Memory Effects: If you frequently switch between using acidic and basic modifiers on the same column, residual additives can affect chromatography. It is best practice to dedicate columns to specific additive types or perform extensive flushing procedures when switching.[1]

Experimental Protocols

Key Experiment: HPLC Method for Chiral Separation

This section provides a detailed, representative experimental protocol for the chiral separation of 2-phenylbutyric acid enantiomers using HPLC.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of (R)- and (S)-2-phenylbutyric acid.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) selector), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade).

  • Sample: Racemic 2-phenylbutyric acid dissolved in the mobile phase at a concentration of 1 mg/mL.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) . Ensure all solvents are thoroughly mixed and degassed before use.

  • System Equilibration: Install the Chiralcel OD-H column and equilibrate the system by pumping the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Temperature Control: Set the column compartment temperature to 25°C .[8]

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector set to a wavelength of 210 nm .

  • Data Analysis: Integrate the resulting peaks and calculate the resolution (Rs), selectivity (α), and retention factors (k) for the two enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp 1. Prepare Mobile Phase (Hexane/IPA/TFA 90:10:0.1) prep_sample 2. Prepare Sample (1 mg/mL in mobile phase) prep_mp->prep_sample equilibrate 3. Equilibrate System (Column: Chiralcel OD-H, Flow: 1.0 mL/min, Temp: 25°C) prep_sample->equilibrate inject 4. Inject Sample (10 µL) equilibrate->inject detect 5. Detect at 210 nm inject->detect analyze 6. Calculate Rs, α, k detect->analyze

Caption: Standard experimental workflow for HPLC analysis.

Data Presentation

The following tables summarize quantitative data for the separation of 2-phenylbutyric acid and related compounds under different chromatographic conditions.

Table 1: Comparison of HPLC Conditions for Phenyl-substituted Acids

CompoundChiral Stationary Phase (CSP)Mobile Phase (v/v/v)ModifierSelectivity (α)Resolution (Rs)Reference
2-Phenylbutyric acid Chirex 3126 (Pirkle-type)Not specifiedNot specified1.26Not specified[14]
2-Phenylbutyric acid Shimpak CLC-ODS (Reversed-Phase)Methanol / Buffer (30:70)HP-β-CD (25 mmol/L)Not specified≥ 3.0[2]
3-Phenyllactic acidChiralcel OJ-HHexane / IPA (90:10)0.1% TFANot specifiedBaseline[15]
2-Phenoxypropionic acidChirex 3126 (Pirkle-type)Not specifiedNot specified1.26Not specified[14]

Table 2: Effect of Mobile Phase Parameters on Chiral Resolution

Parameter VariedCondition ACondition BGeneral Outcome on ResolutionReference
Temperature 25°C15°CLower temperature generally increases selectivity and resolution.[8]
% Alcohol Modifier 10% IPA in Hexane20% IPA in HexaneAnalyte-dependent; requires optimization. Higher % often reduces retention.[8][16]
Acidic Modifier No TFA0.1% TFAAddition of TFA is critical for good peak shape and resolution of acidic analytes.[8][9]
Flow Rate 1.0 mL/min0.5 mL/minLower flow rates can improve efficiency and increase resolution.

References

Technical Support Center: Improving the Efficiency of Enzymatic Resolution of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of 2-phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the enzymatic resolution of 2-phenylbutyric acid.

Q1: Why is my enantiomeric excess (e.e.) low?

A: Low enantiomeric excess is a common issue that can stem from several factors:

  • Incorrect Enzyme Choice: The enantioselectivity (E-value) is highly dependent on the specific enzyme used. Lipases from Pseudomonas cepacia and Candida rugosa are commonly used, but their performance can vary. It is crucial to screen several lipases to find the most selective one for your specific substrate and reaction conditions.[1][2]

  • Suboptimal Temperature: Every enzyme has an optimal temperature range for activity and stability. Temperatures that are too high can denature the enzyme, reducing its selectivity, while temperatures that are too low may result in impractically slow reaction rates.[3][4][5] Most animal-derived enzymes denature above 40-50°C.

  • Inappropriate Solvent: The choice of organic solvent is critical. Polar, water-miscible solvents like acetone or methanol can strip the essential layer of water from the enzyme, leading to inactivation and loss of selectivity.[6][7] Hydrophobic solvents with high log P values (e.g., hexane, heptane, isooctane) are generally preferred as they maintain the enzyme's active conformation.[8]

  • Reaction Time: Allowing the reaction to proceed for too long can decrease the e.e. of the product. In a kinetic resolution, the ideal conversion is close to 50%. Beyond this point, the enzyme may start to catalyze the reaction of the less-preferred enantiomer at a significant rate, thus reducing the overall enantiomeric purity of the product formed.[9][10]

Q2: My reaction conversion is very low or has stalled. What are the possible causes?

A: Low or stalled conversion can be attributed to several factors related to enzyme health and reaction conditions:

  • Enzyme Deactivation: Lipases can be deactivated by extreme pH, high temperatures, or certain organic solvents.[3][4] Ensure your reaction pH and temperature are within the optimal range for the specific lipase you are using. Immobilization can often enhance an enzyme's stability against temperature and solvents.[11][12]

  • Substrate or Product Inhibition: High concentrations of the substrate (2-phenylbutyric acid) or the product ester can inhibit the enzyme's activity.[13] If you suspect substrate inhibition, try running the reaction with a lower initial substrate concentration or using a fed-batch approach where the substrate is added gradually over time.

  • Insufficient Water Content: While reactions are often run in organic solvents, lipases require a small amount of water bound to their surface to maintain their catalytically active conformation. Anhydrous solvents can strip this essential water. The optimal water activity (a_w) is a critical parameter to control.

  • Poor Mass Transfer: If using an immobilized enzyme or if the enzyme is in a solid form, poor stirring can lead to mass transfer limitations, where the substrate cannot efficiently reach the enzyme's active site. Ensure adequate agitation of the reaction mixture.

Q3: How can I improve enzyme stability and reusability?

A: Enzyme immobilization is the most effective strategy to enhance stability and allow for reuse of the biocatalyst.[14]

  • Mechanism: Immobilization involves attaching the enzyme to an insoluble support material. This can protect the enzyme from harsh environmental conditions and prevents it from aggregating.

  • Benefits:

    • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[12][15]

    • Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration, allowing for a simplified workup and recovery of the product.

    • Reusability: The recovered enzyme can be used for multiple reaction cycles, significantly reducing the overall cost of the process.

  • Common Supports: A variety of materials can be used as supports, including porous glass, celite, silica, and polymers.[15][16] The choice of support can influence the enzyme's activity and stability.

Q4: My results are not reproducible. What could be the cause?

A: Irreproducibility is a significant challenge, often linked to the biocatalyst itself.

  • Commercial Lipase Variability: Commercial preparations of lipases, particularly from Candida rugosa (CRL), are often a mixture of different isoenzymes.[17][18] The proportion of these isoenzymes can vary from batch to batch and between suppliers, leading to different catalytic activities and selectivities.[19][20]

  • Inconsistent Water Content: The amount of water in the organic solvent and the enzyme preparation itself can significantly impact the reaction. Tightly controlling the water activity (a_w) of the system is crucial for obtaining reproducible results.

  • Precise Parameter Control: Minor variations in temperature, pH, or agitation speed can lead to different outcomes.[3] Meticulous control and documentation of all reaction parameters are essential.

Q5: I am observing emulsion formation during the product workup. How can I resolve this?

A: The protein nature of the enzyme can cause emulsions to form during aqueous extraction, making phase separation difficult. A common and effective method to break these emulsions is to add a small amount of a neutral salt, such as sodium chloride (NaCl), to the mixture.[21] The salt increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.

Quantitative Data Summary

Table 1: General Characteristics of Common Lipases Used in Resolution

Enzyme SourceCommon NameTypical Optimal Temp. (°C)Typical Optimal pHRecommended Solvents
Pseudomonas cepaciaPCL, Amano Lipase PS40 - 50 °C7.0 - 8.0Heptane, Isooctane, Toluene
Candida rugosaCRL30 - 40 °C7.0 - 7.5Isooctane, Hexane
Candida antarctica Lipase BCALB40 - 60 °C7.0Diisopropyl ether, Hexane
Rhizomucor mieheiRML45 - 55 °C7.0 - 8.0Toluene, TBME, DIPE

Table 2: Influence of Organic Solvents on Lipase Activity

SolventLog P ValueGeneral Effect on Lipase Activity
n-Hexane3.5High activity and selectivity; commonly used.
Isooctane4.5High activity and selectivity; excellent choice.
Toluene2.5Good activity; often used.
Diisopropyl ether (DIPE)1.9Good activity; suitable for many lipases.[1]
Acetonitrile-0.34Generally causes enzyme inactivation.[7][22]
Acetone-0.23Incompatible with enzyme activity; causes denaturation.[7][16]
Methanol-0.76Lowers activity; can participate in transesterification.[8]
Dimethyl sulfoxide (DMSO)-1.35Can increase activity at low concentrations but is generally denaturing at higher concentrations.[6][22]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of (±)-2-Phenylbutyric Acid via Esterification

  • Reaction Setup: To a 50 mL flask, add racemic 2-phenylbutyric acid (e.g., 10 mmol), an alcohol (e.g., n-butanol, 12 mmol), and an appropriate organic solvent (e.g., 20 mL of isooctane).

  • Enzyme Addition: Add the selected lipase (e.g., 50-100 mg of free Pseudomonas cepacia lipase powder). If using an immobilized enzyme, add an equivalent amount based on activity.

  • Incubation: Seal the flask and place it in an orbital shaker set to the optimal temperature for the enzyme (e.g., 40°C) and a suitable agitation speed (e.g., 150-200 rpm).

  • Monitoring: Periodically take small aliquots from the reaction mixture. Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Reaction Termination: Once the conversion reaches approximately 50% (or the desired e.e. is achieved), stop the reaction by filtering off the enzyme (especially if immobilized).

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted (S)-2-phenylbutyric acid with a dilute aqueous base (e.g., 5% NaHCO₃ solution).

    • Separate the layers. The organic layer contains the (R)-ester product.

    • Acidify the aqueous layer with dilute HCl to pH ~2 and extract the (S)-acid with a solvent like ethyl acetate.

    • Wash, dry, and evaporate the respective organic layers to isolate the purified (R)-ester and (S)-acid.

  • Characterization: Confirm the purity and enantiomeric excess of both the recovered starting material and the product ester using chiral chromatography.

Protocol 2: Lipase Immobilization via Physical Adsorption on Celite

  • Support Preparation: Weigh 2.0 g of Celite into a flask.

  • Enzyme Solution: Prepare a solution of the lipase (e.g., 100 mg of porcine pancreatic lipase) in 40 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Immobilization: Add the enzyme solution to the flask containing the Celite.

  • Solvent Addition: Slowly add a water-miscible organic solvent like acetone (e.g., 160 mL) with gentle stirring. This precipitates the protein onto the support surface.[16]

  • Incubation: Continue to stir the suspension gently for 1 hour at room temperature.

  • Recovery: Filter the mixture under vacuum to collect the immobilized enzyme.

  • Washing: Wash the solid biocatalyst several times with a nonpolar solvent (e.g., hexane) to remove excess water and buffer salts.

  • Drying: Dry the immobilized lipase under vacuum or in a desiccator until it is a free-flowing powder. The biocatalyst is now ready for use in the resolution reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis racemic_acid Racemic 2-Phenylbutyric Acid reaction_setup Combine Reactants & Enzyme racemic_acid->reaction_setup alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_setup solvent Organic Solvent (e.g., Isooctane) solvent->reaction_setup enzyme Lipase (Free or Immobilized) enzyme->reaction_setup incubation Incubate with Shaking at T°C reaction_setup->incubation monitoring Monitor Conversion & e.e. by HPLC/GC incubation->monitoring stop_reaction Stop Reaction at ~50% (Filter Enzyme) monitoring->stop_reaction extraction Aqueous Extraction (Base/Acid) stop_reaction->extraction isolation Isolate Products extraction->isolation analysis Final Purity & e.e. Analysis isolation->analysis Troubleshooting_Tree start Problem Observed low_ee Low Enantiomeric Excess (e.e.) start->low_ee low_conv Low Conversion or Stalled Reaction start->low_conv check_enzyme_ee Is enzyme known to be selective (high E-value)? low_ee->check_enzyme_ee check_enzyme_act Is enzyme active? low_conv->check_enzyme_act screen_enzymes Solution: Screen different lipases. check_enzyme_ee->screen_enzymes No check_time Is conversion > 50%? check_enzyme_ee->check_time Yes reduce_time Solution: Reduce reaction time to target ~50% conversion. check_time->reduce_time Yes check_temp_ee Is temperature optimal? check_time->check_temp_ee No check_temp_ee->low_conv Yes, but still low e.e.? optimize_temp Solution: Optimize reaction temperature. check_temp_ee->optimize_temp No check_conditions Check T°, pH, solvent. Is enzyme denatured? check_enzyme_act->check_conditions Unsure check_inhibition Is substrate concentration too high? check_enzyme_act->check_inhibition Yes use_fresh_enzyme Solution: Use fresh/active enzyme. Consider immobilization. check_conditions->use_fresh_enzyme Possibly check_conditions->check_inhibition No reduce_substrate Solution: Lower initial substrate concentration or use fed-batch. check_inhibition->reduce_substrate Yes

References

Technical Support Center: Purification of Industrial-Grade Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of industrial-grade phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in industrial-grade phenylbutyric acid?

Industrial-grade phenylbutyric acid may contain unreacted starting materials, byproducts of the synthesis process, and residual solvents. Common synthesis methods, such as the Friedel-Crafts reaction of benzene and butyrolactone, may result in residual benzene and related aromatic compounds.[1][2] One purification method aims to control single impurities to within 0.13%.[3]

Q2: What is the expected purity of phenylbutyric acid before and after purification?

The purity of crude or industrial-grade phenylbutyric acid is often in the range of 93.7% to 94.3%.[1][2][4] After implementing appropriate purification protocols, a purity of over 99% is typically achieved.[5][6] Some methods report achieving purities as high as 99.5% to 99.87%.[1][3][4]

Q3: What are the recommended storage conditions for phenylbutyric acid and its solutions?

For long-term stability, solid phenylbutyric acid powder should be stored at -20°C.[7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Q4: How does phenylbutyric acid exert its biological effects?

4-Phenylbutyric acid acts as a chemical chaperone, which can help alleviate endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[7][8][9][10] These actions modulate various cellular signaling pathways.

Troubleshooting Guides

Low Purity After Recrystallization
Problem Possible Cause Solution
Oily Precipitate Forms The solvent may be too nonpolar, or the solution is supersaturated.Try a different solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure phenylbutyric acid.[11]
Low Yield of Crystals Too much solvent was used, or the cooling process was too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][4]
Issues with Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Allow the mixture to stand for a period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Poor Separation of Layers The densities of the aqueous and organic layers are too similar.Add a solvent that is miscible with the organic layer but has a different density to alter the overall density of the organic phase.
Product Remains in Aqueous Layer The pH of the aqueous layer is not optimal for extraction.Ensure the pH of the aqueous solution is acidic (e.g., by adding HCl) to protonate the carboxylic acid, making it more soluble in the organic solvent.[12]
Problems During Vacuum Distillation
Problem Possible Cause Solution
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Product Solidifies in Condenser The temperature of the condenser is too low.Use a condenser with a wider bore or increase the temperature of the cooling water slightly.
Low Vacuum Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure the vacuum pump is functioning correctly.

Data Presentation

Table 1: Purity and Yield from Different Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Reference
Vacuum Distillation & Recrystallization93.7 - 94.399.8781.15[1][4]
Esterification followed by HydrolysisIndustrial Grade99.5Not Specified[3]
Extraction and Vacuum DistillationNot SpecifiedPure (crystalline)Not Specified[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the industrial-grade phenylbutyric acid in a minimal amount of a suitable hot solvent, such as petroleum ether.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1][4]

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and the activated charcoal.[11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by lyophilization.[1][4]

Protocol 2: Purification by Vacuum Distillation and Chemical Treatment
  • Initial Distillation: Perform a vacuum distillation of the crude phenylbutyric acid (e.g., at 120-125°C, 1 mm Hg).[1][2][4]

  • Base Treatment: Dissolve the distilled acid in a 5% sodium hydroxide solution.

  • Organic Wash: Agitate the basic solution with an organic solvent like carbon tetrachloride to extract neutral impurities.[1][4]

  • Charcoal Treatment: Separate the aqueous layer and treat it with activated charcoal at room temperature.[1][4]

  • Filtration: Filter the mixture to remove the charcoal.

  • Acidification: Acidify the filtrate with an acid such as HCl to precipitate the purified phenylbutyric acid.[1][4]

  • Isolation and Drying: Collect the precipitated crystals by filtration and dry them.[1][4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product start Industrial-Grade Phenylbutyric Acid dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration dissolution->filtration crystallization Crystallization filtration->crystallization isolation Isolation & Drying crystallization->isolation end Purified Phenylbutyric Acid isolation->end

Caption: A typical workflow for the recrystallization of phenylbutyric acid.

signaling_pathway PBA 4-Phenylbutyric Acid HDAC Histone Deacetylases (HDACs) PBA->HDAC inhibits ER_Stress Endoplasmic Reticulum (ER) Stress PBA->ER_Stress alleviates Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation leads to Protein_Folding Improved Protein Folding ER_Stress->Protein_Folding leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Response Therapeutic Cellular Response Protein_Folding->Cellular_Response Gene_Expression->Cellular_Response

Caption: Mechanism of action of 4-Phenylbutyric Acid.

References

Validation & Comparative

A Comparative Analysis of Chiral Resolving Agents for 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic 2-phenylbutyric acid is a critical step in the synthesis of various chiral compounds, including active pharmaceutical ingredients. The selection of an appropriate chiral resolving agent is paramount for achieving high enantiomeric purity and yield. This guide provides an objective comparison of different chiral resolving agents for 2-phenylbutyric acid, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.

The most common method for resolving a racemic mixture of a carboxylic acid like 2-phenylbutyric acid is through the formation of diastereomeric salts.[1][2][3] This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization.[1][2][3]

Performance of Chiral Resolving Agents

A study by Afraz, M.C., et al. systematically evaluated a series of twelve chiral amino alcohols derived from alanine, phenylalanine, and phenylglycine as resolving agents for 2-phenylbutyric acid.[4] The most effective agents were found to be derivatives of phenylglycine and phenylalanine.[4] The efficiency of these resolutions was quantified using the S-value, which provides a measure of the overall effectiveness of the resolution process.

Below is a summary of the performance of selected chiral resolving agents from this study:

Resolving AgentConfiguration of Excess Enantiomer in CrystalsEnantiomeric Excess (e.e.) of Crystals (%)Yield (%)Efficiency (S-value)
Phenylglycine Derivatives
(S)-(-)-2-amino-1,1-diphenyl-1-ethanolS80540.86
(S)-(-)-2-amino-1,1-bis(4-tolyl)-1-ethanolR67570.76
(S)-(-)-2-amino-1,1-bis(4-anisyl)-1-ethanolS76610.92
Phenylalanine Derivatives
(S)-(-)-2-amino-1,1,3-triphenyl-1-propanolR39430.33
(S)-(-)-2-amino-3-phenyl-1,1-bis(4-tolyl)-1-propanolR62350.44

Data sourced from Afraz, M.C., et al., ARKIVOC 2004 (ii) 64-71.[4]

The results indicate that phenylglycine derivatives, particularly the 4-tolyl and 4-anisyl substituted compounds, demonstrate high efficiencies for the resolution of 2-phenylbutyric acid.[4] Notably, the use of cinchonidine and (-)-2-phenethylamine as resolving agents has also been reported in the literature, though with reportedly lower efficiencies in some cases.[4]

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of 2-phenylbutyric acid based on the diastereomeric salt formation method.

Small-Scale Resolution (0.88 mmol) [4]

  • Salt Formation: Dissolve one equivalent of racemic 2-phenylbutyric acid (0.88 mmol) and one equivalent of the chiral resolving agent in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Crystallization: Allow the solvent to slowly evaporate at room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration.

  • Analysis: Determine the enantiomeric excess of the crystalline salt using analytical techniques such as Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Larger-Scale Resolution (14.5 mmol) [4]

  • Salt Formation: Dissolve racemic 2-phenylbutyric acid (e.g., 5.26 g, 14.5 mmol) and the chiral resolving agent in hot methanol.

  • Crystallization: Allow the solution to cool to facilitate the crystallization of the diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with an acid (e.g., HCl) to liberate the free enantiomerically enriched 2-phenylbutyric acid.

  • Extraction: Extract the liberated acid with a suitable organic solvent.

  • Purification: Purify the final product, for example, by distillation.

Visualizing the Workflow

The general workflow for the chiral resolution of 2-phenylbutyric acid via diastereomeric salt formation is illustrated below.

G racemic_acid Racemic 2-Phenylbutyric Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt filtration Filtration less_soluble_salt->filtration more_soluble_salt->filtration acidification Acidification filtration->acidification Solid enantiomer Enantiomerically Enriched 2-Phenylbutyric Acid acidification->enantiomer recovery Recovery of Resolving Agent acidification->recovery

Caption: Workflow for Chiral Resolution.

The process begins with the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts. These salts are then separated based on their differential solubility through crystallization. The less soluble salt is isolated, and the enantiomerically enriched acid is liberated by acidification, which also allows for the recovery of the resolving agent.

References

A Comparative Analysis of Enzymatic vs. Chemical Synthesis of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals. The stereochemistry at the α-position is crucial for the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary synthetic strategies to obtain this enantiomerically pure compound: enzymatic kinetic resolution and chemical asymmetric synthesis. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal approach for their needs.

At a Glance: Performance Comparison

The choice between enzymatic and chemical synthesis hinges on a variety of factors including yield, enantiomeric excess (e.e.), reaction conditions, and scalability. The following table summarizes key quantitative data for representative methods.

ParameterEnzymatic Synthesis (Kinetic Resolution)Chemical Synthesis (Asymmetric Alkylation)
Method Lipase-catalyzed esterification of racemic 2-phenylbutyric acidAsymmetric alkylation of a phenylacetic acid derivative using a chiral auxiliary
Key Reagent Immobilized Candida antarctica lipase B (CALB)(1S,2S)-(+)-Pseudoephedrine
Theoretical Max. Yield 50% (for the desired enantiomer)~100%
Typical Reported Yield 40-45%70-85% (overall)
Enantiomeric Excess (e.e.) >95%>98% (diastereomeric excess of intermediate)
Reaction Temperature 25-45 °C-78 °C to room temperature
Key Solvents Organic solvents (e.g., hexane, toluene)Anhydrous THF, hexane
Key Strengths Mild reaction conditions, high enantioselectivity, environmentally benign catalystHigh yield, excellent stereocontrol, well-established methodology
Key Limitations Maximum 50% yield for the desired enantiomer, requires separation of product from unreacted substrateRequires stoichiometric use of a chiral auxiliary, cryogenic temperatures, and strictly anhydrous conditions

Methodologies and Experimental Protocols

Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. This technique relies on the ability of a chiral catalyst, in this case, a lipase, to selectively catalyze the reaction of one enantiomer over the other. In the case of this compound, the enzyme can be used to selectively esterify the (S)-enantiomer from a racemic mixture of 2-phenylbutyric acid, leaving the desired (R)-enantiomer unreacted.

Experimental Protocol: Kinetic Resolution of Racemic 2-Phenylbutyric Acid using Candida antarctica Lipase B

  • Reaction Setup: In a dried flask, dissolve racemic 2-phenylbutyric acid (1 equivalent) and an alcohol (e.g., 1-butanol, 1.5 equivalents) in a suitable organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Work-up and Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the (S)-ester and the unreacted (R)-2-phenylbutyric acid.

    • Separate the acid from the ester by liquid-liquid extraction. Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous solution of a weak base (e.g., sodium bicarbonate).

    • The aqueous layer will contain the sodium salt of (R)-2-phenylbutyric acid. Acidify this layer with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The organic layer containing the (S)-ester can be hydrolyzed back to the (S)-acid if desired.

  • Analysis: Determine the yield and enantiomeric excess of the this compound using chiral HPLC or GC.

Chemical Synthesis: Asymmetric Alkylation using a Chiral Auxiliary

Asymmetric chemical synthesis aims to create the desired enantiomer directly from a prochiral precursor. A powerful and well-established method is the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The Myers asymmetric alkylation using pseudoephedrine as a chiral auxiliary is a highly effective method for the synthesis of α-substituted carboxylic acids with excellent stereocontrol.[1][2][3]

Experimental Protocol: Asymmetric Synthesis of this compound via Pseudoephedrine Amide Alkylation

This protocol is based on the general procedure described by Myers et al.[2][3]

Step 1: Synthesis of the (1S,2S)-Pseudoephedrine Phenylacetamide

  • In a round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add phenylacetyl chloride (1.05 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the (1S,2S)-pseudoephedrine phenylacetamide (1 equivalent) and anhydrous lithium chloride (6 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 equivalents) in THF/hexane to the reaction mixture and stir for 30-60 minutes to form the enolate.

  • Add ethyl iodide (1.5 equivalents) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C and stir for another 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by recrystallization to enhance the diastereomeric purity.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N aqueous sulfuric acid.[4]

  • Heat the mixture to reflux (approximately 115 °C) for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the this compound with an organic solvent (e.g., diethyl ether).

  • The aqueous layer contains the protonated pseudoephedrine, which can be recovered by basifying the solution and extracting with an organic solvent.

  • Wash the combined organic extracts containing the product with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the this compound by distillation or recrystallization.

  • Determine the yield and enantiomeric excess of the final product.

Visualizing the Workflows

To better illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows.

Enzymatic_Kinetic_Resolution Racemate Racemic 2-Phenylbutyric Acid Reaction Enzymatic Esterification (CALB, Alcohol, Solvent) Racemate->Reaction Mixture Mixture of: (R)-Acid & (S)-Ester Reaction->Mixture Separation Extraction (aq. NaHCO3) Mixture->Separation R_Acid (R)-(-)-2-Phenylbutyric Acid (Product) Separation->R_Acid Aqueous Phase (after acidification) S_Ester (S)-Ester Separation->S_Ester Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Asymmetric_Synthesis Start Phenylacetic Acid + (1S,2S)-Pseudoephedrine Amide_Formation Amide Formation Start->Amide_Formation Chiral_Amide Chiral Pseudoephedrine Phenylacetamide Amide_Formation->Chiral_Amide Alkylation Asymmetric Alkylation (LDA, EtI, -78°C) Chiral_Amide->Alkylation Alkylated_Amide Alkylated Amide (High d.e.) Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage (Acid Hydrolysis) Alkylated_Amide->Cleavage R_Acid (R)-(-)-2-Phenylbutyric Acid (Product) Cleavage->R_Acid Auxiliary_Recovery Recovered Pseudoephedrine Cleavage->Auxiliary_Recovery

Caption: Workflow for Chemical Asymmetric Synthesis.

Conclusion

Both enzymatic and chemical synthesis offer viable routes to this compound, each with distinct advantages and disadvantages. The enzymatic approach, specifically kinetic resolution with lipases, provides a "greener" alternative with milder reaction conditions and high enantioselectivity. However, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.

In contrast, chemical asymmetric synthesis using a chiral auxiliary like pseudoephedrine offers the potential for high yields and excellent stereocontrol. This method, however, requires stoichiometric amounts of the chiral auxiliary, cryogenic temperatures, and strictly controlled anhydrous conditions, which may be less desirable for large-scale production from an environmental and operational standpoint.

The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, available equipment, and the importance of green chemistry principles. For laboratory-scale synthesis where high enantiopurity is paramount and yield is less of a concern, enzymatic resolution can be an attractive option. For larger-scale production where maximizing yield is critical, the well-established chiral auxiliary approach may be preferred, despite its more demanding reaction conditions.

References

A Comparative Guide to Chiral Building Blocks in ACE Inhibitor Synthesis: Alternatives to (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, critically relies on the use of specific chiral building blocks to ensure stereochemical purity and therapeutic efficacy. While (R)-(-)-2-Phenylbutyric acid and its derivatives have been traditionally employed, a diverse range of alternative chiral synthons form the structural foundation of many widely-prescribed ACE inhibitors. This guide provides an objective comparison of the performance of these alternative chiral building blocks, supported by experimental data on synthetic yields, stereoselectivity, and the biological activity of the resulting inhibitors.

Key Alternative Chiral Building Blocks and Their Performance

Instead of the phenylbutyric acid moiety, many prominent ACE inhibitors incorporate amino acid derivatives and bicyclic structures. These alternatives offer distinct synthetic advantages and contribute to the unique pharmacological profiles of the final drug substances. The following tables summarize the key chiral building blocks for four leading ACE inhibitors, along with reported yields, stereoselectivity for their synthesis and incorporation, and the in vitro efficacy (IC50) of the final drug.

ACE InhibitorKey Alternative Chiral Building Block(s)Representative YieldStereoselectivityFinal Drug IC50 (nM)
Enalapril L-Alanyl-L-proline70% (overall)[1]>98% purity[1]2.4[2]
Lisinopril L-Lysine, L-Proline34.5% (overall, solid-phase)[3]20:1 (S,S,S : R,S,S)[3]1.2[2]
Perindopril (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid87% (for building block)[4], 92% (coupling step)[5]99% ee (for building block)[4]~1-10 (nanomolar range)[6]
Ramipril (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidData not explicitly detailed in provided search results.High optical purity reportedData not explicitly detailed in provided search results.

Experimental Protocols: A Glimpse into Synthesis

The methodologies for synthesizing and incorporating these chiral building blocks are crucial for achieving high yields and stereochemical purity. Below are summaries of representative experimental protocols.

Synthesis of Enalapril via Reductive Amination

A common route to Enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-Alanyl-L-proline.

Procedure:

  • A catalyst (e.g., AV-17-8-Pd) is activated under a hydrogen atmosphere in a suitable solvent (e.g., ethanol) within a reactor.[1]

  • L-Alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate are introduced into the reactor.[1]

  • The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[1]

  • Post-reaction, the catalyst is filtered, and the solvent is evaporated to yield a crude product.[1]

  • The crude product is then purified through a series of extractions at controlled pH and crystallization to afford Enalapril.[1] A reported yield for this process is up to 70% with a purity of no less than 98.0%.[1]

Synthesis of Perindopril Intermediate

The synthesis of Perindopril involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

Procedure:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate is reacted with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine in ethyl acetate in the presence of 1-hydroxybenzotriazole and dicyclohexylcarbodiimide.[5]

  • The reaction mixture is maintained at 30°C for several hours.[5]

  • The resulting mixture is cooled, filtered, and the filtrate is washed and evaporated to yield the coupled product. A yield of 92% has been reported for this step.[5]

  • The benzyl ester protecting group is subsequently removed by catalytic hydrogenation to give Perindopril.[5]

Visualizing the Molecular Pathways and Processes

To better understand the context of ACE inhibitor action and synthesis, the following diagrams illustrate the ACE signaling pathway and a generalized experimental workflow.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to ACE ACE Renin Renin Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE_Inhibitors ACE_Inhibitors ACE_Inhibitors->ACE Inhibit Bradykinin Bradykinin ACE_Inhibitors->Bradykinin Prevents breakdown Inactive_Metabolites Inactive_Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Experimental_Workflow cluster_synthesis Synthesis of Chiral Building Block cluster_coupling Coupling and Deprotection cluster_analysis Analysis Start_Material Achiral/Prochiral Starting Material Asymmetric_Synthesis Asymmetric Synthesis (e.g., Hydrogenation, Enzymatic Resolution) Start_Material->Asymmetric_Synthesis Chiral_Block Chiral Building Block (e.g., L-Alanyl-L-proline) Asymmetric_Synthesis->Chiral_Block Coupling Coupling Reaction (e.g., Reductive Amination) Chiral_Block->Coupling Other_Precursor Other Precursor (e.g., Ethyl 2-oxo-4-phenylbutanoate) Other_Precursor->Coupling Protected_ACEi Protected ACE Inhibitor Coupling->Protected_ACEi Deprotection Deprotection Protected_ACEi->Deprotection Final_ACEi Final ACE Inhibitor (e.g., Enalapril) Deprotection->Final_ACEi Purification Purification (Crystallization, Chromatography) Final_ACEi->Purification Analysis Characterization (HPLC, NMR, MS) Purification->Analysis

References

A Comparative Guide to Analytical Methods for the Quantification of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the enantiomer (R)-(-)-2-Phenylbutyric acid. As the therapeutic and toxicological profiles of enantiomers can vary significantly, robust and reliable analytical methods for their separation and quantification are crucial in drug development and quality control. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), to assist researchers in selecting the most suitable method for their specific needs.

Method Comparison

The selection of an appropriate analytical technique for the chiral separation and quantification of this compound depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and versatile technique.[1][2] Gas Chromatography (GC) often requires derivatization to enhance volatility but can offer high efficiency and sensitivity.[3] Capillary Electrophoresis (CE) is an attractive alternative, particularly for polar compounds, and is known for its high separation efficiency.[4][5]

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and CE methods for the quantification of chiral acids, based on literature for similar compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.8 µg/mL[4]
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL2.5 µg/mL[4]
Analysis Time 15 - 25 minutes20 - 30 minutes10 - 20 minutes[4]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for chiral carboxylic acids and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for chiral separations. The direct approach using a chiral stationary phase (CSP) is often preferred for its simplicity and efficiency.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD)

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol with a small percentage of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Prepare a stock solution of racemic 2-Phenylbutyric acid in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC, particularly when coupled with a mass spectrometer (MS), can provide high sensitivity and selectivity. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Split/splitless injector

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225)

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Injection Mode: Splitless

Sample Preparation and Derivatization:

  • To 100 µL of the sample solution, add an internal standard.

  • Acidify the sample with HCl.

  • Extract the 2-Phenylbutyric acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form the trimethylsilyl (TMS) derivative.

  • Inject the derivatized sample into the GC.

Capillary Electrophoresis (CE) Method

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption. A chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.

Instrumentation:

  • Capillary electrophoresis system with a Diode Array Detector (DAD)

  • Autosampler

  • Capillary temperature control

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 7.5 containing a chiral selector (e.g., a cyclodextrin derivative like sulfobutyl ether-β-cyclodextrin).

  • Applied Voltage: 20 kV

  • Capillary Temperature: 20 °C

  • Detection Wavelength: 206 nm[4]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

Standard and Sample Preparation:

  • Prepare a stock solution of racemic 2-Phenylbutyric acid in the BGE.

  • Prepare calibration standards by diluting the stock solution with BGE.

  • Dissolve the sample in the BGE to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before analysis.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis prep_start Start stock Prepare Stock Solution (Racemic 2-Phenylbutyric Acid) prep_start->stock cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solution stock->sample_prep filtration Filter all Solutions (0.45 µm) cal_standards->filtration sample_prep->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation Chiral Separation (CSP Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Experimental Workflow for HPLC Analysis

G cluster_validation Analytical Method Validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) robustness Robustness method Developed Analytical Method method->specificity method->linearity method->accuracy method->precision method->lod method->loq method->robustness

Key Parameters for Method Validation

G start Select Analytical Technique hplc HPLC start->hplc gc GC start->gc ce CE start->ce hplc_adv Advantages: - Robust & Widely Available - Direct Analysis Possible hplc->hplc_adv hplc_disadv Disadvantages: - Higher Solvent Consumption hplc->hplc_disadv gc_adv Advantages: - High Sensitivity (with MS) - High Efficiency gc->gc_adv gc_disadv Disadvantages: - Derivatization Required - Not for Thermally Labile Compounds gc->gc_disadv ce_adv Advantages: - High Separation Efficiency - Low Sample/Reagent Consumption ce->ce_adv ce_disadv Disadvantages: - Lower Concentration Sensitivity - Matrix Effects can be an issue ce->ce_disadv

Decision Tree for Method Selection

References

Comparing the efficacy of different catalysts for asymmetric synthesis of (R)-(-)-2-Phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-(-)-2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of this compound, a valuable chiral building block in the pharmaceutical industry, is a critical process demanding high efficiency and stereoselectivity. The choice of catalyst is paramount in achieving the desired optical purity and yield. This guide provides an objective comparison of different catalytic systems—metal-based catalysts, organocatalysts, and biocatalysts—for the asymmetric synthesis of this important molecule, supported by available experimental data and detailed methodologies.

Executive Summary

The asymmetric synthesis of this compound is most commonly achieved through the hydrogenation of a prochiral precursor, 2-phenyl-2-butenoic acid. This guide evaluates the efficacy of leading catalyst types for this transformation:

  • Metal-Based Catalysts: Complexes of rhodium and ruthenium with chiral ligands, such as BINAP, are well-established for their high catalytic activity and enantioselectivity in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[1]

  • Organocatalysts: Chiral organic molecules can catalyze the conjugate reduction of α,β-unsaturated carbonyl compounds, offering a metal-free alternative. While specific data for the direct synthesis of this compound is less prevalent in the reviewed literature, the general methodology is a viable pathway.

  • Biocatalysts: Enzymatic reductions, particularly with dehydrogenases and reductases, demonstrate exceptional enantioselectivity and operate under mild, environmentally benign conditions. While much of the available data focuses on the synthesis of the precursor, (R)-2-hydroxy-4-phenylbutyric acid, this route represents a highly efficient pathway to the target molecule.[2]

Data Presentation: A Comparative Analysis of Catalyst Performance

The following tables summarize the quantitative data for different catalytic approaches to provide a clear comparison of their efficacy.

Table 1: Metal-Based Catalysts for Asymmetric Hydrogenation of 2-Phenyl-2-butenoic Acid Precursors

Catalyst SystemSubstrateYield (%)e.e. (%)Temperature (°C)Pressure (atm H₂)Reaction Time (h)
Ru(II)-BINAPNaphthacrylic acidHigh98 (S)RT134-
Ru(II)-MeO-BIPHEPTiglic Acid-92---
Rh(I)-ZhaoPhosExocyclic α,β-unsaturated lactone*up to 99up to 99RT--

*Note: Data for closely related α,β-unsaturated carboxylic acids are presented as representative examples due to the limited direct comparative data for 2-phenyl-2-butenoic acid in the initial search results. The enantioselectivity for naphthacrylic acid leads to the (S)-enantiomer.[1]

Table 2: Biocatalytic Reduction of 2-Oxo-4-phenylbutyric acid (OPBA) to (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA)

Biocatalyst SystemSubstrate Concentration (mM)Product Concentration (mM)e.e. (%)ProductivityTemperature (°C)pH
Whole-cell E. coli with d-nLDH & FDH73.471.8>9947.9 mM/h376.5

*Note: This data represents the synthesis of the direct precursor to this compound. The high enantiomeric excess and productivity highlight the potential of biocatalysis.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst

This protocol is a representative procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid.

1. Catalyst Preparation:

  • In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (S)-BINAP (1:1.1 molar ratio) in anhydrous, degassed dimethylformamide (DMF).

  • The mixture is stirred at 100°C for 10 minutes.

  • The solvent is removed under reduced pressure to yield the Ru(II)-BINAP catalyst.

2. Hydrogenation Reaction:

  • An autoclave is charged with the α,β-unsaturated carboxylic acid (e.g., 2-phenyl-2-butenoic acid), the prepared Ru(II)-BINAP catalyst (substrate to catalyst ratio of 100:1 to 1000:1), and a degassed solvent such as methanol or ethanol.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm).[4]

  • The reaction mixture is stirred at a specific temperature (e.g., 25-50°C) for a designated time (e.g., 12-48 hours).

3. Work-up and Analysis:

  • After cooling and careful depressurization, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to isolate the product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Conjugate Reduction (General Procedure)

This protocol outlines a general method for the conjugate reduction of an α,β-unsaturated carbonyl compound using a chiral organocatalyst.

1. Reaction Setup:

  • To a stirred solution of the α,β-unsaturated substrate (e.g., an ester of 2-phenyl-2-butenoic acid) in a suitable solvent (e.g., toluene or CH₂Cl₂) at a controlled temperature (e.g., -20°C to room temperature) is added the chiral organocatalyst (e.g., a chiral secondary amine like a diarylprolinol silyl ether) (5-20 mol%).

  • A stoichiometric reducing agent, such as a Hantzsch ester, is then added to the mixture.

2. Reaction Monitoring:

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up and Analysis:

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Whole-Cell Biocatalytic Reduction of 2-Oxo-4-phenylbutyric Acid

This protocol describes the production of (R)-2-hydroxy-4-phenylbutyric acid using a recombinant E. coli biocatalyst.[3]

1. Biocatalyst Preparation:

  • A recombinant E. coli strain co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) is cultivated in a suitable growth medium.

  • Protein expression is induced, and the cells are harvested by centrifugation and washed to obtain the whole-cell biocatalyst.

2. Biotransformation:

  • A reaction mixture is prepared containing a phosphate buffer (e.g., 200 mM, pH 6.5), 2-oxo-4-phenylbutyric acid (OPBA) (e.g., 75 mM), sodium formate as a co-substrate (e.g., 75 mM), and the whole-cell biocatalyst (e.g., 6 g/L dry cell weight).

  • The reaction is maintained at an optimal temperature (e.g., 37°C) with agitation.

3. Monitoring and Work-up:

  • The conversion of OPBA to (R)-HPBA is monitored by HPLC.

  • Upon completion, the cells are removed by centrifugation.

  • The supernatant containing the product is collected for further purification if necessary. The enantiomeric excess is determined by chiral HPLC.

Visualizations: Workflows and Catalyst Comparisons

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Asymmetric Synthesis cluster_analysis 3. Analysis & Purification start Prochiral Substrate (2-Phenyl-2-butenoic Acid) reaction Reaction under Optimized Conditions (Temp, Pressure, Solvent) start->reaction catalyst Catalyst System (Metal, Organo, or Bio) catalyst->reaction workup Work-up & Purification (Chromatography) reaction->workup product This compound workup->product analysis Analysis (Yield, e.e.%) workup->analysis

Caption: General experimental workflow for the asymmetric synthesis of this compound.

References

Determining the Enantiomeric Excess of (R)-(-)-2-Phenylbutyric Acid: A Comparative Guide to Chiral Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like (R)-(-)-2-Phenylbutyric acid. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by experimental data and detailed protocols.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral element into the analytical system. In chiral HPLC, this is primarily achieved through two strategies: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). This guide will compare a highly effective method using a chiral mobile phase additive with a standard achiral column to a method employing a specialized chiral stationary phase.

Comparison of Chiral HPLC Methods

Two prominent methods for the enantiomeric separation of 2-Phenylbutyric acid are presented below. Method 1 utilizes a chiral mobile phase additive, offering high resolution and the use of a conventional stationary phase. Method 2 employs a Pirkle-type chiral stationary phase, which directly resolves the enantiomers through specific interactions.

Quantitative Data Summary

The performance of these two methods is summarized in the table below, highlighting key chromatographic parameters.

ParameterMethod 1: Chiral Mobile Phase AdditiveMethod 2: Chiral Stationary Phase
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)Pirkle-type (e.g., Chirex 3126)
Stationary Phase Standard ODS (C18)(D)-Penicillamine derivative
Resolution (Rs) ≥ 3.0Not explicitly reported, but baseline separation is achievable.
Separation Factor (α) High (inferred from high Rs)1.26[1]
Analysis Time Dependent on optimization, but effective separation is achieved.Dependent on specific conditions.
Advantages High resolution, uses common C18 columns.Direct method, broad applicability for chiral acids.
Disadvantages Requires optimization of CMPA concentration.Requires specialized and potentially more expensive chiral column.

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below.

Method 1: Enantioseparation using a Chiral Mobile Phase Additive

This method leverages the formation of transient diastereomeric inclusion complexes between the enantiomers of 2-Phenylbutyric acid and hydroxypropyl-β-cyclodextrin in the mobile phase, allowing for their separation on a standard achiral C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • Shimpak CLC-ODS column (or equivalent C18 column)

Reagents:

  • Racemic 2-Phenylbutyric acid

  • This compound standard

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Triethylamine

  • Acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of a 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ of HP-β-CD and methanol in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45-μm filter and degas prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-Phenylbutyric acid (1.0 mg mL⁻¹) in the aqueous portion of the mobile phase.

    • Prepare a stock solution of the this compound standard in the same manner.

    • Dilute the sample containing this compound to a suitable concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: Shimpak CLC-ODS (or equivalent C18)

    • Mobile Phase: 0.5% triethylamine acetate buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD / Methanol (70:30, v/v)

    • Flow Rate: 1.0 mL min⁻¹

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 20 μL

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the this compound standard to identify the peak corresponding to the (R)-enantiomer.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Method 2: Enantioseparation using a Pirkle-Type Chiral Stationary Phase

This direct method utilizes a chiral stationary phase (CSP) that has specific stereoselective interactions with the enantiomers of 2-Phenylbutyric acid. The Chirex 3126 column, a Pirkle-type CSP with a (D)-Penicillamine selector, is suitable for this separation.

Instrumentation:

  • HPLC system with a UV detector

  • Chirex 3126 (D)-Penicillamine column

Reagents:

  • Racemic 2-Phenylbutyric acid

  • This compound standard

  • Copper (II) sulfate solution (e.g., 1 mM)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of an aqueous solution of a copper (II) salt (e.g., 1 mM CuSO₄) with a small amount of organic modifier like methanol or acetonitrile. The exact composition may require optimization.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.

  • Chromatographic Conditions (Typical Starting Conditions):

    • Column: Chirex 3126 (D)-Penicillamine

    • Mobile Phase: 1 mM aqueous CuSO₄

    • Flow Rate: 1.0 mL min⁻¹

    • Column Temperature: Ambient

    • Detection: UV at 254 nm

    • Injection Volume: 20 μL

  • Data Analysis: Follow the data analysis steps outlined in Method 1 to determine the enantiomeric excess.

Comparison with Other Alternatives

While chiral HPLC is a powerful and widely used technique, other methods can also be employed for the determination of enantiomeric excess of chiral carboxylic acids.

  • Gas Chromatography (GC): Chiral GC, often requiring derivatization of the carboxylic acid to a more volatile ester or amide, can provide excellent separation on a suitable chiral capillary column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals.[2]

  • Circular Dichroism (CD) Spectroscopy: Exciton-coupled circular dichroism (ECCD) can be a rapid method for determining the enantiomeric excess by measuring the differential absorption of left and right circularly polarized light of diastereomeric complexes formed between the chiral acid and a chiral or achiral host.[3]

Each of these alternative methods has its own set of advantages and limitations regarding sample preparation, sensitivity, and instrumentation requirements. The choice of method will depend on the specific needs of the laboratory and the sample matrix.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound by chiral HPLC.

G cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemic Prepare Racemic Standard injection Inject Samples racemic->injection enantiomer Prepare (R)-Enantiomer Standard enantiomer->injection sample Prepare Sample Solution sample->injection hplc_system HPLC System with Chiral Selector (CMPA or CSP) chromatogram Obtain Chromatogram hplc_system->chromatogram injection->hplc_system peak_id Identify Enantiomer Peaks chromatogram->peak_id peak_integration Integrate Peak Areas peak_id->peak_integration ee_calc Calculate % ee peak_integration->ee_calc

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

References

A Comparative Guide to the Synthetic Routes of (R)-(-)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Phenylbutyric acid is a valuable chiral building block in the pharmaceutical industry, primarily utilized in the synthesis of various therapeutic agents. Its stereospecific synthesis is crucial for ensuring the efficacy and safety of the final drug products. This guide provides a comprehensive literature review of the principal synthetic routes to this compound, offering a comparative analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further development.

Key Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into four main strategies:

  • Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, such as dehydrogenases or reductases, to stereoselectively reduce a prochiral precursor, typically 2-oxo-4-phenylbutyric acid (OPBA) or its corresponding ester.

  • Chemo-enzymatic Synthesis: This hybrid method combines enzymatic reactions with traditional chemical transformations to achieve the desired chiral product.

  • Asymmetric Hydrogenation: This technique employs chiral metal catalysts, such as Ruthenium-BINAP complexes, to hydrogenate a prochiral substrate, leading to the formation of one enantiomer in excess.

  • Classical Resolution: This method involves the separation of a racemic mixture of 2-phenylbutyric acid by forming diastereomeric salts with a chiral resolving agent.

  • Chiral Auxiliary-Based Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the desired stereocenter.

The following sections will delve into the specifics of each of these synthetic routes, presenting quantitative data in a comparative format and providing detailed experimental protocols.

Data Presentation: Comparison of Synthetic Routes

Synthetic StrategyPrecursorCatalyst/Enzyme/Resolving AgentYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Biocatalytic Asymmetric Reduction 2-Oxo-4-phenylbutyric acid (OPBA)Recombinant E. coli with D-lactate dehydrogenase and formate dehydrogenase>95>99High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes and fermentation technology.
Chemo-enzymatic Synthesis cis-/trans-2-hydroxy-4-phenyl-4-butyrolactoneFusarium lactonase and Pd/CHigh98High enantiopurity, potential for industrial application.Multi-step process, may require specific lactonase enzymes.
Asymmetric Hydrogenation 2-Oxo-4-phenylbutyric acidRu-(R)-BINAP complex~92up to 97High efficiency and enantioselectivity, applicable to a range of substrates.Requires expensive and air-sensitive metal catalysts and ligands.
Classical Resolution Racemic 2-phenylbutyric acidChiral amino alcohols (e.g., phenylglycine derivatives)~40-45 (for one enantiomer)High (after recrystallization)Well-established and straightforward technique.Maximum theoretical yield of 50% for the desired enantiomer, can be labor-intensive.
Chiral Auxiliary-Based Synthesis Phenylacetic acid derivativePseudoephedrine or Evans auxiliaryHigh (diastereoselective step)>98 (diastereomeric excess)High stereocontrol, predictable stereochemical outcome.Stoichiometric use of chiral auxiliary, additional steps for attachment and removal.

Experimental Protocols

Biocatalytic Asymmetric Reduction of 2-Oxo-4-phenylbutyric Acid

This protocol is adapted from studies utilizing whole-cell biocatalysts for the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, a direct precursor to (R)-2-phenylbutyric acid.

Materials:

  • Recombinant E. coli cells co-expressing a D-lactate dehydrogenase and a formate dehydrogenase.

  • 2-Oxo-4-phenylbutyric acid (OPBA)

  • Sodium formate

  • Phosphate buffer (pH 7.0)

  • Glucose (for cell growth)

  • Appropriate antibiotics for plasmid maintenance

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue the culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Biocatalytic Reduction:

    • Harvest the cells by centrifugation and wash them with phosphate buffer.

    • Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.0), OPBA (50 mM), sodium formate (100 mM), and the harvested wet cells (e.g., 50 g/L).

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the reaction progress by periodically analyzing samples for the consumption of OPBA and the formation of (R)-2-hydroxy-4-phenylbutyric acid using chiral HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the cells by centrifugation.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-hydroxy-4-phenylbutyric acid.

    • The hydroxyl group can then be removed through standard chemical methods to yield (R)-2-phenylbutyric acid.

Asymmetric Hydrogenation of 2-Oxo-4-phenylbutyric Acid using Ru-(R)-BINAP

This protocol is a representative procedure based on the well-established Noyori asymmetric hydrogenation.

Materials:

  • 2-Oxo-4-phenylbutyric acid

  • [RuCl((R)-BINAP)(p-cymene)]Cl or a similar Ru-(R)-BINAP precursor

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the Ru-(R)-BINAP catalyst precursor (e.g., 0.01 mol%).

    • Add degassed methanol to dissolve the catalyst.

  • Hydrogenation Reaction:

    • Add a solution of 2-oxo-4-phenylbutyric acid in degassed methanol to the reactor.

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C).

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using HPLC.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The resulting (R)-2-hydroxy-4-phenylbutyric acid can be purified by chromatography or crystallization.

    • Subsequent chemical reduction of the hydroxyl group will yield (R)-2-phenylbutyric acid.

Classical Resolution of Racemic 2-Phenylbutyric Acid

This protocol describes a general procedure for the resolution of racemic 2-phenylbutyric acid using a chiral amine as the resolving agent.

Materials:

  • Racemic 2-phenylbutyric acid

  • (R)-1-Phenylethylamine (or another suitable chiral amine)

  • Methanol or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-phenylbutyric acid in a suitable solvent such as methanol.

    • Add an equimolar amount of the chiral resolving agent, (R)-1-phenylethylamine, to the solution.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. .[1]

    • The diastereomeric salt of (R)-2-phenylbutyric acid with (R)-1-phenylethylamine will preferentially crystallize out of the solution.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 2M HCl) until the solution is acidic.

    • Extract the liberated this compound with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the enantiomerically enriched this compound.

    • The chiral resolving agent can be recovered from the aqueous layer by basification with NaOH and extraction.

Chiral Auxiliary-Based Synthesis (Myers' Asymmetric Alkylation)

This protocol is based on the asymmetric alkylation of a pseudoephedrine amide, a well-established method for the synthesis of chiral carboxylic acids.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Phenylacetyl chloride

  • Lithium diisopropylamide (LDA)

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of the Chiral Amide:

    • To a solution of (1R,2R)-(-)-pseudoephedrine in anhydrous THF at 0°C, add phenylacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting amide by chromatography or crystallization.

  • Asymmetric Alkylation:

    • In a flame-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide in anhydrous THF and cool to -78°C.

    • Slowly add a freshly prepared solution of LDA in THF. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

    • Add ethyl iodide to the enolate solution and stir at -78°C for several hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify the diastereomerically enriched product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified product in a mixture of THF and water.

    • Add a strong acid, such as concentrated HCl, and heat the mixture to reflux.

    • After the reaction is complete, cool the mixture and extract the this compound with an organic solvent.

    • The pseudoephedrine auxiliary can be recovered from the aqueous layer.

Visualization of Synthetic Strategies

The following diagram illustrates the logical relationship and comparison between the different synthetic pathways to this compound.

Synthetic_Routes Prochiral_Ketone 2-Oxo-4-phenylbutyric acid (Prochiral Ketone) Biocatalysis Biocatalytic Asymmetric Reduction Prochiral_Ketone->Biocatalysis Asym_Hydrogenation Asymmetric Hydrogenation Prochiral_Ketone->Asym_Hydrogenation Racemic_Acid Racemic 2-Phenylbutyric Acid Resolution Classical Resolution Racemic_Acid->Resolution Lactone Prochiral Lactone Chemo_Enzymatic Chemo-enzymatic Synthesis Lactone->Chemo_Enzymatic Phenylacetic_Acid_Deriv Phenylacetic Acid Derivative Chiral_Auxiliary Chiral Auxiliary Synthesis Phenylacetic_Acid_Deriv->Chiral_Auxiliary Final_Product This compound Biocatalysis->Final_Product High ee, Mild Conditions Asym_Hydrogenation->Final_Product High Efficiency, High ee Chemo_Enzymatic->Final_Product High Purity Resolution->Final_Product Established, <50% Yield Chiral_Auxiliary->Final_Product High Stereocontrol

Caption: Comparative overview of synthetic routes to this compound.

This guide provides a foundational understanding of the various synthetic approaches to this compound. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. For industrial applications, biocatalytic and asymmetric hydrogenation methods are often favored for their high efficiency and enantioselectivity, while classical resolution and chiral auxiliary methods remain valuable tools in research and smaller-scale synthesis.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-2-Phenylbutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (R)-(-)-2-Phenylbutyric acid, ensuring compliance and laboratory safety.

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is harmful if swallowed or comes into contact with skin, and can cause serious skin and eye irritation, as well as potential respiratory irritation.[1][2] The compound is a combustible liquid and may be corrosive to metals.[2]

HazardDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed or in contact with skin.[2]Chemical-resistant gloves, lab coat, eye protection.[1][2]
Irritation Causes serious eye and skin irritation; may cause respiratory irritation.[1]Safety glasses with side-shields or goggles; use in a well-ventilated area or with respiratory protection.[1][3]
Flammability Combustible liquid.[2]Keep away from heat, sparks, and open flames.[2]
Corrosivity May be corrosive to metals.[2]Store in appropriate, corrosion-resistant containers.[2]

Handling and Storage: Always handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols.[3] Store in a cool, dry, and well-ventilated location in a tightly sealed, appropriate container.[1][4] It is incompatible with strong oxidizing agents.[1][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill.[3]

  • Containment:

    • Solid Spills: Carefully sweep or shovel the material, avoiding dust creation, and place it into a suitable, labeled, and closed container for disposal.[3]

    • Liquid Spills: Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1]

  • Cleanup: Once the material is collected, clean the affected area.

  • Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5][6]

  • Waste Characterization: Determine if the waste is classified as hazardous under RCRA or local regulations. Given its properties, it is likely to be considered hazardous waste.

  • Containerization:

    • Place the waste in a compatible and properly labeled container. The original container is often a suitable choice.[2]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

    • Contaminated packaging should be treated and disposed of as the chemical itself.[2][7]

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method of disposal is to use a licensed professional waste disposal company.[3][4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Approved Disposal Methods:

    • Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator that is equipped with an afterburner and scrubber.[3]

    • Landfill: Disposal in a landfill is generally not recommended and may be prohibited for this type of chemical.

  • Documentation: Maintain all records related to the disposal of the waste, including manifests from the disposal company.

Never pour this compound down the drain or dispose of it with regular trash. [3]

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Waste Generated: This compound characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize containerize Containerize and Label Waste characterize->containerize Hazardous contact_ehs Contact Licensed Waste Disposal Service / EHS characterize->contact_ehs Uncertain containerize->contact_ehs spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->containerize transport Arrange for Waste Pickup and Transport contact_ehs->transport dispose Final Disposal (e.g., Incineration) transport->dispose document Document Disposal dispose->document

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2-Phenylbutyric acid
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Phenylbutyric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.